molecular formula C66H60N4O10 B8069391 5(6)-ROX

5(6)-ROX

Cat. No.: B8069391
M. Wt: 1069.2 g/mol
InChI Key: XCBOZLYEMDRQTI-UHFFFAOYSA-N
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Description

5(6)-ROX is a useful research compound. Its molecular formula is C66H60N4O10 and its molecular weight is 1069.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h2*9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBOZLYEMDRQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H60N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1069.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5(6)-Carboxy-X-rhodamine (ROX): A Technical Guide to its Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-X-rhodamine, commonly known as ROX, is a fluorescent dye widely utilized in molecular biology. It is a mixture of two structural isomers, 5-Carboxy-X-rhodamine and 6-Carboxy-X-rhodamine, which possess nearly identical spectral properties. ROX is characterized by its strong red fluorescence and is employed in two primary applications: as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR) and for the fluorescent labeling of biomolecules such as proteins and nucleic acids. This guide provides an in-depth overview of the core uses of 5(6)-ROX, including its physicochemical properties, detailed experimental protocols, and the principles behind its applications.

Core Properties of this compound

This compound is valued for its photostability and distinct spectral characteristics in the red region of the spectrum, which minimizes spectral overlap with other commonly used fluorophores in multiplex assays.

PropertyValue
Molecular Formula C₃₃H₃₀N₂O₅
Molecular Weight 534.60 g/mol
Excitation Maximum (λex) ~570 - 585 nm
Emission Maximum (λem) ~595 - 605 nm
Molar Extinction Coefficient Approximately 82,000 cm⁻¹M⁻¹ at 578 nm
Appearance Dark red solid
Solubility Soluble in DMSO, DMF, and Methanol

Application 1: Passive Reference Dye in Quantitative Real-Time PCR (qPCR)

In qPCR, ROX serves as an internal control to normalize for non-PCR related variations in fluorescence that can occur between wells. These variations can arise from minor differences in reaction volume due to pipetting inaccuracies, fluctuations in instrument optics, or condensation.[1]

The fluorescence of ROX is not affected by the amplification of DNA and remains constant throughout the qPCR process. The qPCR instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or a TaqMan probe) and ROX at each cycle. The software then calculates a normalized reporter signal (Rn) by dividing the reporter dye's fluorescence by the ROX fluorescence. This normalization corrects for well-to-well inconsistencies, thereby increasing the precision and reproducibility of the quantification cycle (Cq) values.

Impact of ROX Normalization on qPCR Data Precision

The use of ROX as a passive reference dye significantly improves the precision of qPCR data by reducing the standard deviation of replicate Cq values. This is particularly important when detecting small fold changes in gene expression.

Sample ReplicatesAverage Cq (without ROX)Standard Deviation (without ROX)Average Cq (with ROX)Standard Deviation (with ROX)
122.5422.51
222.8122.55
322.4322.49
422.9522.58
Mean 22.68 22.53
Std. Dev. 0.24 0.04

This table presents representative data illustrating the typical improvement in Cq value precision with ROX normalization.

Experimental Protocol: qPCR Setup with ROX Master Mix

This protocol outlines the general steps for setting up a qPCR reaction using a commercial master mix containing ROX.

  • Thaw Reagents: Thaw the qPCR master mix (containing ROX), primers, and DNA template on ice. Mix each solution thoroughly by gentle vortexing and centrifuge briefly to collect the contents.

  • Prepare the Reaction Mix: In a sterile, nuclease-free microcentrifuge tube, prepare a master mix for the desired number of reactions, including a no-template control (NTC). For each reaction, combine the following components:

    • qPCR Master Mix (2X) with ROX: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Nuclease-free water: to a final volume of 18 µL (adjust as needed)

  • Aliquot the Master Mix: Dispense 18 µL of the master mix into each qPCR well or tube.

  • Add DNA Template: Add 2 µL of the DNA template to each well, and 2 µL of nuclease-free water to the NTC well. The final reaction volume will be 20 µL.

  • Seal and Centrifuge: Seal the qPCR plate or tubes securely. Centrifuge briefly to ensure all components are at the bottom of the wells and to eliminate any air bubbles.

  • Perform qPCR: Place the plate in the real-time PCR instrument and run the appropriate thermal cycling program. Ensure that the instrument is set to detect the ROX channel for passive reference normalization.

Logical Workflow for ROX Normalization in qPCR

ROX_Normalization_Workflow cluster_instrument qPCR Instrument cluster_software qPCR Software Reporter_Fluorescence Reporter Fluorescence Measurement Normalization Normalization (Rn = Reporter / ROX) Reporter_Fluorescence->Normalization ROX_Fluorescence ROX Fluorescence Measurement ROX_Fluorescence->Normalization Normalized_Data Normalized Reporter Signal (Rn) Normalization->Normalized_Data

Caption: Workflow of ROX-based fluorescence normalization in qPCR.

Application 2: Fluorescent Labeling of Biomolecules

This compound, with its carboxyl functional group, can be covalently attached to primary amines on biomolecules such as proteins and amine-modified oligonucleotides. This is typically achieved through a two-step process involving the activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This amine-reactive intermediate then readily couples with the primary amine of the target biomolecule to form a stable amide bond.

Experimental Protocol: Labeling of a 5'-Amino-Modified Oligonucleotide with this compound

This protocol describes the steps for labeling an oligonucleotide that has been synthesized with a 5' primary amine modification.

Materials:

  • 5'-amino-modified oligonucleotide

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Nuclease-free water

Procedure:

  • Prepare Reagents:

    • Dissolve the 5'-amino-modified oligonucleotide in the Coupling Buffer to a final concentration of 1 mM.

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in the Activation Buffer.

  • Activate this compound:

    • In a microcentrifuge tube, combine 10 µL of 10 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.

    • Incubate the mixture at room temperature for 30 minutes in the dark to form the ROX-NHS ester.

  • Labeling Reaction:

    • Add 20 µL of the 1 mM amino-modified oligonucleotide solution to the activated ROX-NHS ester mixture.

    • Vortex briefly and incubate for 2 hours at room temperature in the dark with gentle mixing.

  • Quench the Reaction:

    • Add 10 µL of the Quenching Buffer to the reaction mixture to quench any unreacted ROX-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purify the Labeled Oligonucleotide:

    • Separate the ROX-labeled oligonucleotide from unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with nuclease-free water or a suitable buffer (e.g., TE buffer).

    • Collect the fractions containing the labeled oligonucleotide, which will be visibly red and will elute in the void volume.

  • Quantify and Store:

    • Determine the concentration and labeling efficiency of the purified ROX-labeled oligonucleotide using UV-Vis spectrophotometry.

    • Store the labeled oligonucleotide at -20°C, protected from light.

Workflow for Labeling an Amino-Modified Oligonucleotide with this compound

Oligo_Labeling_Workflow cluster_activation Activation of this compound cluster_labeling Labeling Reaction cluster_purification Purification ROX This compound (Carboxyl group) ROX_NHS ROX-NHS Ester ROX->ROX_NHS Activation (30 min, RT) EDC_NHS EDC + NHS EDC_NHS->ROX_NHS Labeled_Oligo_Mix Reaction Mixture ROX_NHS->Labeled_Oligo_Mix Coupling (2 hours, RT) Amino_Oligo Amino-Modified Oligonucleotide Amino_Oligo->Labeled_Oligo_Mix Purification Size-Exclusion Chromatography Labeled_Oligo_Mix->Purification Quenching Purified_Product Purified ROX-Labeled Oligonucleotide Purification->Purified_Product

Caption: Experimental workflow for labeling an amino-modified oligonucleotide with this compound.

Conclusion

This compound is a versatile and indispensable fluorescent dye in modern molecular biology. Its role as a passive reference dye in qPCR is crucial for obtaining high-quality, reproducible data, while its utility in fluorescently labeling biomolecules enables a wide range of applications in areas such as fluorescence microscopy, in situ hybridization, and immunoassays. The robust chemistry and favorable spectral properties of this compound ensure its continued importance in research, diagnostics, and drug development.

References

5(6)-Carboxy-X-rhodamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a widely used fluorophore in biological research. This document includes key quantitative data, detailed experimental protocols for its application, and visualizations of experimental workflows and its use in studying signaling pathways.

Core Chemical and Physical Properties

5(6)-Carboxy-X-rhodamine is a fluorescent dye known for its brightness and photostability, making it a valuable tool for a variety of applications in fluorescence microscopy, flow cytometry, and other imaging techniques.[1][2] The presence of a carboxylic acid group enhances its solubility in aqueous solutions and allows for covalent conjugation to primary amines on proteins and other biomolecules.[1] It is commercially available as a mixture of two isomers, 5-Carboxy-X-rhodamine and 6-Carboxy-X-rhodamine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5(6)-Carboxy-X-rhodamine. It is important to note that some values may vary slightly between different suppliers and measurement conditions.

PropertyValueSource(s)
CAS Number 198978-94-8[3][4][5]
Molecular Formula C₃₃H₃₀N₂O₅[4][5]
Molecular Weight 534.60 g/mol [4][5]
Appearance Dark red to blue powder[2]
Melting Point ≥250 °C[4]
Solubility Soluble in DMSO, DMF, and partially soluble in methanol (B129727) and 0.1 M Tris pH 8.0.[3][4][6]
Spectroscopic Properties

The spectroscopic properties of 5(6)-Carboxy-X-rhodamine are crucial for its application in fluorescence-based assays.

PropertyValueConditionsSource(s)
Excitation Maximum (λex) 568 - 578 nmIn Methanol or 0.1 M Tris pH 8.0[3][4]
Emission Maximum (λem) 595 nmIn Methanol or 0.1 M Tris pH 8.0[3][4]
Molar Extinction Coefficient (ε) ~82,000 cm⁻¹M⁻¹-[7]
Quantum Yield (Φ) ~0.92 - 0.96-[7]

Experimental Protocols

Detailed methodologies for common applications of 5(6)-Carboxy-X-rhodamine are provided below. These protocols serve as a starting point and may require optimization for specific experimental contexts.

Antibody Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of 5(6)-Carboxy-X-rhodamine, activated as an N-hydroxysuccinimide (NHS) ester, to primary amines on an antibody.

Materials:

  • 5(6)-Carboxy-X-rhodamine, NHS ester

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing preservatives and to adjust the pH.

  • Prepare Dye Solution: Immediately before use, dissolve the 5(6)-Carboxy-X-rhodamine NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (around 570 nm).

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC antibody_prep Antibody in Amine-Free Buffer conjugation Mix Antibody and Dye (1-2h, RT, dark) antibody_prep->conjugation dye_prep Dissolve this compound-NHS in DMSO/DMF dye_prep->conjugation quench Quench with Tris Buffer conjugation->quench purify Size-Exclusion Chromatography quench->purify qc Determine Degree of Labeling (DOL) purify->qc

Workflow for Antibody Conjugation with 5(6)-Carboxy-X-rhodamine NHS Ester.
Cell Staining for Fluorescence Microscopy

This protocol outlines a general procedure for staining cellular structures, such as the actin cytoskeleton, using a 5(6)-Carboxy-X-rhodamine conjugate (e.g., phalloidin-ROX).

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

  • This compound-phalloidin conjugate

  • Mounting medium with an anti-fade reagent

Procedure:

  • Cell Fixation:

    • Wash the cells gently with PBS.

    • Fix the cells with the fixation solution for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the fixed cells with the permeabilization solution for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with the blocking solution for 30 minutes at room temperature to reduce non-specific binding.

  • Staining:

    • Dilute the this compound-phalloidin conjugate in the blocking solution to the desired working concentration.

    • Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the stained cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes.

Cell_Staining_Workflow start Cells on Coverslip fix Fixation (4% PFA) start->fix wash1 Wash (PBS) fix->wash1 permeabilize Permeabilization (0.1% Triton X-100) wash1->permeabilize wash2 Wash (PBS) permeabilize->wash2 block Blocking (1% BSA) wash2->block stain Stain with this compound Conjugate (e.g., Phalloidin-ROX) block->stain wash3 Wash (PBS) stain->wash3 mount Mount with Anti-fade wash3->mount image Fluorescence Microscopy mount->image

General Workflow for Staining Cells with a 5(6)-Carboxy-X-rhodamine Conjugate.

Application in Signaling Pathway Analysis

5(6)-Carboxy-X-rhodamine is not a direct participant in signaling pathways but is a critical tool for visualizing the downstream effects of these pathways, particularly those that regulate the actin cytoskeleton.[8] Rho family GTPases (e.g., RhoA, Rac1, Cdc42) are key regulators of actin dynamics.[9] By using this compound conjugated to phalloidin (B8060827), which binds specifically to filamentous actin (F-actin), researchers can observe changes in cellular morphology, stress fiber formation, and cell migration that are induced by the activation or inhibition of these signaling pathways.[8][10]

Rho_GTPase_Signaling_Visualization cluster_signaling Rho GTPase Signaling Cascade cluster_cytoskeleton Cytoskeletal Response cluster_visualization Visualization stimulus Extracellular Stimulus (e.g., Growth Factor) receptor Receptor Activation stimulus->receptor gef GEF Activation receptor->gef rho_gtpase Rho GTPase Activation (RhoA, Rac1, Cdc42) gef->rho_gtpase effector Effector Protein Activation (e.g., ROCK, WASp) rho_gtpase->effector actin_remodeling Actin Cytoskeleton Remodeling effector->actin_remodeling cellular_response Cellular Response (Morphology Change, Migration) actin_remodeling->cellular_response rox_phalloidin Staining with This compound-Phalloidin actin_remodeling->rox_phalloidin binds to F-actin microscopy Fluorescence Imaging cellular_response->microscopy observed by rox_phalloidin->microscopy

Conceptual Diagram of Using this compound-Phalloidin to Visualize Rho GTPase Signaling Outcomes.

References

5(6)-Carboxy-X-Rhodamine (ROX): A Comprehensive Technical Guide to its Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of 5(6)-Carboxy-X-Rhodamine (5(6)-ROX), a widely utilized fluorescent dye in biological research and drug development. This document details the dye's excitation and emission characteristics, provides methodologies for its spectral analysis, and illustrates its application in key experimental workflows.

Core Spectral Properties of this compound

This compound is a mixture of two structural isomers, 5-carboxy-X-rhodamine and 6-carboxy-X-rhodamine. While the mixture is commonly used, purified single isomers are also available for applications requiring higher reproducibility. Rhodamine dyes like this compound are known for their high fluorescence intensity and photostability, making them valuable tools for labeling proteins, nucleic acids, and other biomolecules.[1] The relatively long wavelength emission of ROX makes it particularly suitable for multiplex detection systems.[1]

The key spectral and physical properties of this compound and its individual isomers are summarized in the table below. These values can vary slightly depending on the solvent and local environment.

PropertyThis compound (Mixed Isomers)5-ROX (Single Isomer)6-ROX (Single Isomer)
Excitation Maximum (λex) 568 - 585 nm[2][3]578 nm[4]~578 nm
Emission Maximum (λem) 591 - 605 nm[3][5]604 nm[4]~604 nm
Molar Extinction Coefficient (ε) ~82,000 cm⁻¹M⁻¹[6]82,000 cm⁻¹M⁻¹[4]Not specified
Quantum Yield (Φ) ~0.94[6]0.94[4]Not specified
Molecular Weight 534.60 g/mol [3]534.60 g/mol 534.60 g/mol
Common Solvents DMSO, DMF, Methanol[2]DMSO[4]Not specified

Experimental Protocols

Accurate determination of the excitation and emission spectra of this compound is crucial for its effective use. Below are generalized protocols for measuring fluorescence spectra and determining the relative quantum yield.

Measurement of Excitation and Emission Spectra

This protocol outlines the general steps for acquiring the fluorescence spectra of a this compound solution using a spectrofluorometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • Dilute the stock solution in the desired experimental buffer (e.g., PBS, Tris-HCl) to a final concentration that results in an absorbance of 0.02-0.05 at the excitation maximum to avoid inner filter effects.[7]

  • Prepare a blank sample containing only the solvent.

2. Instrument Setup:

  • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time to ensure stable output.

  • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A common starting point is 5 nm for both.[8]

3. Data Acquisition:

  • Emission Spectrum:

    • Place the blank cuvette in the sample holder and measure its emission spectrum to obtain a background reading.

    • Replace the blank with the this compound sample cuvette.

    • Set the excitation wavelength to the known maximum (e.g., 578 nm).

    • Scan a range of emission wavelengths (e.g., 580 nm to 700 nm).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

  • Excitation Spectrum:

    • Place the blank cuvette in the sample holder and measure its excitation spectrum.

    • Replace the blank with the this compound sample cuvette.

    • Set the emission wavelength to the known maximum (e.g., 604 nm).

    • Scan a range of excitation wavelengths (e.g., 500 nm to 600 nm).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum.

Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a common approach.

1. Selection of a Standard:

  • Choose a reference standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. Rhodamine 101 in ethanol (B145695) (Φ = 1.0) is a suitable choice.

2. Preparation of Solutions:

  • Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.02 to 0.1.

3. Measurement of Absorbance and Fluorescence:

  • For each solution, measure the absorbance at the selected excitation wavelength using a spectrophotometer.

  • For each solution, measure the fluorescence emission spectrum using a spectrofluorometer under identical conditions (excitation wavelength, slit widths).

  • Integrate the area under the corrected emission spectrum for each measurement.

4. Calculation:

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the reference standard.

  • The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

    • η_x and η_st are the refractive indices of the sample and standard solutions (if different).

Visualization of Key Concepts and Workflows

The Principle of Fluorescence

The fundamental process of fluorescence involves the absorption of a photon, leading to an excited electronic state, followed by the emission of a photon of lower energy (longer wavelength) as the molecule returns to its ground state.

Fluorescence_Principle cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Molecule at Ground State S1 Molecule at Excited State S0->S1 Excitation (Absorption of Photon) S1->S0 Emission (Release of Photon)

The Jablonski diagram illustrating the basic principle of fluorescence.

Experimental Workflow for Measuring Fluorescence Spectra

The following diagram outlines the key steps in the experimental workflow for determining the excitation and emission spectra of a fluorescent compound like this compound.

Measurement_Workflow A Prepare Stock Solution (this compound in DMSO) B Dilute in Experimental Buffer (Absorbance ~0.02-0.05) A->B F Measure Sample Spectrum B->F C Prepare Blank (Solvent Only) E Measure Blank Spectrum C->E D Spectrofluorometer Setup (Warm-up, Slit Widths) D->E D->F G Subtract Blank from Sample E->G F->G H Obtain Corrected Spectrum G->H

A generalized workflow for the measurement of fluorescence spectra.

This compound in qPCR as a Passive Reference Dye

In quantitative real-time PCR (qPCR), this compound is often used as a passive reference dye to normalize for non-PCR related fluctuations in fluorescence, such as variations in well volume or instrument optics.[9][10] The ROX fluorescence signal should remain constant throughout the PCR reaction.[10] The reporter dye's signal is then divided by the ROX signal to obtain a normalized reporter value (Rn).

qPCR_ROX_Normalization cluster_input Input Signals Reporter Reporter Dye Fluorescence (e.g., SYBR Green, FAM) Process Normalization Calculation (Rn = Reporter / ROX) Reporter->Process ROX ROX Fluorescence (Passive Reference) ROX->Process Output Normalized Reporter Signal (Rn) (Corrected for Well-to-Well Variation) Process->Output

The role of this compound in the normalization of qPCR data.

Principle of Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore in an excited electronic state may transfer energy to a nearby acceptor chromophore through non-radiative dipole-dipole coupling. This compound can act as an acceptor in a FRET pair with a suitable donor, such as fluorescein (B123965) (FAM) or cyanine (B1664457) dyes. The efficiency of FRET is highly dependent on the distance between the donor and acceptor.

FRET_Principle Donor_Ground Donor (Ground State) Donor_Excited Donor (Excited State) Donor_Ground->Donor_Excited Donor Excitation Donor_Excited->Donor_Ground Donor Emission (Quenched by FRET) Acceptor_Excited Acceptor (Excited State) Donor_Excited->Acceptor_Excited FRET (Energy Transfer) Acceptor_Ground Acceptor (Ground State) Acceptor_Excited->Acceptor_Ground Acceptor Emission

A diagram illustrating the principle of Fluorescence Resonance Energy Transfer.

References

An In-depth Technical Guide to 5(6)-ROX NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemistry, properties, and applications of 5(6)-Carboxy-X-rhodamine N-hydroxysuccinimidyl ester (5(6)-ROX NHS ester). It is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling techniques for biomolecules.

Core Principles: Understanding this compound NHS Ester

This compound is a fluorescent dye belonging to the rhodamine family, characterized by its strong red fluorescence, high photostability, and long-wavelength spectral properties.[1][2] It is commercially available as a mixture of two structural isomers, the 5- and 6-carboxamide derivatives, which are generally not separated as their spectral properties are nearly identical.[3][4][5]

The N-hydroxysuccinimidyl (NHS) ester is a key functional group that makes the dye "amine-reactive."[6] This allows for the covalent attachment of the ROX fluorophore to primary and secondary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.[6][7][8] The result is a stable amide bond, permanently labeling the target molecule for downstream detection and analysis.[9] This labeling method is a cornerstone of bioconjugation due to its efficiency and ability to be performed under mild, aqueous conditions that preserve the biological activity of sensitive molecules.[10]

Reaction Mechanism

The core reaction is a nucleophilic acyl substitution. A primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) group and forming a stable amide bond between the ROX dye and the biomolecule.[10][11]

The reaction is highly pH-dependent. The optimal pH range for the conjugation is between 8.3 and 8.5.[7][12][13] At lower pH values, the primary amines are protonated (-NH3+), which renders them non-nucleophilic and unreactive.[10][13] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, where water molecules attack the ester, converting it to an unreactive carboxylic acid and reducing the overall labeling efficiency.[9][10]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products ROX_NHS This compound NHS Ester Intermediate Tetrahedral Intermediate ROX_NHS->Intermediate Nucleophilic Attack (pH 8.3-8.5) Biomolecule_NH2 Biomolecule-NH₂ (Primary Amine) Biomolecule_NH2->Intermediate Conjugate ROX-Biomolecule Conjugate (Stable Amide Bond) Intermediate->Conjugate Collapse & Release NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Mechanism of NHS ester reaction with a primary amine.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are critical for experimental design, including calculating the degree of labeling and configuring detection instrumentation.

PropertyValueSource(s)
Molecular Formula C₃₇H₃₃N₃O₇ (for NHS Ester)[14][15][16]
Molecular Weight ~631.67 g/mol (for NHS Ester)[14][16][17]
Excitation Maximum (λex) 570 - 585 nm[3][15][16][18]
Emission Maximum (λem) 591 - 605 nm[3][15][16][18]
Molar Extinction Coefficient (ε) 82,000 - 93,000 M⁻¹cm⁻¹[4][16][18]
Fluorescence Quantum Yield (Φ) 0.94 - 1.0[4][18]
Solubility Good in anhydrous DMSO and DMF[14][15][19]

Experimental Protocols

Successful labeling requires careful attention to the preparation of reagents and reaction conditions. Buffers containing primary amines, such as Tris, must be avoided during the conjugation step as they will compete with the target biomolecule for reaction with the NHS ester.[13][19]

General Workflow for Biomolecule Labeling

The overall process for labeling proteins or amino-modified oligonucleotides follows a consistent series of steps, from reagent preparation to final purification.

General_Workflow General Biomolecule Labeling Workflow prep_dye 1. Prepare Dye Stock (Dissolve ROX NHS in anhydrous DMSO/DMF) prep_bio 2. Prepare Biomolecule (Dissolve in amine-free buffer, pH 8.3-8.5) react 3. Perform Reaction (Mix dye and biomolecule, incubate in dark) prep_bio->react purify 4. Purify Conjugate (Remove unreacted dye via gel filtration, dialysis, or HPLC) react->purify store 5. Store Conjugate (Protect from light at 4°C or -20°C) purify->store FRET_Principle Excitation Excitation Light Donor Donor (e.g., Alexa 488) Excitation->Donor Excites Donor Acceptor Acceptor (ROX) Donor->Acceptor Non-Radiative Energy Transfer (1-10 nm) Donor_Emission Donor Emission (Reduced) Donor->Donor_Emission Fluorescence Acceptor_Emission Acceptor Emission (FRET Signal) Acceptor->Acceptor_Emission Fluorescence

References

A Technical Guide to 5(6)-Carboxy-X-rhodamine (ROX) Dye: Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a widely used fluorescent dye in molecular biology and drug discovery. Understanding these core characteristics is crucial for ensuring the accuracy, reproducibility, and success of experimental outcomes.

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock and working solutions for various applications, including real-time polymerase chain reaction (qPCR), fluorescence microscopy, and flow cytometry. The dye's solubility is influenced by the solvent, pH, and temperature.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its related isomer, 5-ROX, in common laboratory solvents.

CompoundSolventConcentrationTemperatureNotes
This compound Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL (37.41 mM)Not SpecifiedUltrasonic agitation and warming to 60°C may be required.[1]
This compound Dimethylformamide (DMF)SolubleNot SpecifiedQualitative data; specific concentration not reported.[2]
This compound Methanol (MeOH)SolubleNot SpecifiedQualitative data; specific concentration not reported.[2]
This compound 0.1 M Tris, pH 8.0Partially SolubleNot SpecifiedQualitative data; specific concentration not reported.
5-ROX Dimethyl sulfoxide (DMSO)100 mg/mL (187.05 mM)Not SpecifiedRequires sonication to fully dissolve.
5-ROX WaterInsolubleNot Specified[3]
5-ROX EthanolInsolubleNot Specified[3]
Factors Influencing Solubility

Several factors can impact the solubility of this compound. Understanding these can aid in the preparation of stable and effective dye solutions.

Factors Influencing this compound Solubility Solubility This compound Solubility Solvent Solvent Polarity Solubility->Solvent Primary Determinant pH pH of Aqueous Solutions Solubility->pH Affects Ionization Temperature Temperature Solubility->Temperature Generally Increases Solubility Concentration Dye Concentration Solubility->Concentration Aggregation at High Concentrations Purity Dye Purity Solubility->Purity Impurities Can Reduce Solubility

Caption: Key factors that determine the solubility of this compound dye.

Storage and Stability of this compound

Proper storage of this compound, both in its solid form and in solution, is essential to prevent degradation and maintain its fluorescent properties. Rhodamine dyes, in general, are more photostable than fluorescein (B123965) dyes and are stable over a broader pH range. However, it has been noted that ROX dyes can be unstable, necessitating careful handling and storage.[4]

Recommended Storage Conditions
FormTemperatureDurationConditions
Solid -20°CLong-termProtect from light and moisture.
Stock Solution -20°CShort-term (up to 1 month)Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
Stock Solution -80°CLong-term (up to 6 months)Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
Degradation Pathways

The degradation of rhodamine dyes can occur through several mechanisms, primarily photodegradation and chemical degradation.

Degradation Pathways of Rhodamine Dyes Rhodamine Rhodamine Dye Photodegradation Photodegradation Rhodamine->Photodegradation Light Exposure ChemicalDegradation Chemical Degradation Rhodamine->ChemicalDegradation Harsh Chemical Conditions ROS Reactive Oxygen Species (ROS) Photodegradation->ROS Generates Hydrolysis Hydrolysis ChemicalDegradation->Hydrolysis e.g., of NHS esters Oxidation Oxidation ChemicalDegradation->Oxidation LossOfFluorescence Loss of Fluorescence ROS->LossOfFluorescence Leads to Hydrolysis->LossOfFluorescence Oxidation->LossOfFluorescence

Caption: Major degradation pathways for rhodamine-based dyes.

Photodegradation is a significant concern for fluorescent dyes. The process often involves the generation of reactive oxygen species (ROS) which can then attack the dye molecule, leading to a loss of fluorescence.[5] While rhodamines are relatively photostable, prolonged exposure to high-intensity light should be avoided.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound, solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Precision balance

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound (e.g., 1 mg) into a microcentrifuge tube. The molecular weight of this compound is approximately 534.6 g/mol .

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 534.6 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 187.1 µL

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the solid dye.

  • Vortex the tube vigorously for several minutes to dissolve the dye.

  • If the dye does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes, or gently warm the solution to 60°C.[1]

  • Once the dye is completely dissolved, centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

General Protocol for Determining the Solubility of this compound

This protocol provides a general framework for determining the solubility of this compound in a solvent of interest.

Workflow for Determining this compound Solubility Start Start: Weigh this compound AddSolvent Add Small Volume of Solvent Start->AddSolvent Mix Vortex/Sonicate/Heat AddSolvent->Mix Observe Visually Inspect for Dissolution Mix->Observe Dissolved Completely Dissolved Observe->Dissolved Yes NotDissolved Incomplete Dissolution/Suspension Observe->NotDissolved No Calculate Calculate Solubility (mg/mL or mM) Dissolved->Calculate AddMoreSolvent Add Incremental Volume of Solvent NotDissolved->AddMoreSolvent AddMoreSolvent->Mix End End Calculate->End

Caption: A stepwise workflow for the experimental determination of this compound solubility.

Procedure:

  • Weigh a precise amount of this compound (e.g., 1 mg) into a clear vial.

  • Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Agitate the mixture vigorously using a vortex mixer. If necessary, use a sonicator or gentle heating to aid dissolution.

  • Visually inspect the solution against a dark background for any undissolved particles. A completely dissolved solution will be clear with no visible precipitate.

  • If the dye is fully dissolved, record the concentration and proceed to a higher concentration if desired.

  • If the dye is not fully dissolved, add a known, incremental volume of the solvent and repeat steps 3 and 4.

  • Continue adding solvent incrementally until the dye is completely dissolved.

  • The solubility is the concentration of the final, clear solution.

By adhering to these guidelines for solubility and storage, researchers and professionals can ensure the optimal performance and longevity of this compound dye in their critical applications.

References

The Core Applications of 5(6)-ROX in DNA Sequencing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental applications of 5(6)-Carboxy-X-rhodamine (5(6)-ROX) in DNA sequencing. It delves into the dye's properties, its critical role in Sanger sequencing methodologies, and detailed protocols for its use, providing a valuable resource for researchers and professionals in the life sciences.

Introduction to this compound

This compound is a fluorescent dye belonging to the rhodamine family, characterized by its bright red fluorescence. It is a mixture of two isomers, 5-carboxy-X-rhodamine and 6-carboxy-X-rhodamine.[1][2] This dye has been a cornerstone in molecular biology, particularly in the development of automated DNA sequencing. Its primary utility lies in its ability to be covalently attached to oligonucleotides or dideoxynucleotides without significantly interfering with their biological activity.[3]

Physicochemical and Spectroscopic Properties

The utility of this compound in DNA sequencing is dictated by its distinct spectral characteristics. These properties allow for its efficient excitation by common laser sources used in sequencing instruments and the effective detection of its emission.

PropertyValueReference
Molecular Weight 534.60 g/mol [2]
Excitation Maximum (λex) ~578-585 nm[1][2]
Emission Maximum (λem) ~604-605 nm[1][2]
Molar Extinction Coefficient 82,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) 0.94[1]

Core Applications in Sanger DNA Sequencing

Sanger sequencing, also known as the chain-termination method, remains a gold standard for DNA sequencing due to its high accuracy.[4] this compound plays a pivotal role in the automation of this technique through two primary methods: dye-primer and dye-terminator sequencing.

Dye-Primer Sequencing

In this approach, the fluorescent dye is attached to the 5' end of the sequencing primer. Four separate sequencing reactions are performed, each containing a primer labeled with a different fluorescent dye, one for each of the four DNA bases (A, C, G, T). This compound has been historically used as the dye for primers in the 'T' reaction.[5]

DyePrimerWorkflow cluster_prep Reaction Preparation cluster_seq Sanger Sequencing Reaction cluster_analysis Analysis p1 DNA Template + Unlabeled dNTPs + ddATP seq Chain Termination PCR p1->seq p2 DNA Template + Unlabeled dNTPs + ddCTP p2->seq p3 DNA Template + Unlabeled dNTPs + ddGTP p3->seq p4 DNA Template + Unlabeled dNTPs + ddTTP p4->seq primerA DyeA-Primer primerA->p1 primerC DyeC-Primer primerC->p2 primerG DyeG-Primer primerG->p3 primerT ROX-Primer primerT->p4 pool Pool Products seq->pool ce Capillary Electrophoresis pool->ce detect Laser Excitation & Fluorescence Detection ce->detect chrom Chromatogram Generation detect->chrom

Workflow for Dye-Primer Sanger Sequencing.
Dye-Terminator Sequencing

This is the more common approach in modern Sanger sequencing. Here, each of the four dideoxynucleotide triphosphates (ddNTPs) is labeled with a different fluorescent dye. The sequencing reaction is performed in a single tube containing all four labeled ddNTPs. When a ddNTP is incorporated into the growing DNA strand, it terminates the chain and simultaneously labels the fragment with the dye corresponding to that base. This compound has been used to label one of the ddNTPs in these four-dye systems.[6]

DyeTerminatorWorkflow cluster_prep Reaction Preparation cluster_seq Sanger Sequencing Reaction cluster_analysis Analysis reactants DNA Template + Unlabeled Primer + Unlabeled dNTPs seq Single-Tube Chain Termination PCR reactants->seq ddNTPs ddATP-DyeA ddCTP-DyeC ddGTP-DyeG ddTTP-ROX ddNTPs->reactants purify Purification seq->purify ce Capillary Electrophoresis purify->ce detect Laser Excitation & Fluorescence Detection ce->detect chrom Chromatogram Generation detect->chrom

Workflow for Dye-Terminator Sanger Sequencing.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in DNA sequencing.

Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester (for Dye-Primer Sequencing)

This protocol describes the conjugation of a this compound N-hydroxysuccinimide (NHS) ester to an oligonucleotide that has been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Nuclease-free water

  • Ethanol (B145695)

  • 3 M Sodium Acetate (B1210297), pH 5.2

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved this compound NHS ester to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a starting point of a 10-20 fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification of Labeled Oligonucleotide:

    • Ethanol Precipitation:

      • Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.

      • Add 3 volumes of cold 100% ethanol.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.

      • Carefully decant the supernatant.

      • Wash the pellet with cold 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in nuclease-free water or TE buffer.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC. This is the recommended method for removing unconjugated dye and separating the full-length labeled product from unlabeled and truncated sequences.[7]

Dye-Primer Sanger Sequencing Protocol

This protocol is a general guideline for performing Sanger sequencing using a this compound labeled primer for the 'T' reaction. Similar reactions would be set up for A, C, and G with primers labeled with different dyes.

Materials:

  • Purified DNA template (e.g., plasmid or PCR product)

  • ROX-labeled forward or reverse primer (for the T reaction)

  • Sequencing buffer (containing Tris-HCl and MgCl₂)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • ddTTP (dideoxythymidine triphosphate)

  • DNA Polymerase (e.g., a thermostable polymerase like Taq)

  • Nuclease-free water

Reaction Setup (per reaction):

ComponentVolume/AmountFinal Concentration
Template DNAX µL100-500 ng (plasmid) or 20-100 ng (PCR product)
ROX-labeled Primer1 µL3.2 pmol
Sequencing Buffer (5x)2 µL1x
dNTP/ddTTP Mix2 µLVaries by kit/preparation
DNA Polymerase0.5 µLVaries by enzyme
Nuclease-free waterto 10 µL-

Thermal Cycling Conditions: [5]

StepTemperatureTimeCycles
Initial Denaturation96°C1 min1
Denaturation96°C10 sec25-30
Annealing50-55°C5 sec25-30
Extension60°C4 min25-30
Final Extension60°C10 min1
Hold4°C1

Post-Reaction Cleanup and Analysis:

  • Pool the four separate sequencing reactions (A, C, G, and T).

  • Purify the pooled products to remove unincorporated primers, dNTPs, and ddNTPs, typically by ethanol precipitation or spin-column purification.

  • Resuspend the purified product in a formamide-based loading buffer.

  • Denature the sample by heating to 95°C for 5 minutes and then snap-cooling on ice.

  • Analyze the fragments by capillary electrophoresis on an automated DNA sequencer.

Dye-Terminator Sanger Sequencing Protocol (General)

This protocol outlines the general steps for dye-terminator sequencing, as exemplified by commercial kits like the BigDye™ Terminator v3.1 Cycle Sequencing Kit, which utilize a similar chemistry.[8][9]

Materials:

  • Purified DNA template

  • Unlabeled sequencing primer

  • Dye-terminator ready reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs including a ROX-labeled terminator)

  • 5x Sequencing Buffer

  • Nuclease-free water

Reaction Setup (20 µL reaction): [8]

ComponentVolume
Ready Reaction Mix2-4 µL
5x Sequencing Buffer1.5-3 µL
Primer (3.2 µM)1 µL
Template DNAX µL (see table below)
Nuclease-free waterto 20 µL

Template DNA Quantity:

Template TypeSizeAmount
Plasmid-200-500 ng
PCR Product100-200 bp1-3 ng
PCR Product200-500 bp3-10 ng
PCR Product500-1000 bp5-20 ng
PCR Product>1000 bp10-40 ng

Thermal Cycling Conditions: [10]

StepTemperatureTimeCycles
Initial Denaturation96°C1 min1
Denaturation96°C10 sec25-30
Annealing50°C5 sec25-30
Extension60°C4 min25-30
Hold4°C1

Post-Reaction Cleanup and Analysis:

  • Purify the sequencing products to remove unincorporated dye-terminators and salts. This is a critical step to prevent "dye blobs" in the electropherogram. Methods include ethanol/EDTA precipitation or bead-based purification systems.

  • Resuspend the purified product in highly deionized formamide.

  • Denature the sample at 95°C for 5 minutes, followed by snap-cooling on ice.

  • Perform capillary electrophoresis on an automated DNA sequencer for fragment separation and detection.

Data Analysis and Interpretation

The output from the automated sequencer is a chromatogram, which displays the fluorescent signal from each dye-labeled fragment as it passes the detector. Each of the four bases is represented by a different colored peak. The sequence of the DNA is determined by the order of these colored peaks.

Conclusion

This compound has been an integral fluorescent dye in the advancement of automated DNA sequencing. Its favorable spectroscopic properties and ability to be incorporated into both dye-primer and dye-terminator methodologies have made it a valuable tool for researchers. Understanding the principles and protocols outlined in this guide will enable scientists and drug development professionals to effectively utilize this technology for high-accuracy DNA sequencing applications.

References

Navigating the Nuances of Rhodamine Isomers: A Technical Guide to 5-ROX and 6-ROX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the rhodamine family of dyes stands out for its brightness and photostability. Among these, carboxy-X-rhodamine (ROX) is a workhorse, widely employed in critical applications such as oligonucleotide labeling, DNA sequencing, and quantitative PCR (qPCR). ROX is commercially available as two distinct positional isomers, 5-ROX and 6-ROX, or as a mixture of the two (5(6)-ROX). This technical guide provides an in-depth exploration of the core differences between these isomers, offering clarity for researchers making critical decisions in experimental design.

The Isomeric Distinction: A Subtle Structural Variation

The fundamental difference between 5-ROX and 6-ROX lies in the substitution pattern on the benzoic acid moiety of the rhodamine core structure. Specifically, the position of the carboxyl group, which serves as a reactive handle for conjugation to biomolecules, distinguishes the two. In 5-ROX, the carboxyl group is at the 5-position of the benzoic acid ring, while in 6-ROX, it is at the 6-position.

This seemingly minor positional variance is remote from the fluorophore's core xanthene ring system, which is responsible for its spectral properties.[1] As a result, the electronic environment of the chromophore is largely unperturbed by this isomeric difference.

Spectral Properties: A Tale of Striking Similarity

A critical consideration for any fluorescent probe is its spectral profile. Extensive analysis and manufacturer-provided data consistently demonstrate that the spectral properties of 5-ROX and 6-ROX are nearly identical.[1][2] This similarity extends to their absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields. Consequently, for most applications, the two isomers can be used interchangeably without significant alterations in experimental setup or data analysis.[1]

Due to this spectral equivalence, many commercial suppliers provide these isomers as a mixture, designated as this compound. Specific quantitative data for the individual 6-isomer is infrequently reported separately.[2]

Table 1: Quantitative Spectral Properties of 5-ROX and this compound

Property5-ROXThis compound (Mixture)
Excitation Maximum (λex) ~575 nm~575 nm
Emission Maximum (λem) ~602 nm~602 nm
Molar Extinction Coefficient (ε) at λex ~82,000 M-1cm-1Not specified
Fluorescence Quantum Yield (Φf) ~0.9 (in ethanol)Not specified

Note: The spectral properties can exhibit slight variations depending on the solvent and conjugation state.

Practical Implications: When Isomer Purity Matters

While spectrally similar, the choice between a single isomer and a mixture can be crucial in specific analytical applications. The primary motivation for using a purified single isomer, such as 5-ROX, is to ensure homogeneity of the labeled species. In techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis, the presence of both 5- and 6-isomers in a labeled biomolecule can lead to peak broadening or the appearance of doublet peaks for a singly labeled molecule.[2] For applications demanding high-resolution separation and unambiguous identification of labeled products, the use of a single isomer is highly recommended.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a specific wavelength. It is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the ROX isomer and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax) of the ROX isomer.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized fluorescent standard, is a common approach.

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with the ROX isomer (e.g., Rhodamine 6G in ethanol (B145695), Φf = 0.95).[3]

  • Sample Preparation: Prepare a series of dilutions of both the ROX isomer and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Absorption and Emission Spectra Measurement:

    • Measure the absorption spectra of all solutions to determine the absorbance at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the ROX isomer and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the ROX isomer (Φf,X) can be calculated using the following equation:

      Φf,X = Φf,ST * (GradX / GradST) * (ηX2 / ηST2)

      where:

      • Φf,ST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

Oligonucleotide Labeling with ROX NHS Ester

ROX is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester for covalent labeling of primary amine groups on biomolecules, such as amine-modified oligonucleotides.

Methodology:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a carbonate-bicarbonate buffer (pH 8.5-9.0).

  • Dye Preparation: Dissolve the ROX NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.

  • Labeling Reaction: Add the dissolved ROX NHS ester to the oligonucleotide solution. The molar ratio of dye to oligonucleotide may need to be optimized but is typically in the range of 5- to 20-fold excess of the dye.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification: Purify the ROX-labeled oligonucleotide from the unreacted dye and byproducts using methods such as ethanol precipitation, size-exclusion chromatography (e.g., a NAP-10 column), or HPLC.

Visualizing Workflows and Pathways

Logical Workflow for Oligonucleotide Labeling and Purification

Oligonucleotide_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Oligo Amine-Modified Oligonucleotide Dissolve_Oligo Dissolve Oligo in Buffer (pH 8.5-9.0) Oligo->Dissolve_Oligo ROX_NHS ROX NHS Ester Dissolve_ROX Dissolve ROX in DMSO/DMF ROX_NHS->Dissolve_ROX Mix Mix Oligo and ROX Dissolve_Oligo->Mix Dissolve_ROX->Mix Incubate Incubate (2-4h, RT, Dark) Mix->Incubate Purify Purification (e.g., HPLC, SEC) Incubate->Purify Labeled_Oligo Purified ROX-Labeled Oligonucleotide Purify->Labeled_Oligo

Caption: Workflow for labeling an amine-modified oligonucleotide with a ROX NHS ester.

Experimental Workflow for qPCR with ROX as a Passive Reference Dye

qPCR_ROX_Workflow cluster_setup Reaction Setup cluster_amplification Amplification & Detection cluster_analysis Data Analysis MasterMix qPCR Master Mix (Polymerase, dNTPs, Buffer) Reaction_Mix Final Reaction Mix MasterMix->Reaction_Mix Primers_Probe Primers & Reporter Probe (e.g., FAM) Primers_Probe->Reaction_Mix ROX ROX Passive Reference Dye ROX->Reaction_Mix Template DNA Template Template->Reaction_Mix qPCR_Instrument Real-Time PCR Instrument Reaction_Mix->qPCR_Instrument Reporter_Signal Reporter Fluorescence (e.g., FAM) qPCR_Instrument->Reporter_Signal ROX_Signal ROX Fluorescence qPCR_Instrument->ROX_Signal Normalization Normalize Reporter Signal to ROX Signal Reporter_Signal->Normalization ROX_Signal->Normalization Amplification_Plot Generate Amplification Plot (ΔRn vs. Cycle Number) Normalization->Amplification_Plot Ct_Value Determine Ct Value Amplification_Plot->Ct_Value

Caption: Workflow illustrating the use of ROX as a passive reference dye in qPCR.

Generalized FRET-Based Signaling Pathway

FRET_Signaling_Pathway cluster_inactive Inactive State cluster_active Active State (Protein Interaction) ProteinA_Inactive Protein A (Donor Labeled - e.g., FAM) Excitation_Inactive Excitation of Donor (e.g., 495 nm) ProteinA_Inactive->Excitation_Inactive ProteinB_Inactive Protein B (Acceptor Labeled - e.g., ROX) Emission_Inactive Donor Emission (e.g., 520 nm) Excitation_Inactive->Emission_Inactive Signal Upstream Signal (e.g., Ligand Binding) ProteinA_Active Protein A Signal->ProteinA_Active ProteinB_Active Protein B Signal->ProteinB_Active Complex Protein A-B Complex ProteinA_Active->Complex ProteinB_Active->Complex Excitation_Active Excitation of Donor (e.g., 495 nm) Complex->Excitation_Active FRET Förster Resonance Energy Transfer (FRET) Excitation_Active->FRET Emission_Active Acceptor Emission (e.g., 602 nm) FRET->Emission_Active

Caption: A generalized diagram of a FRET-based assay for protein-protein interaction.

Conclusion

The 5-ROX and 6-ROX isomers of carboxy-X-rhodamine are, for most practical purposes, spectrally indistinguishable. Their subtle structural difference does not significantly impact their performance as fluorescent labels in common applications. The primary reason to select a single, pure isomer is to achieve homogeneity in high-resolution analytical techniques where the presence of two isomers could complicate data interpretation. For routine applications like qPCR and DNA sequencing, the more economical this compound mixture is often sufficient. A thorough understanding of the properties and appropriate applications of these isomers empowers researchers to make informed decisions, ensuring the accuracy and reproducibility of their experimental outcomes.

References

Dissolving 5(6)-ROX Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a fluorescent dye crucial for applications like real-time PCR, DNA sequencing, and fluorescence microscopy, proper dissolution is paramount for experimental success.[1][2] This guide provides a comprehensive overview of the necessary protocols and quantitative data for effectively dissolving this compound powder.

Core Properties and Storage

This compound is a mixture of 5-ROX and 6-ROX isomers, appearing as a dark red or violet solid.[2][3] It is a long-wavelength rhodamine dye known for its high fluorescence and photostability compared to other dyes like fluorescein.[2][4] Proper storage is critical to prevent degradation; the powder should be stored at -20°C, protected from light.[2][3][5] Once dissolved, stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C, and should also be protected from light and repeated freeze-thaw cycles.[1][6]

Solubility and Recommended Solvents

The solubility of this compound is a key factor in preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent, exhibiting high solubility.[1][3][5] Other suitable organic solvents include dimethylformamide (DMF) and methanol (B129727) (MeOH).[2][5][7] It is crucial to use anhydrous or newly opened DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[1][6] For certain applications, partial solubility has been noted in methanol and 0.1 M Tris at pH 8.0.[8]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for this compound in the primary recommended solvent, DMSO.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO20 mg/mL37.41 mMMay require ultrasonic agitation, warming, or heating to 60°C.[1]
DMSO100 mg/mL187.06 mMRequires sonication.[6]

Note: The molecular weight of this compound is approximately 534.60 g/mol , which is used for molarity calculations.[1][6][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock solution for general in vitro applications.

  • Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mg/mL). A table for preparing common stock solution concentrations is provided below.

  • Dissolution: Vortex the solution thoroughly. If the powder does not fully dissolve, sonicate the vial or gently warm it to aid dissolution.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[1][6]

Stock Solution Preparation Table (for DMSO)
Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg1.871 mL
5 mM1 mg374.11 µL
10 mM1 mg187.06 µL
10 mM5 mg935.28 µL
10 mM10 mg1.871 mL

Table adapted from AAT Bioquest and MedChemExpress.[1][6][9]

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

For in vivo studies, a more complex solvent system may be required to ensure biocompatibility. The following is an example protocol.[1]

  • Initial Stock: Prepare a concentrated stock solution in DMSO (e.g., 20 mg/mL) as described in Protocol 1.

  • Solvent Mixture Preparation: In a separate tube, prepare the final solvent mixture. For a 1 mL final volume, the components are added sequentially:

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Saline (0.9% NaCl in ddH₂O)

  • Dilution: Add 100 µL of the 20 mg/mL this compound DMSO stock solution to the 900 µL solvent mixture.

  • Mixing: Mix the solution thoroughly until it is clear and homogenous. This yields a final concentration of 2 mg/mL.

  • Usage: It is recommended to prepare this working solution freshly on the day of use.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for dissolving this compound powder and preparing stock and working solutions.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation start This compound Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock aliquot Aliquot stock->aliquot stock_use Concentrated Stock Solution store Store at -20°C or -80°C (Protect from Light) aliquot->store dilute Dilute in Aqueous Buffer or In Vivo Solvent stock_use->dilute working Final Working Solution dilute->working use Use Immediately in Experiment working->use

Workflow for dissolving this compound powder.

References

An In-Depth Technical Guide to the Safe Handling and Application of 5(6)-ROX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a widely used fluorescent dye in biological research. It details critical safety and handling procedures, summarizes available toxicological data, and provides detailed protocols for its application in labeling, microscopy, and flow cytometry. Furthermore, it explores the cellular uptake and localization mechanisms of rhodamine derivatives to provide a deeper understanding of their biological interactions.

Chemical and Physical Properties

This compound is a mixture of 5- and 6-carboxy-X-rhodamine isomers, recognized for its bright red fluorescence.[1][2][3][4][5][6][7] It is commonly used for labeling proteins, peptides, and nucleic acids.[1][2][3][4][5][6][7]

PropertyValueReference
Molecular FormulaC₃₃H₃₀N₂O₅[3][4][6]
Molecular Weight534.60 g/mol [3][4][6]
AppearanceDark red to violet solid powder[8]
Excitation Maximum (λex)~570-578 nm[1][8]
Emission Maximum (λem)~595-604 nm[1][8]
SolubilitySoluble in DMSO, DMF, and Methanol[8]

Safety and Handling Precautions

While specific quantitative toxicity data for this compound is limited, data from the closely related compound Rhodamine B and the available Safety Data Sheets (SDS) for this compound indicate that it should be handled with care. The primary hazards are skin, eye, and respiratory tract irritation.[1][9]

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or latex gloves.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder to avoid inhalation.[1]

  • Body Protection: A laboratory coat or other protective clothing.

Storage and Stability

This compound is known to be unstable, particularly when compared to other rhodamine derivatives.[5] Proper storage is crucial to maintain its integrity.

ConditionRecommendation
Solid Form Store at -20°C, protected from light.
In Solution Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Spill and Disposal Procedures

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in section 2.1.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Place the spilled material and any contaminated absorbent into a sealed container for disposal.

  • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

Disposal:

This compound and any contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Toxicological Data

No specific LD50 or LC50 data for this compound is currently available.[10] However, the GHS hazard classifications indicate potential for irritation.[1][9] The following table summarizes the available toxicological information for the related compound, Rhodamine B, to provide an indication of potential hazards.

CompoundTestSpeciesRouteValueReference
Rhodamine BLD50RatOral500 mg/kg[]
Rhodamine BEye IrritationRabbitOcularSevere Irritant[]
Rhodamine BSkin IrritationRabbitDermalNo Irritation[]
This compoundHazard ClassN/AN/ASkin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory)[1]

Experimental Protocols

Labeling of Proteins and Antibodies with this compound-SE

This protocol describes the conjugation of this compound succinimidyl ester (SE) to primary amines on proteins and antibodies.

Materials:

  • This compound, SE

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein or antibody solution (2-10 mg/mL)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare the Dye Stock Solution: Dissolve 1 mg of this compound, SE in 100 µL of anhydrous DMSO or DMF to create a 10 mg/mL stock solution. Vortex to ensure complete dissolution.

  • Prepare the Protein Solution: Dissolve the protein or antibody in the labeling buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the dye.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of 10-20 fold of dye to protein is a good starting point.

    • Slowly add the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional): Add 1/10th volume of the quenching buffer to the reaction mixture and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column, dialysis, or other suitable chromatography method.

  • Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

Labeling of Amine-Modified Oligonucleotides with this compound-SE

This protocol details the conjugation of this compound succinimidyl ester (SE) to amine-modified oligonucleotides.

Materials:

  • This compound, SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-modified oligonucleotide

  • Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Prepare the Dye Stock Solution: Dissolve 1 mg of this compound, SE in 100 µL of anhydrous DMSO.

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • Labeling Reaction:

    • Add the dye stock solution to the oligonucleotide solution. A 2-10 fold molar excess of dye is recommended.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Determine the concentration and degree of labeling of the purified conjugate by measuring the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of this compound (~575 nm).

Fluorescence Microscopy with this compound Labeled Probes

This is a general protocol for staining cells with a this compound labeled probe (e.g., an antibody or oligonucleotide).

Materials:

  • This compound labeled probe

  • Cells grown on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer (optional): 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Mounting Medium with an antifade reagent

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If targeting an intracellular molecule, permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.

  • Staining:

    • Dilute the this compound labeled probe to the desired concentration in blocking buffer.

    • Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~570 nm, Emission: ~600 nm).

Flow Cytometry with this compound Labeled Antibodies

This protocol outlines the steps for staining cells in suspension with a this compound labeled antibody for flow cytometry analysis.

Materials:

  • This compound labeled antibody

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).

    • Wash the cells once with staining buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.

    • Adjust the cell concentration to 1 x 10⁶ cells/mL in staining buffer.

  • Blocking (Optional): If high non-specific binding is expected, incubate the cells with a blocking agent (e.g., Fc block) for 10-15 minutes on ice.

  • Staining:

    • Add the appropriate amount of this compound labeled antibody to the cell suspension.

    • Incubate for 20-30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 2-3 mL of staining buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of staining buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter combination for this compound.

Cellular Uptake and Localization

The cellular uptake and subsequent intracellular localization of this compound are largely dependent on the molecule to which it is conjugated. However, the rhodamine moiety itself can influence these processes.

Rhodamine derivatives can enter cells through several mechanisms:

  • Passive Diffusion: Lipophilic and cationic rhodamines can passively diffuse across the cell membrane.

  • Endocytosis: When conjugated to larger molecules such as antibodies or nanoparticles, the primary mode of entry is often through endocytosis (e.g., clathrin-mediated endocytosis).[12]

  • Transporter-Mediated Uptake: Some rhodamines are substrates for membrane transporters like P-glycoprotein (Pgp), which can also influence their efflux from the cell.[5]

Once inside the cell, the localization of this compound conjugates is determined by the targeting properties of the conjugated biomolecule. For unconjugated or small molecule-conjugated rhodamines, common localization sites include:

  • Mitochondria: Cationic rhodamines, such as Rhodamine 123, are known to accumulate in the mitochondria due to the negative mitochondrial membrane potential.[4][13]

  • Lysosomes: Some rhodamine derivatives have been observed to localize within lysosomes.[6][14]

  • Cytoplasm: Depending on the specific derivative and cell type, rhodamines can also be found diffused throughout the cytoplasm.

Visualizations

Laboratory Workflow for Handling this compound

G General Laboratory Workflow for this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification and Storage cluster_waste Waste Disposal start Start ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Mask) start->ppe weigh Weigh this compound Powder in a Fume Hood ppe->weigh dissolve Dissolve in Anhydrous DMSO/DMF to Prepare Stock Solution weigh->dissolve dispose_solid Dispose of Contaminated Solid Waste as Hazardous Waste weigh->dispose_solid react Add this compound Stock Solution to Biomolecule dissolve->react dispose_liquid Dispose of Liquid Waste as Hazardous Waste dissolve->dispose_liquid prepare_biomolecule Prepare Biomolecule (Protein/Oligonucleotide) in Amine-Free Buffer prepare_biomolecule->react incubate Incubate at Room Temperature (Protected from Light) react->incubate purify Purify Conjugate (Gel Filtration/HPLC/Dialysis) incubate->purify store Store Purified Conjugate at -20°C or -80°C (Protected from Light) purify->store purify->dispose_liquid end End store->end

Caption: A flowchart illustrating the standard laboratory workflow for handling and using this compound.

Spill Response Decision Tree

G This compound Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size and Location spill->assess is_major Is the Spill Major? assess->is_major evacuate Evacuate Area Notify EH&S is_major->evacuate Yes ppe Don Appropriate PPE is_major->ppe No report Report the Incident evacuate->report contain Contain the Spill ppe->contain is_solid Is it a Solid or Liquid Spill? contain->is_solid cleanup_solid Carefully Sweep Up Solid is_solid->cleanup_solid Solid cleanup_liquid Absorb with Inert Material is_solid->cleanup_liquid Liquid dispose Place in a Sealed Container for Hazardous Waste Disposal cleanup_solid->dispose cleanup_liquid->dispose decontaminate Decontaminate the Spill Area dispose->decontaminate decontaminate->report end End report->end

Caption: A decision tree outlining the appropriate response to a this compound spill.

Potential Cellular Uptake and Localization Pathways of this compound Conjugates

G Potential Cellular Pathways of this compound Conjugates cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_organelles rox_conjugate This compound Conjugate passive_diffusion Passive Diffusion rox_conjugate->passive_diffusion Lipophilic Conjugates endocytosis Endocytosis rox_conjugate->endocytosis Large Conjugates (e.g., Antibodies) transporter Transporter-Mediated Uptake/Efflux rox_conjugate->transporter cytoplasmic_localization Cytoplasmic Localization passive_diffusion->cytoplasmic_localization lysosome Lysosome endocytosis->lysosome transporter->cytoplasmic_localization cytoplasmic_localization->transporter mitochondria Mitochondria (Accumulation) cytoplasmic_localization->mitochondria target_protein Target Protein Localization cytoplasmic_localization->target_protein lysosome->cytoplasmic_localization

Caption: A diagram illustrating the potential pathways for cellular uptake and localization of this compound conjugates.

References

Methodological & Application

5(6)-ROX Labeling of Antibodies: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-X-rhodamine (ROX) is a bright, red-fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.[1][2] Its N-hydroxysuccinimidyl (NHS) ester form, 5(6)-ROX SE, is an amine-reactive reagent that readily couples with primary amino groups on proteins, such as the side chains of lysine (B10760008) residues and the N-terminus, to form stable, covalent amide bonds.[3][4][5] This process makes it an excellent choice for preparing fluorescently labeled antibodies for use in a variety of applications, including immunoassays, fluorescence microscopy, flow cytometry, and real-time PCR.[5][6] Compared to other common rhodamines, ROX dyes offer the advantage of longer excitation and emission wavelengths, which can help minimize background fluorescence from biological samples.[1]

This document provides a detailed protocol for the conjugation of this compound NHS ester to antibodies, including reagent preparation, the labeling reaction, purification of the conjugate, and methods for characterizing the final product.

Principle of the Reaction

The labeling chemistry is based on the reaction between the N-hydroxysuccinimidyl (NHS) ester of this compound and primary amines on the antibody. This reaction is highly efficient under slightly alkaline conditions (pH 8.2-8.5), where the primary amino groups are deprotonated and thus more nucleophilic.[7] The NHS ester reacts with the amine to form a stable amide bond, covalently attaching the ROX fluorophore to the antibody and releasing NHS as a byproduct.

G Ab Antibody-NH₂ (Primary Amine) plus + ROX This compound-NHS Ester Conj Antibody-NH-CO-ROX (Stable Amide Bond) NHS NHS Byproduct Conj->NHS releases plus->Conj pH 8.3

Caption: NHS ester reaction with a primary amine on an antibody.

Key Experimental Parameters

Successful antibody labeling requires careful control of several parameters. The following table summarizes the recommended conditions for labeling antibodies with this compound NHS ester. Optimization may be necessary for different antibodies or applications.[8]

ParameterRecommended ValueNotes
Antibody Buffer Amine-free (e.g., PBS, MES, HEPES)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for the dye and must be avoided.[7][9]
Antibody Concentration ≥ 2 mg/mL (Optimal: 10 mg/mL)Labeling efficiency is strongly dependent on protein concentration.[7]
Reaction pH 8.3A compromise between reactive amines and NHS ester hydrolysis, which increases at higher pH.[7]
Reaction Buffer 100 mM Sodium BicarbonateAdded to the antibody solution to raise the pH to the optimal range.[7]
Dye Solvent Anhydrous DMSO or DMFThe dye should be dissolved immediately before use to minimize hydrolysis.[8]
Dye:Antibody Molar Ratio 5:1 to 20:1This is a starting point for optimization. Too little dye results in low signal, while too much can cause quenching or protein precipitation.[10][11]
Incubation Time 1 hour
Incubation Temperature Room Temperature
Purification Method Size-Exclusion ChromatographyEffectively separates the large labeled antibody from small, unreacted dye molecules.[7][12]

Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of antibody.[7] All steps involving the fluorophore should be performed with protection from light to prevent photobleaching.[8]

Materials and Equipment
  • This compound, Succinimidyl Ester (SE)

  • Antibody (in amine-free buffer)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution (pH ~9.0)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent spin column)[7]

  • Microcentrifuge tubes

  • Spectrophotometer (UV-Vis)

Reagent Preparation
  • Antibody Solution :

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the stock buffer contains Tris, glycine, or preservatives like sodium azide, the buffer must be exchanged.

    • Adjust the antibody concentration to at least 2 mg/mL, with 10 mg/mL being optimal.[7] Spin concentrators can be used if the initial concentration is too low.[7]

  • This compound Stock Solution :

    • Dissolve 1 mg of this compound NHS ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[8]

    • Vortex thoroughly until the dye is completely dissolved.[7] This solution is sensitive to moisture and should be prepared fresh.

Antibody Labeling Reaction
  • In a microcentrifuge tube, combine 100 µL of the antibody solution (e.g., at 10 mg/mL for a 1 mg reaction) with the appropriate volume of 1 M sodium bicarbonate to achieve a final concentration of 100 mM.[7] This typically requires adding about 10 µL of 1 M sodium bicarbonate to the 100 µL of antibody.

  • Check that the pH of the mixture is between 8.2 and 8.5.[7]

  • Add the calculated amount of this compound stock solution to the antibody solution. A starting molar excess of 5-10 fold dye-to-antibody is recommended.[8]

  • Mix gently by pipetting and incubate the reaction for 1 hour at room temperature, protected from light.[7][8]

Purification of Labeled Antibody
  • Prepare a size-exclusion chromatography column (e.g., a desalting spin column) according to the manufacturer's instructions. This typically involves equilibrating the column with PBS.

  • Apply the entire reaction mixture to the top of the equilibrated column.

  • Centrifuge the column to separate the high-molecular-weight antibody-dye conjugate from the low-molecular-weight unconjugated dye.[12]

  • The purified, labeled antibody will be in the eluate. The free dye will remain in the column resin. A second purification step can be performed if traces of free dye are still present.[7]

Characterization and Storage
  • Determine Degree of Labeling (DOL) :

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~578 nm (A_max for ROX).

    • Calculate the antibody concentration, correcting for the dye's absorbance at 280 nm: Antibody Conc. (mg/mL) = [A₂₈₀ - (A_max × CF)] / 1.4 (Where CF is the correction factor for the dye at 280 nm, typically ~0.34 for ROX, and 1.4 is the extinction coefficient for IgG in mg/mL).[11]

    • Calculate the DOL: DOL = (A_max × M_Ab) / (ε_dye × C_Ab) (Where M_Ab is the molecular weight of the antibody, ~150,000 g/mol ; ε_dye is the molar extinction coefficient of ROX, ~82,000 cm⁻¹M⁻¹; and C_Ab is the antibody concentration in mg/mL).

  • Storage :

    • Store the labeled antibody protected from light at 4°C for short-term use.[8]

    • For long-term storage, divide the conjugate into single-use aliquots and store at -20°C or -80°C.[7][9] Avoid repeated freeze-thaw cycles.[7]

Overall Workflow

G A Antibody Preparation (Amine-Free Buffer, ≥2 mg/mL) C Labeling Reaction (Antibody + ROX, pH 8.3) A->C B Prepare this compound Stock (10 mg/mL in DMSO) B->C D Incubation (1 hr, Room Temp, Dark) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (Measure Absorbance, Calculate DOL) E->F G Storage (4°C or -20°C, Protected from Light) F->G

Caption: Experimental workflow for this compound antibody labeling.

References

Application Notes and Protocols for 5(6)-ROX Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, enabling a wide range of applications from real-time PCR and DNA sequencing to fluorescence in situ hybridization (FISH) and microarray analysis. 5(6)-Carboxy-X-rhodamine (ROX) is a fluorescent dye that emits in the red region of the visible spectrum, making it a popular choice for multiplexing with other fluorophores.[1] This document provides a detailed, step-by-step protocol for the conjugation of 5(6)-ROX succinimidyl ester (NHS ester) to amino-modified oligonucleotides, along with purification and quantification guidelines.

The conjugation process is a post-synthesis modification where an oligonucleotide functionalized with a primary amine reacts with the NHS ester of this compound.[1] This reaction forms a stable amide bond, covalently attaching the dye to the oligonucleotide.[2][3] Achieving high conjugation efficiency and purity of the final product is critical for the success of downstream applications.

Signaling Pathways and Experimental Workflow

To visualize the process, the following diagrams illustrate the chemical reaction and the overall experimental workflow.

G cluster_reaction Chemical Reaction Pathway Oligo Amino-Modified Oligonucleotide ROX_Oligo ROX-Labeled Oligonucleotide Oligo->ROX_Oligo + this compound NHS Ester ROX_NHS This compound NHS Ester ROX_NHS->ROX_Oligo NHS N-hydroxysuccinimide (byproduct) ROX_Oligo->NHS +

Caption: Chemical reaction between an amino-modified oligonucleotide and this compound NHS ester.

G prep_oligo 1. Prepare Amino- Modified Oligonucleotide conjugation 3. Conjugation Reaction prep_oligo->conjugation prep_rox 2. Prepare this compound NHS Ester Solution prep_rox->conjugation purification 4. Purification conjugation->purification quantification 5. Quantification & QC purification->quantification storage 6. Storage quantification->storage

Caption: Experimental workflow for this compound oligonucleotide conjugation.

Experimental Protocols

This section details the methodologies for the conjugation of this compound NHS ester to an amino-modified oligonucleotide.

Materials and Reagents
  • Amino-modified oligonucleotide (lyophilized)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Tetraborate (B1243019) buffer, pH 8.5

  • Nuclease-free water

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (B145695) (cold)

  • 70% Ethanol (cold)

  • Microcentrifuge tubes

  • Laboratory shaker

  • Refrigerated microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

  • HPLC system (for purification)

Step 1: Preparation of Reagents
  • Amino-Modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in 0.1 M sodium tetraborate buffer (pH 8.5) to a final concentration of 0.3 to 0.8 mM.

  • This compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of approximately 14 mM. It is crucial to use anhydrous DMSO as NHS esters are sensitive to moisture.[4]

Step 2: Conjugation Reaction
  • In a microcentrifuge tube, combine the dissolved amino-modified oligonucleotide and the this compound NHS ester solution. A 5- to 20-fold molar excess of the ROX NHS ester to the oligonucleotide is recommended.[4]

  • Vortex the mixture gently to ensure it is well-mixed.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.[4] A laboratory shaker can be used for continuous mixing. For some protocols, overnight incubation at 4°C is also an option.[4]

Step 3: Purification of the ROX-Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, hydrolyzed dye, and any unlabeled oligonucleotides.[4] High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity of fluorescently labeled oligonucleotides.[5][6]

3.1. Preliminary Purification by Ethanol Precipitation

This step can be performed before HPLC to remove a significant portion of the unconjugated dye.[7]

  • To the conjugation reaction mixture, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.[7]

  • Add 2.5 to 3 volumes of cold 100% ethanol.

  • Mix thoroughly and incubate at -20°C for at least 30 minutes.[2][7]

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes in a refrigerated microcentrifuge.[2]

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol.

  • Centrifuge again for 10-15 minutes.

  • Remove the supernatant and air-dry or vacuum-dry the pellet.

3.2. HPLC Purification

Reverse-phase HPLC (RP-HPLC) is highly effective for separating the hydrophobic ROX-labeled oligonucleotide from the unlabeled oligonucleotide.[5]

  • Resuspend the dried pellet from the ethanol precipitation step in a suitable buffer (e.g., nuclease-free water or HPLC mobile phase A).

  • Inject the sample onto an RP-HPLC column.

  • Elute the labeled oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~575 nm (for ROX). The ROX-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

  • Collect the fractions corresponding to the desired peak.

  • Pool the collected fractions and lyophilize to obtain the purified ROX-labeled oligonucleotide.

Step 4: Quantification and Quality Control

Accurate quantification is essential for downstream applications.[8]

  • Resuspend the purified, lyophilized ROX-labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 8).

  • Measure the absorbance at 260 nm (A260) and the absorbance maximum of ROX (~575 nm) using a spectrophotometer.

  • The concentration of the oligonucleotide can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of both the oligonucleotide and the ROX dye at 260 nm.[8] For modified oligonucleotides, it is recommended to use an oligo-specific conversion factor or the microarray module in software like that for NanoDrop instruments for more accurate quantification.[9]

Step 5: Storage

Fluorescently labeled oligonucleotides are sensitive to light and should be stored protected from it.[10] For long-term storage, it is recommended to store the labeled oligonucleotide in a slightly basic buffer (e.g., TE buffer, pH 8.0) at -20°C or below.[10]

Quantitative Data Summary

The yield of post-synthesis conjugations can vary based on the scale of the synthesis and the length of the oligonucleotide. The following table provides an estimated yield for post-synthesis NHS ester conjugations.

Oligo Synthesis ScaleEstimated Yield (nmols)
50 nmol2
200 nmol5
1 µmol16
2 µmol30
5 µmol75
10 µmol150
15 µmol225
Note: Yields may be lower for oligonucleotides longer than 50 bases.[1]

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency Hydrolysis of ROX NHS esterUse anhydrous DMSO and prepare the ROX solution immediately before use.
Incorrect pH of conjugation bufferEnsure the pH of the sodium tetraborate buffer is 8.5.[2][11]
Inactive amino-modified oligonucleotideEnsure the quality of the starting amino-modified oligonucleotide.
High Background Fluorescence Incomplete removal of free ROX dyeOptimize the HPLC purification protocol to ensure complete separation of the labeled oligo from the free dye.
Inaccurate Quantification Interference from the fluorescent dyeUse a quantification method that corrects for the absorbance of the dye at 260 nm.[9]

By following these detailed protocols and guidelines, researchers can successfully conjugate this compound to oligonucleotides and obtain high-quality labeled probes for their specific applications.

References

Application Notes: Using 5(6)-ROX SE for Amine-Modified DNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-X-rhodamine, succinimidyl ester (5(6)-ROX SE) is an amine-reactive fluorescent dye widely utilized for covalently labeling biomolecules containing primary amino groups.[1][2] This application note provides a detailed protocol for the labeling of amine-modified DNA oligonucleotides with this compound SE. The succinimidyl ester (SE) moiety of this compound reacts with the primary amine group introduced onto the DNA, forming a stable amide bond. This method is a robust and common strategy for producing fluorescently labeled DNA probes for various molecular biology applications, including real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing.[1][3][4]

This compound SE Properties

This compound SE is a mixture of two isomers, the 5- and 6-carboxyrhodamine. It is a purple, solid substance soluble in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2] Proper storage at -20°C and protection from light are crucial to prevent degradation.[2][5]

Table 1: Quantitative Data for this compound SE

PropertyValueReferences
Molecular Weight631.67 g/mol [6]
Excitation Wavelength (λex)~575-588 nm[2][3][4]
Emission Wavelength (λem)~599-608 nm[2][3]
SolubilityDMSO, DMF[2][6]

Experimental Protocols

Materials
  • Amine-modified DNA oligonucleotide

  • This compound SE

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-9.0)

  • Nuclease-free water

  • Purification column (e.g., desalting spin column or HPLC)

  • Spectrophotometer or fluorometer

Protocol for DNA Labeling

This protocol is optimized for labeling 100 µg of an amine-modified oligonucleotide.

  • Preparation of this compound SE Stock Solution:

    • Allow the vial of this compound SE to equilibrate to room temperature before opening.

    • Dissolve 1 mg of this compound SE in 100 µL of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7] This solution should be prepared fresh and protected from light.

  • Preparation of Amine-Modified DNA:

    • Dissolve the amine-modified DNA oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a final concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the DNA for reaction with the dye.[7]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified DNA solution with the this compound SE stock solution. A molar excess of the dye is required to ensure efficient labeling. A starting point is a 5-10 fold molar excess of dye to DNA.

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.[7]

  • Purification of Labeled DNA:

    • Following incubation, the unreacted, free this compound SE must be removed from the labeled DNA. This is crucial to prevent background fluorescence.

    • Purification can be achieved using a desalting spin column, ethanol (B145695) precipitation, or reverse-phase HPLC. The choice of method will depend on the length of the oligonucleotide and the required purity.

  • Characterization of Labeled DNA:

    • The concentration and labeling efficiency can be determined by measuring the absorbance at 260 nm (for DNA) and at the excitation maximum of ROX (~585 nm).

    • The degree of labeling (DOL) can be calculated using the following formula: DOL = (A_max of dye × ε_DNA) / (A_260 of DNA × ε_dye) where A_max is the absorbance at the maximum wavelength, and ε is the molar extinction coefficient.

  • Storage:

    • Store the purified, labeled DNA at -20°C in a light-protected tube.

Visualizations

experimental_workflow prep_dna Prepare Amine-Modified DNA in Bicarbonate Buffer reaction Labeling Reaction (1-2h, RT, Dark) prep_dna->reaction prep_rox Prepare this compound SE Stock Solution in DMSO prep_rox->reaction purification Purification of Labeled DNA reaction->purification characterization Characterization (Absorbance & DOL) purification->characterization storage Storage at -20°C characterization->storage

Caption: Experimental workflow for labeling amine-modified DNA with this compound SE.

chemical_reaction cluster_reactants Reactants cluster_products Products dna Amine-Modified DNA (R-NH2) labeled_dna ROX-Labeled DNA (Stable Amide Bond) dna->labeled_dna + reaction_plus + rox This compound SE rox->labeled_dna nhs N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound SE with an amine-modified DNA molecule.

Troubleshooting

Table 2: Troubleshooting Guide for this compound SE DNA Labeling

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive this compound SE due to hydrolysis.Prepare fresh dye stock solution in anhydrous DMSO or DMF. Avoid moisture.
Suboptimal pH of the reaction buffer.Ensure the pH of the bicarbonate buffer is between 8.3 and 9.0 for efficient reaction with the primary amine.
Presence of primary amines in the buffer (e.g., Tris).Use a buffer free of primary amines.
Insufficient molar excess of the dye.Increase the molar ratio of this compound SE to DNA.
High Background Fluorescence Incomplete removal of unreacted dye.Optimize the purification step. Use a longer desalting column, repeat ethanol precipitation, or use HPLC for higher purity.
Abnormal Fluorescence Signal Degradation of the ROX dye.Protect the dye, stock solutions, and labeled DNA from light to prevent photobleaching. Store at -20°C.
Bubbles in the sample during measurement.Centrifuge the sample briefly before taking absorbance or fluorescence readings.[8]
Precipitation of DNA or Dye Low solubility of the labeled oligonucleotide.If precipitation occurs, consider using a water-soluble version of the dye if available or adjust buffer conditions.

References

Application Notes and Protocols for Calculating the Degree of Labeling (DOL) of 5(6)-ROX Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of the degree of labeling (DOL) is a critical quality control step in the development and application of fluorescently labeled biomolecules. The DOL, which represents the average number of dye molecules conjugated to a single biomolecule, directly influences the fluorescence intensity, potential for self-quenching, and the preservation of the biomolecule's biological activity.[1][2] An optimal DOL is essential for achieving high sensitivity in assays without compromising the functionality of the protein or nucleic acid.[2] For antibodies, a DOL between 2 and 10 is often considered ideal.[2][3]

This document provides a detailed guide to calculating the DOL of biomolecules conjugated with 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a popular red fluorescent dye. It includes the necessary spectroscopic data, a step-by-step experimental protocol for determining the DOL, and a protocol for the labeling of proteins with this compound NHS ester.

Principle of DOL Calculation

The most common method for determining the DOL is spectrophotometry.[2] This technique relies on measuring the absorbance of the conjugate solution at two specific wavelengths: 280 nm, which is the maximum absorbance for most proteins, and the maximum absorbance wavelength (λmax) of the fluorescent dye.[2] A critical aspect of this calculation is to correct for the absorbance of the dye at 280 nm, which would otherwise interfere with the accurate measurement of the protein concentration.[4] This is achieved by using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[4][5]

The DOL is calculated using the Beer-Lambert law, which relates absorbance to concentration, molar extinction coefficient, and path length.[4] By determining the molar concentrations of both the protein and the dye in the conjugate solution, their ratio (the DOL) can be accurately calculated.

Quantitative Data for DOL Calculation

Accurate DOL determination is dependent on precise values for the molar extinction coefficients of both the biomolecule and the fluorescent dye, as well as the dye's correction factor. The table below summarizes these essential values for this compound and common proteins.

ParameterValueReference
This compound (5(6)-Carboxy-X-rhodamine)
Molar Extinction Coefficient (ε_dye_)82,000 cm⁻¹M⁻¹[6][7]
Maximum Absorbance (λmax)~578 nm[7][8]
Correction Factor (CF₂₈₀)0.168[7]
Immunoglobulin G (IgG)
Molar Extinction Coefficient (ε_protein_)~210,000 M⁻¹cm⁻¹[9][10]
Molecular Weight~150,000 Da[2][10]
Bovine Serum Albumin (BSA)
Molar Extinction Coefficient (ε_protein)~43,824 M⁻¹cm⁻¹[2][11][12]
Molecular Weight~66,400 Da[1][2]

Experimental Protocols

Protocol 1: Determining the Degree of Labeling (DOL)

This protocol outlines the steps to calculate the DOL of a this compound labeled protein conjugate after purification.

Materials:

  • Purified this compound protein conjugate solution

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Sample Preparation: Ensure the this compound conjugate is purified from any unconjugated free dye. This is crucial for accurate DOL calculation and can be achieved by methods such as gel filtration or dialysis.[3][5]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance of the conjugate solution at the λmax of this compound, which is approximately 578 nm (A_max_).

    • If the absorbance readings are too high (typically > 2.0), dilute the conjugate solution with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[3][5]

  • Calculations:

    • Corrected Protein Absorbance (A_protein_): A_protein_ = A₂₈₀ - (A_max_ × CF₂₈₀) where CF₂₈₀ for this compound is 0.168.

    • Protein Concentration (M): Protein Concentration (M) = A_protein_ / ε_protein_ where ε_protein_ is the molar extinction coefficient of the protein at 280 nm (see table above).

    • Dye Concentration (M): Dye Concentration (M) = A_max_ / ε_dye_ where ε_dye_ for this compound is 82,000 M⁻¹cm⁻¹.

    • Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: Labeling of Proteins with this compound NHS Ester

This protocol provides a general procedure for conjugating this compound N-hydroxysuccinimidyl (NHS) ester to proteins. NHS esters react with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues, to form stable amide bonds.[13]

Materials:

  • Protein to be labeled (e.g., IgG, BSA) in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting spin column or gel filtration column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[14]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]

  • Labeling Reaction:

    • Add the this compound NHS ester solution to the protein solution. A common starting point is a 5-10 fold molar excess of dye to protein.[14] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[14]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for an additional 10-15 minutes at room temperature.[13]

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a desalting spin column, gel filtration, or dialysis.[14]

  • Determine the DOL:

    • Follow the procedure in Protocol 1 to calculate the degree of labeling of the purified conjugate.

Visualizations

DOL_Calculation_Workflow cluster_purification Purification cluster_measurement Spectrophotometry cluster_calculation Calculation purify Purify this compound Conjugate measure Measure Absorbance (A₂₈₀ & A_max_) purify->measure Purified Conjugate correct_A280 Correct A₂₈₀ for Dye Absorbance measure->correct_A280 Absorbance Values calc_dye_conc Calculate Dye Concentration measure->calc_dye_conc calc_protein_conc Calculate Protein Concentration correct_A280->calc_protein_conc calc_dol Calculate DOL calc_protein_conc->calc_dol calc_dye_conc->calc_dol result result calc_dol->result Degree of Labeling (DOL)

Caption: Workflow for DOL Calculation.

Protein_Labeling_Workflow start Prepare Protein (in amine-free buffer) prepare_dye Prepare this compound NHS Ester Solution start->prepare_dye reaction Labeling Reaction (1 hr, RT, dark) start->reaction prepare_dye->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (Gel Filtration/Dialysis) reaction->purify If not quenching quench->purify end Characterize Conjugate (DOL Calculation) purify->end

Caption: Protein Labeling Workflow.

References

Application Notes and Protocols for 5(6)-ROX Concentration as a Passive Reference in qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative real-time PCR (qPCR) is a powerful technique for the sensitive and specific detection and quantification of nucleic acids. Accuracy and reproducibility are paramount for reliable results. One common source of variability in qPCR is well-to-well differences in fluorescence detection caused by minor variations in reaction volume, instrument optics, or the presence of bubbles. To correct for these non-PCR related fluctuations, a passive reference dye, such as 5(6)-Carboxy-X-rhodamine (ROX), is often included in the qPCR master mix.[1][2][3]

ROX is a fluorescent dye that does not participate in the PCR reaction and its signal remains stable throughout the experiment.[1][3] By normalizing the reporter dye signal to the ROX signal, variations in fluorescence that are not due to the amplification of the target nucleic acid can be minimized, leading to more precise and reproducible data.[2][4] The optimal concentration of ROX is critical as it is dependent on the specific qPCR instrument being used; different instruments have different optical systems and require different levels of ROX for proper normalization.[2][5][6] Using an incorrect ROX concentration can lead to inaccurate data interpretation.

These application notes provide a comprehensive guide to understanding and optimizing the concentration of 5(6)-ROX for use as a passive reference in qPCR experiments.

Principle of ROX Normalization

The fundamental principle of ROX normalization is to provide a stable fluorescent signal against which the reporter dye fluorescence can be corrected. The qPCR instrument measures the fluorescence emission of both the reporter dye (e.g., SYBR Green or a fluorophore-labeled probe) and the ROX dye at each cycle. The analysis software then calculates a normalized reporter signal (Rn) by dividing the reporter dye's fluorescence intensity by the ROX dye's fluorescence intensity.[1][2] This normalization corrects for well-to-well variations in the optical path and other non-amplification-related sources of error.[2][7]

ROX_Normalization_Principle cluster_well Single qPCR Well cluster_instrument qPCR Instrument Optics Reporter_Dye Reporter Dye (e.g., SYBR Green) Detector Fluorescence Detector Reporter_Dye->Detector Measures Fluorescence ROX_Dye Passive Reference Dye (ROX) ROX_Dye->Detector Measures Fluorescence Raw_Reporter_Signal Raw Reporter Signal Detector->Raw_Reporter_Signal Raw_ROX_Signal Raw ROX Signal Detector->Raw_ROX_Signal Normalization Normalization (Rn = Reporter / ROX) Raw_Reporter_Signal->Normalization Raw_ROX_Signal->Normalization Normalized_Data Normalized Reporter Signal (Rn) (Reduced Well-to-Well Variation) Normalization->Normalized_Data

Figure 1: Principle of ROX Normalization in qPCR.

Recommended this compound Concentrations for Common qPCR Instruments

The optimal concentration of this compound is highly dependent on the qPCR instrument's optical system. Instruments are generally categorized as requiring High ROX, Low ROX, or No ROX.[5][8] The table below provides a summary of recommended ROX concentrations for various commonly used qPCR platforms.

ROX RequirementFinal ConcentrationqPCR Instruments
High ROX ~500 nMApplied Biosystems: 5700, 7000, 7300, 7700, 7900, 7900HT, StepOne®, StepOnePlus®[8][9]
Low ROX ~50 nMApplied Biosystems: 7500, 7500 Fast, ViiA™ 7, QuantStudio™ Systems[8][9]Stratagene: Mx3000P, Mx3005P, Mx4000[8]
No ROX Not RequiredBio-Rad: CFX96, CFX384, iCycler, MyiQ™, iQ™5[8][9]Qiagen: Rotor-Gene Q, Rotor-Gene 3000, Rotor-Gene 6000[8][10]Roche: LightCycler® 480, LightCycler® 2.0[8]Eppendorf: Mastercycler® ep realplex[8]

Note: This table provides general guidelines. It is always recommended to consult the instrument manufacturer's instructions. For instruments not listed, or for novel assays, experimental optimization of the ROX concentration is highly recommended.

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines the steps to determine the optimal this compound concentration for a specific qPCR assay on a given instrument. The goal is to identify the ROX concentration that results in the tightest replicate Cq values (quantification cycle) and the most stable baseline fluorescence.

Materials
  • qPCR Master Mix (without ROX)

  • This compound stock solution (e.g., 50 µM)

  • Nuclease-free water

  • Primers/probe for the target of interest

  • Template DNA/cDNA at a concentration that will yield a Cq value between 20 and 30

  • qPCR plate and seals

  • qPCR instrument

Experimental Workflow

ROX_Optimization_Workflow cluster_prep Preparation cluster_setup qPCR Setup cluster_run_analysis Run and Analysis Prep_ROX 1. Prepare ROX Dilution Series Prep_MasterMix 2. Prepare Master Mixes (One for each ROX concentration) Prep_ROX->Prep_MasterMix Add_MasterMix 4. Add Master Mix to Wells (Replicates for each concentration) Prep_MasterMix->Add_MasterMix Add_Template 3. Add Template to Wells Add_Template->Add_MasterMix Seal_Plate 5. Seal Plate and Centrifuge Add_MasterMix->Seal_Plate Run_qPCR 6. Run qPCR Seal_Plate->Run_qPCR Analyze_Data 7. Analyze Data (Baseline, Cq, and Replicate Precision) Run_qPCR->Analyze_Data Select_Optimal 8. Select Optimal ROX Concentration Analyze_Data->Select_Optimal

Figure 2: Experimental Workflow for ROX Concentration Optimization.

Procedure

1. Preparation of this compound Dilution Series:

  • Prepare a series of this compound dilutions from your stock solution. The final concentrations in the qPCR reaction should span the expected optimal range for your instrument (e.g., for a Low ROX instrument, you might test final concentrations of 25 nM, 50 nM, 75 nM, and 100 nM).

  • Remember to account for the dilution factor of adding the ROX to the master mix and then to the final reaction volume.

2. Preparation of qPCR Master Mixes:

  • For each ROX concentration to be tested (including a "No ROX" control), prepare a separate qPCR master mix.

  • Each master mix should contain the qPCR buffer, dNTPs, polymerase, primers, probe (if applicable), and the corresponding dilution of ROX.

  • Prepare enough of each master mix for the desired number of replicates (at least 3-4 replicates per concentration is recommended).

3. qPCR Plate Setup:

  • Aliquot your template DNA/cDNA into the wells of the qPCR plate.

  • Add the appropriate master mix to the corresponding wells.

  • Include No Template Controls (NTCs) for each master mix to check for contamination.

  • Seal the plate securely and centrifuge briefly to collect all components at the bottom of the wells.

4. qPCR Run:

  • Place the plate in the qPCR instrument.

  • Set up the thermal cycling protocol according to your assay requirements.

  • Ensure that the instrument is set to collect data for the reporter dye and the ROX dye. In the instrument software, select the appropriate passive reference (or "None" for the no ROX control).

5. Data Analysis:

  • After the run is complete, analyze the data.

  • Baseline Stability: Examine the raw fluorescence data for the ROX channel. The ROX signal should be stable and flat across all cycles for all wells.

  • Replicate Precision: For each ROX concentration, calculate the average Cq value and the standard deviation of the Cq values across the technical replicates.

  • Amplification Plot: Visually inspect the amplification plots (Rn vs. Cycle). The curves for the replicates should be tightly clustered.

6. Selection of Optimal ROX Concentration:

  • The optimal ROX concentration is the one that provides the lowest standard deviation of Cq values among the technical replicates, while maintaining a stable ROX signal and efficient amplification.

  • Too low of a ROX concentration may not adequately normalize the data, leading to higher Cq variability.

  • Too high of a ROX concentration can inhibit the PCR reaction, leading to higher Cq values or complete reaction failure.[1]

Troubleshooting
  • High Cq variation between replicates: This could indicate a suboptimal ROX concentration. Re-evaluate your dilution series and test a broader range of concentrations. It could also be due to pipetting errors.

  • No amplification in high ROX concentration wells: This suggests that the ROX concentration is too high and is inhibiting the PCR. Test lower concentrations.

  • Unstable ROX signal: This may be due to issues with the master mix, the ROX dye itself, or the instrument's optical system. Ensure all components are properly mixed and stored.

Conclusion

The use of this compound as a passive reference dye is a critical component for achieving high-quality, reproducible qPCR data on many instrument platforms. By understanding the principle of ROX normalization and experimentally determining the optimal concentration for your specific assay and instrument, you can significantly improve the precision and reliability of your qPCR results. This is particularly important in applications such as gene expression analysis, viral load quantification, and other diagnostic assays where accuracy is essential.

References

Purifying 5(6)-ROX Labeled Proteins and Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of proteins and oligonucleotides with fluorescent dyes such as 5(6)-Carboxy-X-rhodamine (ROX) is a cornerstone of modern biological research and drug development. This powerful technique enables the sensitive detection and quantification of biomolecules in a wide array of applications, including fluorescence microscopy, flow cytometry, real-time PCR, and immunoassays. A critical, yet often challenging, step following the labeling reaction is the purification of the fluorescently-labeled conjugate. Effective purification is essential to remove unconjugated free dye and any reaction byproducts, which can interfere with downstream applications and lead to inaccurate results.

These application notes provide detailed protocols for the purification of 5(6)-ROX labeled proteins and oligonucleotides using common laboratory techniques. This guide also offers a quantitative comparison of these methods, troubleshooting advice, and standardized protocols for quality control to ensure the production of high-purity conjugates for reliable and reproducible results.

Labeling Chemistry: this compound NHS Ester

The most common method for labeling proteins and amine-modified oligonucleotides with this compound is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. The NHS ester reacts efficiently with primary amines (the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues) under slightly alkaline conditions (pH 8.0-9.0) to form a stable amide bond.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ROX_NHS This compound NHS Ester Reaction Amine-Reactive Labeling (pH 8.0-9.0) ROX_NHS->Reaction Biomolecule Protein or Amine-Modified Oligo (with Primary Amine -NH2) Biomolecule->Reaction Labeled_Product ROX-Labeled Biomolecule (Stable Amide Bond) Reaction->Labeled_Product NHS NHS byproduct Reaction->NHS

Figure 1. Amine-reactive labeling scheme for this compound NHS ester.

Purification Methodologies

The choice of purification method depends on several factors, including the type and size of the biomolecule, the scale of the labeling reaction, and the required final purity. Below are detailed protocols for the most common techniques.

Purification Workflow Overview

G Start Crude Labeled Reaction Mixture (Labeled Biomolecule, Free Dye, Unlabeled Biomolecule) Purification Purification Method Start->Purification RP_HPLC Reversed-Phase HPLC Purification->RP_HPLC Hydrophobicity IEX_HPLC Ion-Exchange HPLC Purification->IEX_HPLC Charge SEC Size-Exclusion Chromatography Purification->SEC Size PAGE Gel Electrophoresis (PAGE) Purification->PAGE Size & Charge QC Quality Control (Spectrophotometry, SDS-PAGE) RP_HPLC->QC IEX_HPLC->QC SEC->QC PAGE->QC Final_Product Purified this compound Labeled Biomolecule QC->Final_Product

Figure 2. General workflow for the purification and quality control of labeled biomolecules.

Quantitative Comparison of Purification Methods

The following tables provide a summary of expected performance for each purification technique. Values can vary depending on the specific protein or oligonucleotide, the degree of labeling, and the optimization of the protocol.

Table 1: Purification of this compound Labeled Proteins

Purification MethodPrincipleTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Reversed-Phase HPLC Hydrophobicity>95%60-85%High resolution, excellent for removing free dye.Can denature some proteins, requires specialized equipment.
Ion-Exchange HPLC Net Charge>90%70-90%High capacity, maintains protein structure.May not efficiently separate free dye from labeled protein.
Size-Exclusion Chromatography (SEC) Size (Hydrodynamic Radius)>90%>90%Gentle, preserves native protein structure, good for buffer exchange.Lower resolution, may not separate species of similar size.
Dialysis / Desalting Columns SizeLow-Moderate>95%Simple, inexpensive, good for bulk free dye removal.Does not separate labeled from unlabeled protein.

Table 2: Purification of this compound Labeled Oligonucleotides

Purification MethodPrincipleTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Reversed-Phase HPLC Hydrophobicity>95%75-90%Excellent for separating labeled from unlabeled oligos and removing free dye.[1]Lower throughput than cartridge methods.
Ion-Exchange HPLC Charge (Phosphate Backbone)>95%60-80%High resolution for shorter oligos, separates based on length.Resolution decreases with longer oligos.
Polyacrylamide Gel Electrophoresis (PAGE) Size & Charge>98%30-60%Highest resolution, can separate single-base differences.[2]Low throughput, labor-intensive extraction from gel.
Reversed-Phase Cartridge Hydrophobicity>85%70-90%Fast and easy to use for routine purification.Lower resolution than HPLC.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol is a general guideline for labeling 1 mg of a typical IgG antibody. Optimization may be required for other proteins.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[3] Buffers containing primary amines like Tris are not suitable for the labeling reaction.[3]

  • Dye Preparation:

    • Dissolve 1 mg of this compound NHS ester in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution.[4]

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the ROX-NHS ester solution to the protein solution.[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[4]

  • Reaction Quenching (Optional):

    • Add a final concentration of 10-50 mM Tris-HCl or hydroxylamine (B1172632) to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

Protocol 2: Labeling of Amine-Modified Oligonucleotides with this compound NHS Ester

This protocol is a general guideline for labeling an amine-modified oligonucleotide.

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0, to a concentration of 1-5 mM.

  • Dye Preparation:

    • Dissolve this compound NHS ester in anhydrous DMSO to a concentration of 20-50 mM.

  • Labeling Reaction:

    • Add a 1.5-3.0 fold molar excess of the ROX-NHS ester solution to the oligonucleotide solution.

    • Vortex briefly and incubate for 2-4 hours at room temperature in the dark.

  • Purification:

    • Proceed immediately to purification, for example, by HPLC or gel electrophoresis.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is highly effective for separating the more hydrophobic ROX-labeled biomolecules from their unlabeled counterparts and free dye.

  • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Wide-pore (300 Å) columns are recommended for proteins.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor absorbance at 280 nm (protein/oligo) and ~575 nm (ROX).

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the crude labeled reaction mixture onto the column.

  • Elute with a linear gradient of Mobile Phase B. A typical gradient for proteins might be 5% to 95% B over 30-40 minutes. For oligonucleotides, a shallower gradient may be required.

  • Collect fractions corresponding to the major peak that absorbs at both 280 nm and ~575 nm. This peak represents the ROX-labeled biomolecule. Free dye will typically elute much later in the gradient.

  • Analyze fractions for purity and pool the desired fractions.

  • Lyophilize or buffer exchange the purified conjugate to remove the organic solvent and TFA.

Protocol 4: Purification by Size-Exclusion Chromatography (SEC/FPLC)

SEC is a gentle method that separates molecules based on size, making it ideal for purifying labeled proteins while preserving their native conformation.

  • Column: A size-exclusion column with a fractionation range appropriate for the molecular weight of the protein (e.g., Superdex 200 for IgGs).[5]

  • Mobile Phase: An appropriate physiological buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Flow Rate: As recommended by the column manufacturer (e.g., 0.5-1.0 mL/min for an analytical scale column).

  • Detection: Monitor absorbance at 280 nm and ~575 nm.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Concentrate the crude labeling reaction mixture if necessary. The sample volume should ideally be less than 2% of the column volume for optimal resolution.

  • Inject the sample onto the column.

  • Elute with the mobile phase under isocratic conditions (no gradient).

  • Collect fractions. The labeled protein will elute in the earlier fractions, while the smaller, free dye molecules will elute later.

  • Pool the fractions containing the purified labeled protein.

Protocol 5: Purification by Polyacrylamide Gel Electrophoresis (PAGE)

PAGE offers the highest resolution for oligonucleotide purification, capable of separating the full-length labeled product from shorter, unlabeled failure sequences.

  • Gel: Denaturing polyacrylamide gel (e.g., 10-20% acrylamide (B121943), 7 M Urea) in TBE buffer. The percentage of acrylamide depends on the length of the oligonucleotide.

  • Loading Buffer: Formamide-based loading buffer.

Procedure:

  • Pre-run the gel for 15-30 minutes.

  • Resuspend the dried crude oligonucleotide reaction in loading buffer, heat to 95°C for 3 minutes, and immediately place on ice.

  • Load the sample onto the gel.

  • Run the electrophoresis until the desired separation is achieved.

  • Visualize the bands using UV shadowing. The desired full-length product will be the slowest-migrating major band.

  • Excise the gel slice containing the desired band.

  • Elute the oligonucleotide from the gel slice by crush-and-soak method in a suitable elution buffer (e.g., 0.5 M ammonium (B1175870) acetate) overnight at 37°C.

  • Separate the eluted oligonucleotide from the gel fragments and desalt using a C18 cartridge or ethanol (B145695) precipitation.

Quality Control of Labeled Biomolecules

After purification, it is essential to characterize the conjugate to determine its concentration and the degree of labeling (DOL).

Protocol 6: Determining Concentration and Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each biomolecule.[6][7][8]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of ROX (~575 nm, Amax).

  • Calculate Protein/Oligo Concentration: The absorbance at 280 nm must be corrected for the contribution of the ROX dye.

    • Correction Factor (CF) for ROX at 280 nm: ~0.34

    • Corrected A280 (Aprot) = A280 - (Amax × CF)

    The concentration of the protein or oligonucleotide can then be calculated using the Beer-Lambert law:

    • Concentration (M) = Aprot / εprot (where εprot is the molar extinction coefficient of the protein or oligo at 280 nm).

  • Calculate Degree of Labeling (DOL):

    • Molar extinction coefficient of ROX (εdye) at ~575 nm: ~75,000 M-1cm-1

    • DOL = Amax / (εdye × Concentration (M))

An optimal DOL for antibodies is typically between 2 and 7.[8][9] A DOL that is too high can lead to fluorescence quenching and may affect the biological activity of the protein.[8][9]

Troubleshooting

Problem: Low Labeling Efficiency (Low DOL)

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_DOL Low Degree of Labeling (DOL) Cause1 Inactive Dye (Hydrolyzed NHS Ester) Low_DOL->Cause1 Cause2 Suboptimal pH (< 8.0) Low_DOL->Cause2 Cause3 Amine-containing Buffers (e.g., Tris, Glycine) Low_DOL->Cause3 Cause4 Low Protein Concentration (< 2 mg/mL) Low_DOL->Cause4 Solution1 Use fresh or properly stored dye Cause1->Solution1 Solution2 Ensure reaction pH is 8.0-9.0 Cause2->Solution2 Solution3 Buffer exchange into amine-free buffer (e.g., Bicarbonate, PBS) Cause3->Solution3 Solution4 Concentrate protein before labeling Cause4->Solution4

Figure 3. Troubleshooting low labeling efficiency.

Problem: Low Recovery After Purification

  • Cause: Protein precipitation or aggregation.

    • Solution: Reduce the dye-to-protein ratio in the labeling reaction. Ensure the concentration of organic solvent (e.g., DMSO) is kept to a minimum (<10%). For SEC or IEX, ensure the buffer conditions are optimal for protein stability.

  • Cause: Non-specific binding to the chromatography resin.

    • Solution: For RP-HPLC, a shallower gradient may improve recovery. For IEX, adjust the pH or ionic strength of the buffers. For SEC, ensure there are no ionic or hydrophobic interactions with the column matrix.

  • Cause: Inefficient elution from PAGE gel.

    • Solution: Ensure the gel slice is thoroughly crushed. Increase elution time or temperature. Use a higher salt concentration in the elution buffer.

Problem: Presence of Free Dye After Purification

  • Cause: Insufficient resolution of the purification method.

    • Solution: If using SEC or desalting columns, repeat the purification step. For HPLC, optimize the gradient to better separate the free dye from the labeled product. A second, orthogonal purification step (e.g., SEC after RP-HPLC) can also be effective. For PAGE, ensure the gel is run long enough to achieve good separation.

References

Application Notes and Protocols for 5(6)-ROX in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5(6)-ROX

5(6)-Carboxy-X-rhodamine (this compound) is a bright, red-orange fluorescent dye widely utilized in various biological research and drug development applications. As a member of the rhodamine family of dyes, ROX exhibits excellent photostability and its fluorescence is largely independent of pH in the physiological range, making it a robust tool for fluorescence microscopy.[1] It is commonly used for labeling proteins, nucleic acids, and other biomolecules to visualize their localization, dynamics, and interactions within cells.[2][3][4] this compound is a mixture of two isomers, the 5-carboxy and 6-carboxy derivatives, which have nearly identical spectral properties.[5][6] For applications requiring high-resolution separation of labeled products, single-isomer versions (5-ROX or 6-ROX) are also available.[5]

These application notes provide an overview of the properties of this compound and its derivatives, detailed protocols for labeling proteins and oligonucleotides, and guidance for their use in fluorescence microscopy.

Data Presentation: Properties of this compound and its Derivatives

The selection of a suitable fluorophore is critical for the success of fluorescence-based experiments. The following table summarizes the key quantitative data for this compound and its commonly used amine-reactive succinimidyl ester derivative.

PropertyThis compound (Carboxylic Acid)This compound, Succinimidyl Ester (SE)
Molecular Formula C₃₃H₃₀N₂O₅[3]C₃₇H₃₃N₃O₇[7]
Molecular Weight 534.60 g/mol [3][8]~631.67 g/mol
Excitation Maximum (λex) ~570-578 nm[8][9]~575 nm
Emission Maximum (λem) ~595-604 nm[8][9]~600 nm
Molar Extinction Coefficient (ε) ~82,000 cm⁻¹M⁻¹[8]~82,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.94[8]Not widely reported, but expected to be high
Solubility DMSO, DMF, Methanol[7]Anhydrous DMSO, DMF[10]
Storage Conditions -20°C, protect from light[7]-20°C, protect from light, desiccated[5]

Mandatory Visualizations

Labeling Chemistry of this compound Succinimidyl Ester

The most common method for labeling biomolecules with this compound is through the use of its N-hydroxysuccinimidyl (NHS) ester derivative. This amine-reactive compound forms a stable covalent amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amino-modified oligonucleotides.

G ROX_SE This compound Succinimidyl Ester (Amine-Reactive Dye) Labeled_Biomolecule ROX-Labeled Biomolecule (Stable Amide Bond) ROX_SE->Labeled_Biomolecule Covalent Bond Formation (pH 8.3-9.0) NHS N-Hydroxysuccinimide (Leaving Group) ROX_SE->NHS Release Biomolecule Biomolecule with Primary Amine (e.g., Protein, Amino-Oligonucleotide) Biomolecule->Labeled_Biomolecule

Caption: NHS ester reaction for labeling biomolecules.

General Workflow for Fluorescence Microscopy

The following diagram illustrates a typical workflow for preparing and imaging samples using this compound labeled probes in fluorescence microscopy.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition and Analysis Labeling Labeling of Biomolecule with this compound SE Purification Purification of Labeled Probe Labeling->Purification Staining Staining with ROX-Labeled Probe Purification->Staining Cell_Culture Cell Culture and Treatment Fixation Fixation and Permeabilization Cell_Culture->Fixation Fixation->Staining Mounting Mounting on Microscope Slide Staining->Mounting Microscopy Fluorescence Microscopy (Excitation at ~575 nm) Mounting->Microscopy Image_Capture Image Capture (Emission at ~600 nm) Microscopy->Image_Capture Image_Analysis Image Analysis and Data Interpretation Image_Capture->Image_Analysis

Caption: Fluorescence microscopy experimental workflow.

Example Signaling Pathway: Monitoring Lysosomal pH

Rhodamine-based probes can be designed to be sensitive to pH changes within cellular compartments like lysosomes. This diagram illustrates a simplified concept of how a ROX-labeled probe could be used to monitor changes in lysosomal pH, which is relevant in studies of cellular health, disease, and drug-induced toxicity.

G cluster_cell Cellular Environment cluster_lysosome Lysosome Normal_pH Normal Lysosomal pH (Acidic, pH 4.5-5.0) ROX_Probe_On ROX Probe (Fluorescent) Normal_pH->ROX_Probe_On Activates Altered_pH Altered Lysosomal pH (e.g., Drug-Induced, Disease State) ROX_Probe_Off ROX Probe (Quenched/Altered) Altered_pH->ROX_Probe_Off Alters Fluorescence Cellular_Response Cellular Response (e.g., Apoptosis, Autophagy) Altered_pH->Cellular_Response Leads to Drug Drug/Stimulus Drug->Altered_pH Induces

Caption: Monitoring lysosomal pH with a ROX probe.

Experimental Protocols

Protocol 1: Labeling Proteins with this compound Succinimidyl Ester

This protocol provides a general procedure for conjugating this compound SE to proteins. Optimization may be required for specific proteins and applications.

Materials:

  • This compound Succinimidyl Ester (SE)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional) or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting spin column or size-exclusion chromatography column)

  • BSA for determining protein concentration (optional)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 5-20 mg/mL.[11] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.

  • Prepare ROX SE Stock Solution:

    • Immediately before use, dissolve this compound SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][11] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the ROX SE stock solution.[11] The recommended molar ratio of dye to protein is typically between 5:1 and 20:1. This should be optimized for your specific protein and desired degree of labeling.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][11]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction and remove any unreacted NHS ester, add the Quenching Buffer to a final concentration of 10-100 mM.

    • Incubate for 30-60 minutes at room temperature.[11]

  • Purification of the Labeled Protein:

    • Separate the ROX-labeled protein from the unreacted dye and quenching buffer components using a desalting spin column or size-exclusion chromatography. Follow the manufacturer's instructions for the chosen purification method.

  • Determine Degree of Labeling (DOL):

    • The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~575 nm (for ROX).

    • Protein Concentration (M) = [A₂₈₀ - (A₅₇₅ x CF)] / ε_protein

    • Dye Concentration (M) = A₅₇₅ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    • Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.17 for ROX), ε_protein is the molar extinction coefficient of the protein, and ε_dye is the molar extinction coefficient of ROX (~82,000 cm⁻¹M⁻¹).

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Labeling Amino-Modified Oligonucleotides with this compound Succinimidyl Ester

This protocol describes the labeling of oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • This compound Succinimidyl Ester (SE)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amino-modified oligonucleotide

  • Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0[12]

  • Sterile, nuclease-free water

  • Purification system (e.g., HPLC with a C18 column or desalting spin column)[13]

Procedure:

  • Prepare Oligonucleotide Solution:

    • Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a final concentration that allows for a suitable reaction volume.[14]

  • Prepare ROX SE Stock Solution:

    • Freshly prepare a 10 mg/mL solution of this compound SE in anhydrous DMSO or DMF.[12]

  • Labeling Reaction:

    • Add the ROX SE stock solution to the oligonucleotide solution. A 10-20 fold molar excess of the dye is typically used.

    • Vortex the mixture and incubate at room temperature for at least 2 hours, or overnight, protected from light.[12][14]

  • Purification of the Labeled Oligonucleotide:

    • Purify the ROX-labeled oligonucleotide from unreacted dye and other reaction components.

    • Desalting Column: For removal of excess dye from longer oligonucleotides, a desalting spin column can be effective.

    • HPLC: For higher purity, reverse-phase HPLC (RP-HPLC) is recommended.[13] Use a C18 column with a gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA).[13] Monitor the elution at 260 nm (for the oligonucleotide) and ~575 nm (for ROX).

  • Quantification and Storage:

    • Quantify the labeled oligonucleotide using UV-Vis spectrophotometry, accounting for the absorbance of both the oligonucleotide and the ROX dye.

    • Store the purified, labeled oligonucleotide at -20°C in a nuclease-free buffer, protected from light.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no fluorescence signal after labeling Inefficient labeling reaction.- Ensure the protein/oligonucleotide buffer is amine-free.[10]- Confirm the pH of the labeling buffer is between 8.3 and 9.0.[14]- Use freshly prepared ROX SE solution.
Low degree of labeling (DOL).- Increase the molar ratio of dye to biomolecule.- Increase the reaction time.
Quenching of the fluorophore.- A very high DOL can lead to self-quenching. Reduce the dye-to-biomolecule ratio.- Ensure the purification step effectively removes all free dye.
High background fluorescence in microscopy Incomplete removal of free dye.- Optimize the purification protocol. Consider using a different purification method (e.g., dialysis followed by column chromatography).
Non-specific binding of the labeled probe.- Include blocking steps in your staining protocol (e.g., with BSA or serum).- Optimize washing steps to remove unbound probe.[15]
Photobleaching during imaging Excessive exposure to excitation light.- Reduce the intensity of the excitation light.- Decrease the exposure time.- Use an anti-fade mounting medium.[16]
Precipitation of protein during labeling High concentration of organic solvent from dye stock.- Add the dye stock solution slowly while vortexing.- Do not exceed 10% (v/v) of organic solvent in the final reaction mixture.
Alteration of protein properties by labeling.- Reduce the DOL by lowering the dye-to-protein ratio.

By following these guidelines and protocols, researchers can effectively utilize this compound for robust and reliable fluorescent labeling in a wide range of microscopy applications.

References

Application Notes and Protocols for Flow Cytometry Analysis of 5(6)-ROX Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-X-rhodamine (5(6)-ROX) is a fluorescent dye belonging to the rhodamine family, characterized by its long-wavelength excitation and emission spectra. The succinimidyl ester (SE) derivative of this compound is an amine-reactive compound that readily crosses the cell membrane and forms stable covalent bonds with intracellular proteins. This property makes this compound SE an effective tool for the long-term fluorescent labeling of viable cells. Upon cell division, the dye is distributed equally between daughter cells, leading to a sequential halving of fluorescence intensity. This principle forms the basis of its primary applications in flow cytometry: cell proliferation analysis, cell tracking, and cytotoxicity assays.

These application notes provide detailed protocols and expected results for the use of this compound SE in flow cytometry, designed to assist researchers in immunology, oncology, and drug development in accurately assessing cellular dynamics.

Key Applications and Principles

The primary applications of this compound labeled cells in flow cytometry are:

  • Cell Proliferation Assays (Dye Dilution): This is the most common application. By measuring the progressive halving of this compound fluorescence in daughter cells, one can quantify the number of cell divisions that have occurred in a population over time. This is invaluable for studying lymphocyte activation, immunomodulatory effects of drugs, and cancer cell growth.

  • In Vitro and In Vivo Cell Tracking: The stable and long-lasting fluorescence of this compound allows for the tracking of labeled cells after adoptive transfer into a host organism or in co-culture systems. This is useful for studying cell migration, engraftment, and fate.

  • Cytotoxicity Assays: this compound can be used to label target cells in cytotoxicity assays. When these labeled target cells are co-cultured with effector cells (e.g., Natural Killer cells or cytotoxic T lymphocytes), the killing of target cells can be quantified by flow cytometry, often in conjunction with a viability dye.

Data Presentation

Table 1: Recommended Staining Parameters for this compound SE
Cell TypeRecommended this compound SE Concentration (µM)Incubation Time (minutes)Incubation Temperature (°C)
Human Peripheral Blood Mononuclear Cells (PBMCs)1 - 510 - 2037
Jurkat cells0.5 - 2.51537
K562 cells0.5 - 51037
Splenocytes (murine)1 - 1010 - 1537

Note: The optimal concentration of this compound SE should be empirically determined for each cell type and experimental condition to ensure bright staining with minimal cytotoxicity.[1]

Table 2: Typical Results for a Lymphocyte Proliferation Assay
ParameterUnstimulated ControlStimulated Sample (e.g., with anti-CD3/CD28)
Percentage of Divided Cells < 5%> 80%
Division Index ~0.051.5 - 2.5
Proliferation Index ~1.03.0 - 5.0
Generations Detected 0-1Up to 8

Note: These values are illustrative and can vary depending on the donor, stimulus, and culture conditions.

Table 3: Example Data from a Natural Killer (NK) Cell Cytotoxicity Assay
Effector:Target (E:T) RatioTarget Cells Only (Spontaneous Death)10:125:150:1
% Specific Lysis of this compound+ Target Cells 5%25%50%75%

Note: Target cells (e.g., K562) are labeled with this compound SE. Specific lysis is calculated by subtracting the percentage of spontaneous death from the percentage of dead target cells at each E:T ratio.

Experimental Protocols

Protocol 1: Cell Labeling with this compound SE for Flow Cytometry

This protocol provides a general procedure for labeling suspension cells with this compound SE.

Materials:

  • This compound, Succinimidyl Ester (SE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free

  • Complete cell culture medium (containing at least 10% fetal bovine serum)

  • Single-cell suspension of cells to be labeled

  • FACS tubes (or 96-well plates)

Procedure:

  • Prepare this compound SE Stock Solution: Dissolve this compound SE in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Harvest cells and wash them twice with sterile, serum-free PBS to remove any residual protein.

    • Resuspend the cell pellet in pre-warmed (37°C) PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Staining:

    • Prepare a working solution of this compound SE by diluting the stock solution in sterile PBS to the desired final concentration (typically 0.5-10 µM). The optimal concentration must be determined for each cell type.[1]

    • Add the this compound SE working solution to the cell suspension and immediately mix by gentle vortexing or pipetting.

    • Incubate for 10-20 minutes at 37°C, protected from light.[2]

  • Stopping the Reaction and Washing:

    • To quench the staining reaction, add 4-5 volumes of cold complete culture medium (containing at least 10% serum). The serum proteins will bind to any unreacted dye.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete culture medium to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Final Resuspension: Resuspend the labeled cells in fresh, pre-warmed culture medium for subsequent experiments or in FACS buffer for immediate analysis.

G cluster_prep Cell Preparation cluster_staining Staining cluster_wash Quenching & Washing cluster_final Final Step p1 Harvest Cells p2 Wash with PBS (serum-free) p1->p2 p3 Resuspend in PBS at 1-10x10^6 cells/mL p2->p3 s2 Add to cell suspension p3->s2 s1 Prepare this compound SE working solution s1->s2 s3 Incubate 10-20 min at 37°C s2->s3 w1 Add cold complete medium s3->w1 w2 Incubate on ice for 5 min w1->w2 w3 Wash cells 3x with complete medium w2->w3 f1 Resuspend for experiment or analysis w3->f1

General workflow for labeling cells with this compound SE.
Protocol 2: Cell Proliferation (Dye Dilution) Assay

Procedure:

  • Label your cells of interest (e.g., PBMCs) with this compound SE as described in Protocol 1.

  • After the final wash, resuspend the cells in complete culture medium at the desired density.

  • Set up your experimental conditions (e.g., with and without mitogens like PHA or anti-CD3/CD28 antibodies). Include an unstained control and a stained, unstimulated control.

  • Culture the cells for the desired period (e.g., 3-7 days for lymphocytes).

  • At each time point, harvest the cells and wash them with PBS.

  • (Optional) Stain the cells with antibodies for surface markers (e.g., CD4, CD8) and a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from the analysis.

  • Acquire the samples on a flow cytometer. This compound is typically excited by a yellow-green laser (e.g., 561 nm) and its emission is detected in the orange/red channel (e.g., ~585/42 nm bandpass filter).

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Create a histogram of the this compound fluorescence intensity.

    • The undivided cells (Generation 0) will appear as a bright peak. Each subsequent peak of lower fluorescence intensity represents a successive cell division.

    • Use cell proliferation analysis software to model the peaks and calculate proliferation metrics such as the percentage of divided cells, division index, and proliferation index.

G cluster_exp Experiment Setup cluster_acq Data Acquisition cluster_analysis Data Analysis e1 Label cells with this compound SE e2 Culture with/without stimulus e1->e2 a1 Harvest cells at time points e2->a1 a2 (Optional) Stain with antibodies & viability dye a1->a2 a3 Acquire on flow cytometer a2->a3 d1 Gate on live, single cells a3->d1 d2 Analyze this compound histogram d1->d2 d3 Model proliferation peaks d2->d3

Workflow for a cell proliferation assay using this compound SE.
Protocol 3: Flow Cytometry-Based Cytotoxicity Assay

Procedure:

  • Label Target Cells: Label your target cells (e.g., K562 tumor cells) with this compound SE (typically 0.5-5 µM) as described in Protocol 1.[3]

  • Prepare Effector Cells: Prepare your effector cells (e.g., NK cells or activated T cells).

  • Co-culture:

    • In a 96-well U-bottom plate, mix the this compound-labeled target cells with the effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 10:1, 5:1).

    • Include control wells with target cells only (for spontaneous death) and effector cells only.

    • Incubate the plate for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Staining for Cell Death:

    • After incubation, centrifuge the plate and resuspend the cells in FACS buffer.

    • Add a viability dye that is excluded by live cells, such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI), to each well.

    • Incubate for 10-15 minutes on ice, protected from light.

  • Acquisition and Analysis:

    • Acquire the samples on a flow cytometer without washing.

    • Create a dot plot of this compound fluorescence versus the viability dye fluorescence.

    • Gate on the this compound positive population (target cells).

    • Within the target cell gate, determine the percentage of cells that are positive for the viability dye (dead target cells).

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Dead Target Cells in Test Sample - % Spontaneous Death) / (100 - % Spontaneous Death)

G cluster_prep Cell Preparation cluster_coculture Co-culture cluster_stain_acq Staining & Acquisition cluster_analysis Data Analysis p1 Label target cells with this compound SE c1 Mix effector and target cells at various E:T ratios p1->c1 p2 Prepare effector cells p2->c1 c2 Incubate for 4 hours at 37°C c1->c2 s1 Add viability dye (e.g., 7-AAD) c2->s1 s2 Acquire on flow cytometer s1->s2 a1 Gate on this compound+ target cells s2->a1 a2 Quantify % viability dye+ cells a1->a2 a3 Calculate % specific lysis a2->a3

Workflow for a flow cytometry-based cytotoxicity assay.

Conclusion

This compound SE is a versatile and robust fluorescent dye for a range of flow cytometry applications. Its bright and stable fluorescence makes it an excellent choice for long-term cell tracking and multi-generational proliferation analysis. By following the detailed protocols and optimizing the staining conditions for your specific experimental system, you can obtain high-quality, reproducible data to advance your research in cellular biology, immunology, and drug discovery.

References

Setting Up FRET Experiments with 5(6)-ROX: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and performing Förster Resonance Energy Transfer (FRET) experiments using the fluorophore 5(6)-Carboxy-X-rhodamine (5(6)-ROX). This document includes the photophysical properties of this compound, guidance on selecting appropriate FRET partners, detailed protocols for labeling proteins and nucleic acids, and recommendations for instrumentation and data analysis.

Introduction to this compound in FRET

This compound is a bright, red-emitting fluorescent dye commonly used in molecular biology, particularly as a passive reference dye in quantitative PCR (qPCR).[1] Its spectral properties also make it a suitable acceptor fluorophore in FRET-based assays for studying molecular interactions, conformational changes, and enzyme kinetics. FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically 1-10 nm).[2][3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for measuring molecular-scale distances.[2][4]

Photophysical Properties and Suitable FRET Partners

The selection of a suitable donor fluorophore to pair with this compound is critical for a successful FRET experiment. The donor's emission spectrum must overlap with the acceptor's (this compound) excitation spectrum.[4] Additionally, the donor and acceptor should have a large Förster distance (R₀), which is the distance at which FRET efficiency is 50%.[4]

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~578 nm[5]
Emission Maximum (λem)~604 nm[5]
Molar Extinction Coefficient (ε)~82,000 cm⁻¹M⁻¹[6]
Quantum Yield (Φ)~0.94[6]

Table 2: Potential FRET Donors for this compound and Calculated Förster Distances (R₀)

Donor FluorophoreDonor Emission Max (nm)Acceptor (this compound) Excitation Max (nm)Calculated R₀ (Å)
Fluorescein (FAM)~520~57856
Tetramethylrhodamine (TAMRA)~580~57855
Cyanine 3 (Cy3)~570~57860

Note: R₀ values are calculated using online tools and published spectral data and should be considered estimates. Experimental validation is recommended.

Experimental Protocols

Labeling Biomolecules with this compound

This compound is available with different reactive groups for covalent labeling of biomolecules. The most common forms are the carboxylic acid and the N-hydroxysuccinimide (NHS) ester.

  • This compound, Carboxylic Acid: This form can be coupled to primary amines on proteins or amine-modified oligonucleotides using a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • This compound, NHS Ester: This amine-reactive derivative readily reacts with primary amines (e.g., the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form a stable amide bond.[7][8][9]

Protocol 1: Labeling Proteins with this compound NHS Ester

This protocol describes the labeling of a protein with this compound succinimidyl ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or HEPES, pH 7.2-8.0)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography, SEC)

  • Quenching reagent (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved this compound NHS ester to the protein solution. A molar excess of dye to protein (typically 5- to 20-fold) is recommended. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Stop the Reaction (Optional):

    • To quench the reaction, add the quenching reagent and incubate for 30-60 minutes at room temperature.[9]

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~578 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] where A_max is the absorbance at ~578 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, ε_dye is the molar extinction coefficient of this compound, and CF is a correction factor for the dye's absorbance at 280 nm.

Protocol 2: Labeling Amine-Modified Oligonucleotides with this compound NHS Ester

This protocol describes the labeling of an amine-modified DNA or RNA oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS Ester

  • Anhydrous DMF or DMSO

  • Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Prepare the Oligonucleotide:

    • Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Labeling Reaction:

    • Add the dissolved this compound NHS ester to the oligonucleotide solution. A 2- to 10-fold molar excess of the dye is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from unreacted dye using reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or ethanol (B145695) precipitation.[10][11]

  • Confirm Labeling:

    • Confirm successful labeling and assess purity using analytical HPLC and/or mass spectrometry.

Instrumentation for this compound FRET Experiments

FRET measurements can be performed using various instruments, including spectrofluorometers, plate readers, and fluorescence microscopes. The choice of instrument will depend on the specific application (e.g., in vitro solution measurements versus live-cell imaging).

Table 3: Recommended Instrumentation Settings for this compound FRET

ComponentRecommendation
Excitation Source Laser line or filtered lamp centered around the donor's excitation maximum (e.g., 488 nm for FAM, 532 nm or 561 nm for Cy3/TAMRA).
Excitation Filter A bandpass filter specific for the donor fluorophore.
Dichroic Mirror A dichroic mirror that reflects the donor excitation wavelength and transmits the donor and acceptor emission wavelengths.
Emission Filters Two separate emission filters are required: one for the donor and one for the acceptor (this compound). A recommended emission filter for this compound would be a bandpass filter centered around 605 nm with a bandwidth of 20-40 nm.

For microscopy, a system equipped with a sensitive camera (e.g., EMCCD or sCMOS) is essential for detecting the fluorescence signals.

Data Analysis and Interpretation

The FRET efficiency (E) can be calculated from the fluorescence intensities of the donor and acceptor using various methods, including sensitized emission and acceptor photobleaching. For sensitized emission, the FRET efficiency can be calculated as:

E = 1 - (I_DA / I_D)

where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.

The distance (r) between the donor and acceptor can then be estimated using the Förster equation:

r = R₀ * [(1/E) - 1]^(1/6)

Visualizing Experimental Workflows and Principles

FRET Principle

FRET_Principle D_ground D D_excited D* D_excited->D_ground Fluorescence A_ground A D_excited->A_ground Energy Transfer A_excited A* A_excited->A_ground Fluorescence Excitation Excitation Light Excitation->D_ground Absorption Donor_Emission Donor Emission FRET FRET Acceptor_Emission Acceptor Emission

Caption: The principle of Förster Resonance Energy Transfer (FRET).

Protein Labeling Workflow

Protein_Labeling_Workflow Start Start: Purified Protein Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 8.3) Start->Prepare_Protein Labeling Mix Protein and Dye (1-2 hr incubation) Prepare_Protein->Labeling Prepare_Dye Dissolve this compound NHS Ester in DMSO/DMF Prepare_Dye->Labeling Purification Purify Labeled Protein (Size-Exclusion Chromatography) Labeling->Purification Analysis Analyze Degree of Labeling (Spectrophotometry) Purification->Analysis End End: Labeled Protein Analysis->End

Caption: General workflow for labeling proteins with this compound NHS ester.

Example Signaling Pathway: Kinase Activity Biosensor

Caption: A genetically encoded kinase biosensor using FRET.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence with 5(6)-ROX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low fluorescence signals with 5(6)-ROX (Carboxy-X-rhodamine) labeled conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal After Labeling

Question: I have labeled my protein/antibody with this compound NHS ester, but I am detecting a very weak or no fluorescent signal. What are the possible causes and solutions?

Answer: A low fluorescence signal post-labeling can stem from several factors, ranging from the labeling reaction itself to the properties of the dye and the labeled conjugate. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low Post-Labeling Signal

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes & Solutions start Low/No Fluorescence Signal dol 1. Determine Degree of Labeling (DOL) start->dol labeling_efficiency 2. Assess Labeling Efficiency dol->labeling_efficiency cause1 Low DOL: - Inefficient Labeling Reaction - Hydrolyzed NHS Ester dol->cause1 If DOL is low quenching 3. Investigate Quenching Effects labeling_efficiency->quenching storage 4. Check Dye & Conjugate Stability quenching->storage cause2 Optimal DOL, Low Signal: - Self-Quenching (High DOL) - Environmental Quenching quenching->cause2 If DOL is high cause3 Signal Loss Over Time: - Dye Degradation - Conjugate Instability storage->cause3 If signal degrades solution1 Optimize Labeling: - Check Buffer pH (8.0-9.0) - Use Fresh Dye - Increase Dye:Protein Ratio cause1->solution1 solution2 Mitigate Quenching: - Reduce Dye:Protein Ratio - Use a Spacer Arm cause2->solution2 solution3 Ensure Stability: - Store Dye at -20°C, Desiccated - Store Conjugate Protected from Light cause3->solution3

Caption: Troubleshooting workflow for low fluorescence signal after labeling.

1. Inefficient Labeling Reaction

  • Problem: The this compound dye may not have efficiently conjugated to your target molecule.

  • Solution:

    • Verify Buffer Conditions: Amine-reactive labeling, such as with NHS esters, is most efficient at a pH of 8.0-9.0. Ensure your reaction buffer is free of primary amines (e.g., Tris or glycine), as these will compete with your target molecule for the dye.[1][2]

    • Dye Quality: this compound, particularly the NHS ester, is susceptible to hydrolysis.[1] Use a fresh, high-quality dye stock. It is recommended to dissolve the dye in anhydrous DMSO or DMF immediately before use.[1][2]

    • Molar Ratio: The optimal molar ratio of dye to protein can vary. Start with a 5-10 fold molar excess of dye and optimize as needed.[2] A titration of the antibody or protein concentration may be necessary to find the optimal concentration.[3][4]

2. Fluorescence Quenching

  • Problem: Even with successful labeling, the fluorescence signal can be quenched.

  • Solutions:

    • Self-Quenching: Too many dye molecules in close proximity can lead to self-quenching.[5] This can happen if the degree of labeling (DOL) is too high. If you suspect over-labeling, reduce the molar ratio of dye to your molecule in the labeling reaction.[5]

    • Environmental Quenching: The local environment around the conjugated dye can quench its fluorescence. For instance, conjugation near aromatic amino acids can result in quenching.[5]

3. Inaccurate Determination of Labeled Product

  • Problem: Unincorporated free dye in your sample can interfere with accurate concentration and DOL measurements.

  • Solution: Ensure the complete removal of free dye after the labeling reaction using methods like desalting spin columns, dialysis, or HPLC.[2][6]

Issue 2: Signal Fades Quickly During Imaging (Photobleaching)

Question: My this compound labeled sample looks bright initially, but the signal disappears rapidly when exposed to the excitation light. How can I prevent this?

Answer: This phenomenon is called photobleaching, the irreversible photochemical destruction of a fluorophore.[6] While rhodamine dyes like ROX are more photostable than fluoresceins, they are still susceptible to photobleaching.[7][8]

Table 1: Strategies to Minimize Photobleaching

StrategyDetailed Recommendation
Reduce Excitation Intensity Use the lowest laser power or lamp intensity that provides a detectable signal. Employ neutral density filters to attenuate the light.[6]
Minimize Exposure Time Limit the duration of light exposure to the minimum required for image acquisition. Use a shutter to block the light path when not actively imaging.[6][9]
Use Antifade Reagents Mount your sample in a commercially available antifade mounting medium. These reagents reduce photobleaching by scavenging free radicals.[3][6]
Optimize Filter Sets Ensure your microscope's excitation and emission filters are appropriate for this compound (Excitation max ~575-585 nm, Emission max ~600-606 nm) to maximize signal collection and minimize exposure to unnecessary wavelengths.[1][6][7][10][11][12]
Image a Different Field Locate the area of interest using lower magnification or transmitted light before switching to high-magnification fluorescence imaging to minimize photobleaching of your target region.[6]

Issue 3: Inconsistent or Dropping Signal in qPCR

Question: I am using a master mix with ROX as a passive reference in my qPCR, and I'm getting a "BAD ROX" error or seeing the ROX signal decrease during the run. What does this mean?

Answer: In qPCR, ROX serves as a passive reference to normalize for non-PCR-related fluorescence variations.[13][14][15] A stable ROX signal is expected throughout the run.[16] A decreasing or erratic ROX signal can indicate physical issues within the reaction well.

Signaling Pathway of ROX in qPCR Normalization

cluster_0 qPCR Data Acquisition cluster_1 Potential Well Issues cluster_2 Normalization & Output reporter Reporter Dye Signal (e.g., FAM) normalization Normalization Calculation Rn = Reporter Signal / ROX Signal reporter->normalization rox ROX Passive Reference Signal rox->normalization bad_rox Error Flag: 'BAD ROX' rox->bad_rox If ROX signal drops/spikes well_issues Non-PCR Variations: - Bubbles - Evaporation - Condensation well_issues->reporter affects signal well_issues->rox affects signal good_data Normalized Amplification Plot (Accurate Data) normalization->good_data If ROX is stable

Caption: Role of ROX in normalizing for non-PCR related well-to-well variations.

  • Problem: A drop in the ROX signal during thermal cycling can be caused by the aggregation of ROX conjugates, leading to quenching.[17] It can also be indicative of physical changes in the well.

  • Solutions:

    • Check for Bubbles: Bubbles in reaction wells can interfere with the light path and cause sudden drops or spikes in the fluorescent signal.[18] Ensure plates are properly centrifuged before the run.

    • Prevent Evaporation: Improperly sealed plates can lead to evaporation, concentrating the reaction components and altering the fluorescence.[18] A gradual increase in ROX signal can also suggest evaporation.[16] Ensure a tight seal on your plate.

    • Instrument Calibration: Ensure your real-time PCR instrument is properly calibrated for the ROX dye. Different instruments may require different concentrations of ROX for optimal performance.[15]

Experimental Protocols

Protocol: Labeling an Antibody with this compound Succinimidyl Ester (SE)

This protocol provides a general guideline for conjugating an amine-reactive this compound SE to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound SE (Succinimidyl Ester)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting spin column)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Prepare the Dye Stock Solution:

    • Dissolve 1 mg of this compound SE in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[2] This should be done immediately before use.

  • Labeling Reaction:

    • Add a 5 to 10-fold molar excess of the dissolved dye solution to the antibody solution.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[2]

  • Quench the Reaction:

    • Add a small volume of Quenching Buffer to the reaction mixture to a final Tris concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting spin column, dialysis, or other suitable chromatography method.[2]

  • Determine Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~575 nm (for ROX).

    • Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per antibody.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[2]

Table 2: Key Properties of this compound

PropertyValueReferences
Excitation Maximum (λex) ~575 - 585 nm[7][10][12]
Emission Maximum (λem) ~600 - 606 nm[1][7][11]
Molar Extinction Coefficient (ε) ~92,000 - 93,000 M⁻¹cm⁻¹[7][11]
Common Solvents DMSO, DMF, Methanol[1][7][11]
Storage Conditions (Dry Dye) -20°C, protect from light, desiccated[1][7][19]

References

Technical Support Center: Optimizing 5(6)-ROX Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5(6)-Carboxy-X-rhodamine (ROX) for fluorescent labeling. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols to improve conjugation efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 5(6)-ROX and what is it used for? A1: this compound, or 5(6)-Carboxy-X-rhodamine, is a fluorescent dye that emits a strong red fluorescence.[1] It is supplied as a mixture of two isomers, 5-ROX and 6-ROX.[2][3] Its activated forms, such as the N-hydroxysuccinimidyl (NHS) ester, are commonly used to label primary amines (-NH₂) on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[4][5][6] ROX-labeled molecules are utilized in various applications, including real-time PCR (as a passive reference dye), DNA sequencing, fluorescence microscopy, and immunoassays.[7][8]

Q2: What is the difference between 5-ROX, 6-ROX, and this compound? A2: 5-ROX and 6-ROX are single, purified isomers of Carboxy-X-rhodamine. This compound is a mixture of these two isomers.[9] For most applications, the mixed isomer formulation is sufficient. However, for complex biological applications where reproducibility is critical, using a single, purified isomer like 5-ROX may be preferred as the minor positional difference between the isomers could affect the biological properties of the conjugate.[3]

Q3: What is the optimal pH for conjugating this compound NHS ester to a primary amine? A3: The reaction between an NHS ester and a primary amine is highly pH-dependent.[10] The optimal pH is a balance between ensuring the primary amine is deprotonated and reactive, and minimizing the hydrolysis of the NHS ester.[11][12] For most protein and peptide conjugations, a pH range of 8.3-8.5 is recommended.[10][11] For oligonucleotide labeling, a pH of 8.5 is often optimal.[13][14]

Q4: Which buffers should I use for the conjugation reaction, and which should I avoid? A4: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[11][15][16]

  • Recommended Buffers: Sodium Bicarbonate, Sodium Borate, Phosphate-buffered saline (PBS), and HEPES are all suitable choices.[10][11][13]

  • Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) must be avoided as they contain primary amines that will quench the reaction.[11][16]

Q5: How should I prepare and store the this compound NHS ester stock solution? A5: this compound NHS ester is sensitive to moisture and hydrolysis.[16] It should be dissolved in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10][15] To prepare a stock solution, you can dissolve the dye in high-quality, amine-free DMSO or DMF.[15][17] This stock solution can be stored at -20°C for 1-2 months, protected from light and moisture.[2][18][19] Avoid repeated freeze-thaw cycles.[2]

Q6: How do I remove unconjugated ROX dye after the labeling reaction? A6: Unreacted dye must be removed to ensure accurate quantification and to prevent interference in downstream applications.[16] Common purification methods include:

  • For Proteins/Peptides: Gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[15][20][21]

  • For Oligonucleotides: Ethanol (B145695) precipitation or HPLC. Reverse-phase HPLC is a very effective method for purifying labeled peptides and oligonucleotides.[21][22]

Q7: How can I determine the conjugation efficiency or Degree of Labeling (DOL)? A7: The Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule, can be calculated using spectrophotometry.[20] You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ROX (~575-578 nm). A correction factor is required to account for the dye's absorbance at 280 nm.[17][20] The DOL can be calculated using the following formula:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm.

  • ε_dye = Molar extinction coefficient of the dye at its A_max.

  • CF = Correction factor (A₂₈₀/Aₘₐₓ of the free dye).[17]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation.

ProblemPossible CauseRecommended Solution
Low or No Labeling Efficiency Incorrect pH: The reaction pH is too low, causing the primary amines on the target molecule to be protonated and unreactive.[12]Ensure the reaction buffer pH is within the optimal range of 8.3-8.5.[10] Use freshly prepared buffer.
Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can be prematurely hydrolyzed by water, rendering it inactive.[11][16]Use anhydrous DMSO or DMF to dissolve the dye immediately before use.[10] Equilibrate the dye vial to room temperature before opening to prevent moisture condensation.[16]
Competing Amines in Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[10][11]Use a recommended amine-free buffer such as sodium bicarbonate, borate, or phosphate (B84403) buffer.[10][11]
Inactive Dye: The dye has degraded due to improper storage (e.g., prolonged exposure to light or moisture).Use a fresh vial of dye. Store dye stock solutions at -20°C or -80°C, protected from light.[2]
Insufficient Molar Excess of Dye: The ratio of dye to biomolecule is too low.Increase the molar ratio of dye to biomolecule. A 5-10 fold molar excess of dye is a common starting point for proteins.[15] Optimization may be required.
Precipitate Forms During Reaction Low Solubility: The protein or dye may precipitate, especially at high concentrations.Perform the reaction in a larger volume to reduce concentrations. Ensure the dye is fully dissolved in DMSO/DMF before adding it to the aqueous protein solution. Add the dye solution slowly while vortexing.[23]
High Molar Excess of Dye: Using a very high molar excess of the hydrophobic dye can cause precipitation, particularly with antibodies.[16]Reduce the molar excess of the dye. For initial experiments, consider using a buffer like PBS before optimizing with higher pH buffers.[16]
Rapid Signal Loss (Photobleaching) Excessive Light Exposure: ROX, like all fluorophores, is susceptible to photobleaching upon prolonged or intense light exposure.[24]Minimize light exposure during all steps of the experiment, including labeling, purification, and imaging.[15] Use antifade reagents when mounting samples for microscopy.[24]
Inconsistent qPCR Results Well-to-Well Variability: Pipetting errors, bubbles, evaporation, or instrument optical variations can cause inconsistent fluorescent readings.[7][25]ROX is used as a passive reference dye in qPCR to normalize for these non-PCR-related fluctuations.[25][26][27] Ensure the correct ROX concentration is used for your specific qPCR instrument.[6] Analyze the multicomponent plot to troubleshoot issues like evaporation, which causes the ROX signal to increase.[7]

Quantitative Data Summary

Table 1: Spectral and Physical Properties of this compound

Property Value Reference(s)
Excitation Maximum (Ex) ~568-578 nm [9][28]
Emission Maximum (Em) ~591-605 nm [2][18][28]
Molar Extinction Coefficient (ε) ~93,000 M⁻¹cm⁻¹ [18][29]
Molecular Weight (Carboxylic Acid) 534.60 g/mol [2]

| Form | Mixture of 5- and 6-isomers |[2] |

Table 2: General Reaction Conditions for this compound NHS Ester Conjugation

Parameter Recommended Condition Reference(s)
pH 8.3 - 8.5 [10][15]
Solvent for Dye Anhydrous DMSO or DMF [15][17]
Dye:Biomolecule Molar Ratio 5:1 to 10:1 (start); requires optimization [15]
Reaction Time 1 hour to overnight [15][19]
Reaction Temperature Room Temperature or 4°C [15][19]

| Light Conditions | Protect from light |[15][16] |

Experimental Protocols

Protocol 1: General Labeling of Proteins with this compound NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound NHS ester. Optimization may be necessary for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Prepare the Protein:

    • Dissolve or buffer-exchange the protein into the Reaction Buffer.

    • Adjust the protein concentration to 2-10 mg/mL. Concentrated protein solutions favor the labeling reaction over hydrolysis.[16][17]

  • Prepare the Dye:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening.[16]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[15]

  • Perform the Labeling Reaction:

    • Calculate the required volume of dye solution for a 5-10 fold molar excess.

    • While gently vortexing the protein solution, slowly add the dissolved ROX NHS ester.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[15] Gentle mixing during incubation is recommended.

  • Quench the Reaction (Optional):

    • To stop the reaction and quench any unreacted dye, add Quenching Buffer to a final concentration of 50-100 mM.[17]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the ROX-labeled protein from unreacted dye and quenching reagents using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[15][20]

  • Determine Conjugation Efficiency:

    • Measure the absorbance of the purified conjugate at 280 nm and ~575 nm.

    • Calculate the Degree of Labeling (DOL) as described in the FAQ section.

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.[15][20] Protect from light.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS Ester

  • Anhydrous DMSO

  • Conjugation Buffer: 0.1 M Sodium Tetraborate, pH 8.5[13]

  • 3 M Sodium Acetate

  • Cold 100% Ethanol and 70% Ethanol

Procedure:

  • Prepare the Oligonucleotide:

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3-0.8 mM.

  • Prepare the Dye:

    • Prepare a fresh ~14 mM solution of this compound NHS ester in anhydrous DMSO.

  • Perform the Labeling Reaction:

    • Add the ROX NHS ester solution to the oligonucleotide solution. A typical starting point is a 20-50 fold molar excess of the dye.

    • Vortex gently and incubate for 2-4 hours at room temperature in the dark.

  • Purify the Conjugate (Ethanol Precipitation):

    • Add 1/10th volume of 3 M Sodium Acetate to the reaction mixture.

    • Add 3 volumes of cold 100% ethanol and mix well.

    • Incubate at -20°C or -70°C for at least 1 hour to precipitate the oligonucleotide.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the unreacted dye.

    • Wash the pellet with cold 70% ethanol and centrifuge again for 15 minutes.

    • Remove the supernatant and air-dry or speed-vac the pellet.

  • Resuspend and Store:

    • Resuspend the labeled oligonucleotide pellet in an appropriate buffer or nuclease-free water.

    • Store at -20°C, protected from light.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis & Storage prep_protein Prepare Biomolecule (Protein, Oligo, etc.) in Amine-Free Buffer (pH 8.3-8.5) reaction Combine Reagents (5-10x Molar Excess of Dye) Incubate 1-4h at RT (Protect from Light) prep_protein->reaction prep_dye Dissolve ROX NHS Ester in Anhydrous DMSO/DMF (Immediately Before Use) prep_dye->reaction purify Separate Conjugate from Free Dye (e.g., Gel Filtration, Ethanol Precipitation, HPLC) reaction->purify analyze Calculate Degree of Labeling (Absorbance at 280nm & ~575nm) purify->analyze storage Store Conjugate (4°C or -20°C) (Protect from Light) analyze->storage

troubleshooting_logic start Problem: Low Labeling Efficiency check_ph Is the reaction pH between 8.3 and 8.5? start->check_ph check_buffer Is the buffer free of primary amines (e.g., Tris, Glycine)? check_ph->check_buffer Yes adjust_ph Solution: Adjust pH to 8.3-8.5 with fresh buffer. check_ph->adjust_ph No check_dye_prep Was the dye dissolved in anhydrous solvent immediately before use? check_buffer->check_dye_prep Yes change_buffer Solution: Replace buffer with an amine-free alternative (Bicarbonate, Borate, PBS). check_buffer->change_buffer No check_ratio Was the molar excess of dye sufficient (e.g., 5-10x)? check_dye_prep->check_ratio Yes use_fresh_dye Solution: Use fresh, anhydrous solvent. Equilibrate dye to RT before opening. check_dye_prep->use_fresh_dye No increase_ratio Solution: Optimize and increase the dye:biomolecule molar ratio. check_ratio->increase_ratio No

reaction_pathway biomolecule Biomolecule-NH₂ (Primary Amine) plus1 + rox_nhs ROX-NHS Ester conjugate Biomolecule-NH-CO-ROX (Stable Amide Bond) rox_nhs->conjugate pH 8.3-8.5 plus2 + nhs N-hydroxysuccinimide (Byproduct)

References

reducing background fluorescence in 5(6)-ROX labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 5(6)-Carboxy-X-rhodamine (ROX) labeling experiments.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals, leading to difficulties in data interpretation. This guide addresses common causes and provides actionable solutions to minimize background noise.

Question: What are the primary sources of high background fluorescence in my 5(6)-ROX labeling experiment?

Answer: High background fluorescence in this compound labeling experiments typically originates from several key sources:

  • Excess Unbound Dye: The most common cause is the presence of residual, unconjugated this compound dye that was not completely removed after the labeling reaction.[1][2] This free dye can non-specifically adsorb to surfaces or other molecules in your sample, contributing to a high background signal.[2]

  • Non-Specific Binding: The ROX-labeled molecule (e.g., an antibody) may bind non-specifically to off-target sites in your sample. This can be caused by using too high a concentration of the labeled conjugate.

  • Sample Autofluorescence: Many biological specimens, such as certain cells and tissues, exhibit natural fluorescence (autofluorescence), which can interfere with the signal from your ROX-labeled molecule.

  • Over-labeling of Proteins: Attaching too many dye molecules to a protein can sometimes lead to aggregation and increased non-specific binding, as well as fluorescence quenching.[2][3]

  • Suboptimal Buffer Conditions: The pH and composition of buffers used during labeling, washing, and imaging can influence non-specific binding and the fluorescence properties of the dye.

Question: How can I reduce background fluorescence caused by unbound this compound dye?

Answer: Thorough purification after the labeling reaction is critical for removing unbound dye.[1] Several methods can be employed, and the choice often depends on the nature of the labeled biomolecule.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating larger labeled biomolecules (like proteins and antibodies) from smaller, unbound dye molecules.[2][4]

  • Dialysis: While a traditional method, dialysis can be used to remove free dye, especially for larger sample volumes. However, it can be a lengthy process.

  • Spin Columns/Desalting Columns: These are rapid and convenient for small-scale purifications and work on the principle of size exclusion.[2][4][5]

  • Ultrafiltration: This method uses centrifugal filter units with a specific molecular weight cut-off (MWCO) to separate the labeled protein from the smaller, free dye.[4]

For a general comparison of purification methods, refer to the table below.

Purification MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular sizeProteins, Antibodies, OligonucleotidesHigh resolution, good separationCan dilute the sample
Spin/Desalting Columns Size exclusionSmall to medium scale protein/antibody purificationFast, convenientLimited sample volume
Dialysis Diffusion across a semi-permeable membraneLarge volume samplesSimple, inexpensiveTime-consuming, potential sample loss
Ultrafiltration Centrifugal filtration based on MWCOProtein/antibody concentration and buffer exchangeFast, also concentrates the samplePotential for membrane fouling or protein loss

Question: What are the optimal reaction conditions to minimize background during the this compound labeling process itself?

Answer: Optimizing the labeling reaction is a proactive step to reduce potential background issues. Key parameters to consider include the dye-to-biomolecule molar ratio and the reaction buffer pH.

  • Dye-to-Protein Molar Ratio: It is crucial to find the optimal balance when labeling proteins. While a molar excess of the dye is necessary to drive the reaction, too high a ratio can lead to over-labeling, which may cause protein aggregation, reduced biological activity, and fluorescence quenching.[3] A good starting point for optimization is to test a few different ratios.

BiomoleculeRecommended Starting Molar Ratio (Dye:Biomolecule)Key Considerations
Antibodies/Proteins5:1 to 15:1[5][6]The optimal ratio is protein-dependent. Start with a range of ratios to determine the best degree of labeling (DOL) for your application.[1]
Oligonucleotides5:1 to 10:1[6]Depends on the location and number of amine modifications.
  • Reaction Buffer pH: For labeling primary amines with NHS esters of this compound, a slightly alkaline pH is required to ensure the amino groups are deprotonated and available for reaction.

Buffer ComponentRecommended pH RangeNotes
Sodium Bicarbonate/Carbonate8.0 - 8.75[5][7]A commonly used and effective buffer system for NHS ester reactions.
Borate Buffer8.5An alternative to bicarbonate/carbonate buffers.

Important Note: Avoid buffers containing primary amines, such as Tris and glycine, during the labeling reaction as they will compete with your biomolecule for reaction with the NHS ester.[1]

Frequently Asked Questions (FAQs)

Q1: My background is still high after purification. What else can I do?

If you have thoroughly purified your labeled conjugate and still observe high background, consider the following:

  • Optimize Antibody/Protein Concentration: Reduce the concentration of your labeled antibody or protein in your assay. High concentrations can lead to non-specific binding.

  • Improve Blocking: If you are using the labeled molecule in an immunoassay, ensure you are using an effective blocking buffer (e.g., BSA, normal serum) for an adequate amount of time to block non-specific binding sites.

  • Increase Wash Steps: Extend the duration and/or number of wash steps after incubation with the labeled conjugate to more effectively remove non-specifically bound molecules.

  • Address Autofluorescence: If you suspect autofluorescence from your sample, you can try using a commercial autofluorescence quenching reagent or spectral unmixing if your imaging system supports it.

Q2: How can I quench the this compound labeling reaction?

You can quench the reaction by adding a small molecule containing a primary amine. This will react with any excess NHS ester. A common quenching agent is Tris-HCl.[5][6] Add Tris-HCl to a final concentration of 10-100 mM and incubate for 10-15 minutes.[5][6]

Q3: Does the choice of 5-ROX versus 6-ROX isomer affect background fluorescence?

This compound is a mixture of two isomers, 5-carboxy-X-rhodamine and 6-carboxy-X-rhodamine. For most applications, the isomeric mixture is used and does not significantly impact background fluorescence. The separation of these isomers is complex and generally not necessary for routine labeling.

Experimental Protocols

Detailed Protocol for Antibody Labeling with this compound NHS Ester

This protocol is a general guideline for labeling 1 mg of an antibody. Optimization may be required for different antibodies and applications.

Materials:

  • Antibody to be labeled (at 2 mg/mL or higher)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate solution, pH 8.3-8.5

  • Purification column (e.g., size exclusion spin column)

  • Reaction tubes

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or glycine, it must be exchanged into an appropriate buffer.

    • Adjust the antibody concentration to at least 2 mg/mL.[1]

    • Add 1 M sodium bicarbonate buffer to the antibody solution to a final concentration of 100 mM to raise the pH to ~8.3.[1]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve 1 mg of the this compound NHS ester in 100 µL of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[6] Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye-to-antibody).

    • Add the calculated volume of the ROX stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark, with gentle mixing.[6]

  • Quench the Reaction (Optional):

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 10-50 mM.[6]

    • Incubate for 15 minutes at room temperature.[5]

  • Purify the Labeled Antibody:

    • Equilibrate a size exclusion spin column according to the manufacturer's instructions.

    • Apply the labeling reaction mixture to the center of the column.

    • Centrifuge to collect the purified, labeled antibody. The high molecular weight antibody will elute, while the smaller, unbound dye will be retained in the column matrix.

  • Storage:

    • Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

Protocol for Size Exclusion Chromatography (SEC) Purification

This protocol describes the general steps for purifying a ROX-labeled protein using a pre-packed SEC column.

Materials:

  • ROX-labeled protein solution

  • SEC column with an appropriate fractionation range for your protein

  • Equilibration and elution buffer (e.g., PBS)

  • Chromatography system or manual setup with a fraction collector

Procedure:

  • Column Equilibration:

    • Wash the SEC column with 2-3 column volumes of degassed equilibration buffer to remove any storage solution and ensure a stable baseline.

  • Sample Application:

    • Centrifuge your labeled protein sample to remove any aggregates.

    • Carefully load the sample onto the top of the column. The sample volume should typically be a small percentage of the total column volume for optimal resolution.

  • Elution:

    • Begin flowing the elution buffer through the column at the recommended flow rate.

    • The larger, labeled protein will travel through the column faster and elute first. The smaller, unbound ROX dye will enter the pores of the chromatography resin and elute later.

  • Fraction Collection:

    • Collect fractions as the sample elutes from the column.

    • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of ROX (~570 nm).

  • Analysis:

    • Pool the fractions containing the purified, labeled protein (the first peak that absorbs at both 280 nm and ~570 nm).

    • The fractions corresponding to the unbound dye (the second, colored peak that absorbs at ~570 nm but not significantly at 280 nm) should be discarded.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis & Storage prep_ab Prepare Antibody (Amine-free buffer, pH 8.3-8.5) reaction Incubate Antibody + ROX (1 hr, RT, dark) prep_ab->reaction Add to prep_dye Prepare this compound Stock Solution (DMSO/DMF) prep_dye->reaction Add to quench Quench Reaction (e.g., Tris-HCl) reaction->quench Optional purify Remove Unbound Dye (e.g., SEC, Spin Column) reaction->purify quench->purify analyze Characterize Conjugate (e.g., DOL) purify->analyze store Store Labeled Antibody (4°C or -20°C, protected from light) analyze->store

Caption: Workflow for this compound labeling and purification of antibodies.

troubleshooting_workflow start High Background Fluorescence Observed check_purification Was the labeled conjugate purified after labeling? start->check_purification purify Purify the conjugate (e.g., SEC, Spin Column) check_purification->purify No check_concentration Is the conjugate concentration optimized? check_purification->check_concentration Yes purify->check_concentration titrate Titrate the conjugate to find the optimal concentration check_concentration->titrate No check_blocking Are blocking and washing steps adequate? check_concentration->check_blocking Yes titrate->check_blocking optimize_blocking Increase blocking time/change agent. Increase number/duration of washes. check_blocking->optimize_blocking No check_autofluorescence Is sample autofluorescence a possibility? check_blocking->check_autofluorescence Yes optimize_blocking->check_autofluorescence quench_auto Use autofluorescence quencher or spectral unmixing. check_autofluorescence->quench_auto Yes end Reduced Background Signal check_autofluorescence->end No quench_auto->end

Caption: Troubleshooting decision tree for high background fluorescence.

References

Technical Support Center: 5(6)-ROX Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and mitigate the photobleaching of 5(6)-Carboxy-X-rhodamine (5(6)-ROX) in fluorescence microscopy experiments.

Troubleshooting Guide: Dim or Fading this compound Signal

Rapid signal loss or a dim initial signal from your this compound-labeled sample can compromise your results. Follow this guide to diagnose and resolve common issues.

Question: My this compound signal is fading rapidly during image acquisition. What should I do?

Answer: Rapid photobleaching is a common challenge. Here are the primary steps to address it, from immediate adjustments to preventative measures:

  • Reduce Excitation Light Intensity: High-intensity light is a major contributor to photobleaching.[1][2]

    • Action: Lower the power of your laser or the intensity of your lamp to the minimum level required for a sufficient signal-to-noise ratio.[1]

    • Action: Use neutral density (ND) filters to decrease the illumination intensity without altering the light's spectral properties.[1][2][3]

  • Minimize Exposure Time: The total time your sample is exposed to excitation light directly impacts the extent of photobleaching.[1][4]

    • Action: Decrease the camera exposure time to the shortest duration that provides a clear image.

    • Action: For time-lapse experiments, increase the interval between acquisitions to reduce the cumulative exposure.[5]

    • Action: Use your microscope's shutter to block the light path when not actively acquiring an image.[6]

  • Use an Antifade Mounting Medium: These reagents are crucial for protecting your fluorophores from photobleaching.[3][4][6]

    • Action: Ensure your sample is mounted in a high-quality antifade mounting medium. Commercial options like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are effective.[1][6][7] These reagents often contain reactive oxygen species (ROS) scavengers that reduce oxidative damage to the fluorophore.[8]

  • Check Your Filter Sets: Mismatched filters can lead to inefficient excitation and detection, tempting you to increase the light intensity.

    • Action: Verify that your microscope's filter set is appropriate for this compound, which has an excitation maximum around 570-585 nm and an emission maximum around 600-605 nm.[9][10]

Question: My this compound signal is weak from the start. How can I improve it?

Answer: A weak initial signal can be due to several factors, from sample preparation to microscope settings.

  • Confirm Staining Protocol: Inadequate staining will naturally lead to a weak signal.

    • Action: Review your labeling protocol to ensure the concentration of the this compound conjugate and the incubation times were optimal.

  • Proper Storage of the Fluorophore: this compound, like many rhodamine derivatives, can be unstable if not stored correctly.[11]

    • Action: Always store this compound and its conjugates protected from light at -20°C or -80°C as recommended.[9][12][13] Avoid repeated freeze-thaw cycles.[9]

  • Optimize Microscope and Detector Settings:

    • Action: Increase the detector gain or sensitivity. Note that this can also increase background noise.

    • Action: Ensure the objective lens is clean and has a high numerical aperture (NA) for efficient light collection.

  • Sample Health (for live-cell imaging): Unhealthy cells can exhibit altered probe uptake and localization.

    • Action: Ensure cells are healthy before and during imaging to avoid artifacts that may be misinterpreted as a weak signal.[14]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[15] This occurs when the fluorophore, after repeated cycles of excitation, undergoes chemical modifications, often due to reactions with molecular oxygen.[16]

Q2: How do antifade reagents work?

A2: Most antifade reagents work by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence process.[8] By reducing the concentration of these damaging molecules, antifade agents protect the fluorophore and prolong its signal. Common active ingredients include p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).[8]

Q3: Are there more photostable alternatives to this compound?

A3: Yes, while this compound is a bright fluorophore, newer dyes have been engineered for higher photostability.[4] Dyes like the Alexa Fluor™ or DyLight™ series are known for their enhanced resistance to photobleaching and can be good alternatives if photostability is a primary concern.[3]

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, you can prepare your own antifade medium. A common recipe involves dissolving an antifade agent like DABCO or n-propyl gallate in a glycerol-based buffer. However, it is critical to control the pH, as the effectiveness of some agents is pH-dependent.[17] For consistency and convenience, commercially formulated antifade reagents are often recommended.[6]

Q5: Does the choice of immersion oil affect my signal?

A5: Yes, a refractive index (RI) mismatch between the mounting medium and the immersion oil can cause spherical aberration, which degrades image quality and can lead to signal loss, especially when imaging deep into the sample.[17] Use an immersion oil with an RI that matches your mounting medium (many hardening antifade mountants have an RI close to 1.52).[18]

Quantitative Data on Photobleaching

The photostability of a fluorophore can be quantified by its half-life, which is the time it takes for the fluorescence intensity to decrease by 50% under continuous excitation. The following table provides a comparison of the photobleaching half-lives for common fluorophores, illustrating the relative stability of rhodamine derivatives (like this compound) compared to others.

FluorophoreMounting MediumHalf-Life (seconds)
Fluorescein90% Glycerol in PBS9
FluoresceinVECTASHIELD®96
Tetramethylrhodamine (B1193902)90% Glycerol in PBS7
Tetramethylrhodamine *VECTASHIELD® 330
Coumarin90% Glycerol in PBS25
CoumarinVECTASHIELD®106

Data for Tetramethylrhodamine is used as a proxy for this compound, as both are rhodamine derivatives. Data sourced from a study on antifading agents.[7]

This table clearly demonstrates that the choice of mounting medium has a dramatic impact on fluorophore stability, with an antifade reagent like VECTASHIELD® increasing the half-life of tetramethylrhodamine by over 45-fold.[7]

Experimental Protocols

Protocol: Preparing a Slide with Antifade Mounting Medium

This protocol outlines the key steps for mounting a this compound-stained sample on a microscope slide to minimize photobleaching.

Materials:

  • Microscope slides and coverslips (No. 1.5 thickness recommended)

  • Your this compound-stained specimen (e.g., cells on a coverslip or a tissue section)

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Commercial antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®)

  • Pipette

  • Fine-tipped forceps

  • Nail polish or sealant (optional, for long-term storage)

Procedure:

  • Final Washes: After the final step of your staining protocol, gently wash your specimen two to three times with PBS to remove any unbound fluorophores.

  • Rinse in Water (Optional but Recommended): Briefly rinse the specimen in deionized water to remove salt crystals from the PBS, which can interfere with imaging.

  • Remove Excess Liquid: Carefully aspirate or wick away as much water as possible from around the specimen without letting the specimen itself dry out.

  • Apply Antifade Medium: Place a single drop of the antifade mounting medium onto a clean microscope slide. For a 22x22 mm coverslip, 15-20 µL is typically sufficient. Avoid introducing air bubbles.

  • Mount the Coverslip: Using forceps, carefully pick up the coverslip with your specimen. Invert it so the specimen faces the drop of mounting medium.

  • Lower the Coverslip: Bring one edge of the coverslip into contact with the slide at a 45-degree angle and slowly lower the coverslip onto the slide. This technique helps to prevent the formation of air bubbles.

  • Curing (for hardening media): If you are using a hardening antifade medium, allow the slide to cure at room temperature in the dark for the time recommended by the manufacturer (typically 24 hours). This allows the medium to reach its optimal refractive index.[18]

  • Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Storage: Store the slide flat and protected from light at 4°C.[6] For best results, image the slide as soon as possible after preparation.[6]

Visualizations

Photobleaching Signaling Pathway

Photobleaching_Pathway Fluorophore_GS Fluorophore (Ground State S0) Fluorophore_ES Excited Singlet State (S1) Fluorophore_GS->Fluorophore_ES Excitation Excitation Excitation Light (Photon Absorption) Fluorophore_ES->Fluorophore_GS Fluorescence Fluorescence Fluorescence (Photon Emission) Fluorophore_TS Excited Triplet State (T1) Fluorophore_ES->Fluorophore_TS ISC ISC Intersystem Crossing (ISC) Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) Fluorophore_TS->ROS O2 Interaction Bleached Bleached Fluorophore ROS->Bleached Oxidation

Caption: The photobleaching process of a fluorophore.

Experimental Workflow for Sample Mounting

Experimental_Workflow Start Stained Specimen Wash_PBS Wash with PBS Start->Wash_PBS Wash_H2O Rinse with DI Water Wash_PBS->Wash_H2O Dry Remove Excess Liquid Wash_H2O->Dry Mount Mount Coverslip Dry->Mount Add_Antifade Add Drop of Antifade Mounting Medium to Slide Add_Antifade->Mount Cure Cure in Dark (if applicable) Mount->Cure Seal Seal Edges (Optional) Cure->Seal Image Microscopy Imaging Seal->Image

Caption: Workflow for preparing a slide with antifade medium.

Troubleshooting Logic for Signal Loss

Troubleshooting_Tree Start Problem: Weak or Fading Signal IsFading Is the signal fading rapidly during acquisition? Start->IsFading IsWeak Is the signal weak from the beginning? Start->IsWeak IsFading->IsWeak No ReduceLight Reduce Excitation Intensity & Exposure Time IsFading->ReduceLight Yes CheckStain Verify Staining Protocol & Reagent Storage IsWeak->CheckStain Yes UseAntifade Use/Verify Antifade Mounting Medium ReduceLight->UseAntifade CheckFilters Confirm Correct Filter Set CheckStain->CheckFilters OptimizeSettings Increase Detector Gain CheckFilters->OptimizeSettings

Caption: Decision tree for troubleshooting this compound signal loss.

References

solving 5(6)-ROX solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of 5(6)-Carboxy-X-rhodamine (5(6)-ROX) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving directly into my aqueous buffer?

A: this compound, like many rhodamine dyes, has a complex molecular structure with both hydrophobic (the xanthene core) and hydrophilic (the carboxyl groups) regions. While it is sometimes described as water-soluble, its solubility in purely aqueous solutions at high concentrations is limited. It is standard practice to first dissolve the dye in a small amount of an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution before diluting it into your final aqueous buffer.[1][2][3]

Q2: What is the standard procedure for preparing a this compound working solution?

A: The most reliable method is to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-20 mM) and then dilute this stock into the desired experimental buffer. This two-step process ensures the dye is fully solvated before being introduced to the aqueous environment, minimizing precipitation. Aliquoting the stock solution for storage is highly recommended to prevent degradation from repeated freeze-thaw cycles.[2]

G start Start: Weigh This compound Powder stock Prepare Stock: Add Anhydrous DMSO to create 10-20 mM stock start->stock dissolve Dissolve Completely: Vortex / Sonicate stock->dissolve store Aliquot & Store Stock (Protect from light, -20°C) dissolve->store dilute Prepare Working Solution: Dilute stock into aqueous buffer store->dilute end Solution Ready for Use dilute->end

Caption: Standard workflow for preparing this compound working solutions.

Q3: My this compound precipitated after I diluted the DMSO stock into my buffer. What can I do?

A: Precipitation upon dilution is a common issue that can often be resolved. The problem may stem from the concentration, the buffer composition, or the mixing technique. Applying gentle heat or sonication can often help redissolve small amounts of precipitate.[2][4] If the problem persists, consider modifying your protocol by adding the stock solution more slowly, lowering the final concentration, or incorporating co-solvents into your buffer.

G start Issue: Precipitate observed after diluting stock solution q1 Was the stock added too quickly? start->q1 a1_yes Action: Re-prepare, adding stock dropwise with constant vortexing. q1->a1_yes  Yes q2 Is precipitate still present? q1->q2 No a1_yes->q2 a2_yes Action: Apply gentle heat (30-40°C) OR use a bath sonicator. q2->a2_yes  Yes success Problem Solved q2->success No q3 Is precipitate still present? a2_yes->q3 a3_yes Option 1: Modify Buffer (e.g., add co-solvents). Option 2: Lower Concentration (Use a more dilute stock or final concentration). q3->a3_yes  Yes q3->success No

Caption: Troubleshooting flowchart for this compound precipitation.

Q4: How does pH affect this compound solubility?

A: The pH of the aqueous buffer can influence the charge state of the two carboxylic acid groups on the this compound molecule. At neutral to alkaline pH, these groups are typically deprotonated (negatively charged), which can enhance solubility in polar solvents like water. In acidic conditions, the carboxylic acids are protonated and neutral, which may reduce aqueous solubility. Compared to dyes like fluorescein, rhodamines like ROX are generally more stable and fluorescent across a wider pH range.[5]

Q5: What are the best practices for storing this compound?

A: this compound is known to be less stable than other rhodamine dyes.[1]

  • Solid Form: Store the powder at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare aliquots of the DMSO stock solution in low-protein-binding tubes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C, protected from light.[2][3] Properly stored stock solutions can be stable for up to six months.[2]

Quantitative Data: Solubility Formulations

For particularly challenging applications where standard dilution fails, co-solvents can be employed to create a more hospitable environment for the dye. The following table summarizes formulations that have been used to achieve higher concentrations of this compound in solution.

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Max SolubilityReference
Stock Solution DMSO---≥ 20 mg/mL[2]
Formulation 1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2 mg/mL[2]
Formulation 2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2 mg/mL[2]

Note: The listed formulations yield a clear solution, but the absolute saturation point may be higher.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution

This protocol is suitable for most applications where the final concentration of this compound is in the low micromolar range.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, Tris, HEPES)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Bring the this compound powder to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For a 1 mg vial of this compound (MW: ~535 g/mol ), this would require approximately 187 µL of DMSO.[1][2]

  • Vortex the solution thoroughly. If needed, briefly sonicate in a water bath to ensure all particles are dissolved.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes for single use and store at -20°C, protected from light.

  • To prepare the working solution, dilute the stock solution into your target aqueous buffer to the desired final concentration. Add the DMSO stock dropwise to the buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Protocol 2: Advanced Solubilization Using a Co-Solvent System

This protocol is recommended when high concentrations of this compound are required or when precipitation occurs with the standard protocol. This example uses the "Formulation 1" system.

Materials:

  • This compound DMSO stock solution (10 mM, from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare the co-solvent buffer by combining the components in the correct ratio. For 1 mL of final solution:

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Saline

  • Vortex the co-solvent buffer until it is a homogenous, clear solution.

  • To this buffer, add 100 µL of your 10 mM this compound DMSO stock to achieve a final dye concentration of 1 mM (approximately 0.5 mg/mL).

  • Vortex thoroughly. The resulting solution should be clear and stable. This solution can then be further diluted if necessary for the final application.

References

dealing with non-specific binding of 5(6)-ROX conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with non-specific binding of 5(6)-Carboxy-X-rhodamine (ROX) conjugates.

Troubleshooting Guide: Non-Specific Binding of 5(6)-ROX Conjugates

High background or non-specific binding is a prevalent issue in fluorescence-based assays, leading to poor signal-to-noise ratios and unreliable data. This guide provides a systematic approach to identifying and mitigating these problems when working with this compound conjugates.

Initial Assessment: Identifying the Source of Non-Specific Binding

The first step in troubleshooting is to determine the origin of the unwanted fluorescence. This can be achieved through a series of control experiments.

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cluster_0 Start: High Background Observed cluster_2 Diagnosis cluster_3 Potential Causes & Solutions start High Background Signal control1 Secondary Antibody Only Control (No Primary Antibody) start->control1 control2 Unstained Sample Control (Autofluorescence Check) start->control2 control3 No-Cell/No-Tissue Control (Reagent/Buffer Contamination) start->control3 diag4 High Background Only with Primary Ab diag1 High Signal in Secondary Only Control control1->diag1 diag2 High Signal in Unstained Control control2->diag2 diag3 High Signal in No-Cell Control control3->diag3 sol1 Non-specific binding of secondary Ab - Optimize secondary Ab concentration - Change blocking agent - Use pre-adsorbed secondary Ab diag1->sol1 sol2 Autofluorescence - Use spectral unmixing - Use a fluorophore with a different excitation/emission - Use an autofluorescence quenching reagent diag2->sol2 sol3 Contaminated Reagents/Buffers - Prepare fresh buffers - Filter sterilize solutions diag3->sol3 sol4 Non-specific binding of primary Ab - Optimize primary Ab concentration - Increase washing steps - Change blocking agent diag4->sol4

Caption: A decision tree to diagnose the source of high background fluorescence.

Frequently Asked Questions (FAQs)

Conjugate-Related Issues

Q1: What are the primary causes of non-specific binding related to the this compound conjugate itself?

A1: The primary causes are often related to the quality of the conjugate.[1] These include:

  • Excess Unconjugated Dye: Insufficient purification after the labeling reaction can leave free this compound in the solution, which can bind non-specifically to your sample.[1]

  • Over-labeling of the Antibody/Protein: A high degree of labeling (DOL) can increase the hydrophobicity of the conjugate, leading to increased non-specific binding.

  • Presence of Aggregates: Aggregated conjugates can become trapped in the sample, causing localized areas of high background.

Q2: How can I purify my this compound conjugate to remove free dye?

A2: Several methods are effective for removing unconjugated dye:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled protein from the smaller, unbound dye molecules.[1]

  • Dialysis: Dialyzing the conjugate against a suitable buffer can effectively remove small molecules like unconjugated dye. Multiple buffer changes are recommended for complete removal.[1]

  • Ultrafiltration: This technique uses a semi-permeable membrane to concentrate the conjugate while removing smaller, unbound dye molecules.[1]

Protocol-Related Issues

Q3: How can I optimize my blocking step to reduce non-specific binding?

A3: The blocking step is critical for preventing non-specific binding. Consider the following optimizations:

  • Choice of Blocking Agent: The ideal blocking agent depends on your specific application and should be empirically determined.[1] Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, casein, or non-fat dry milk.[1][2][3] For applications involving biotin-avidin systems, avoid milk as it contains biotin.[2]

  • Concentration and Incubation Time: Increasing the concentration of the blocking agent (e.g., 1-5% BSA) and the incubation time (e.g., 1 hour at room temperature or overnight at 4°C) can improve blocking efficiency.[4]

Q4: What are the best practices for washing steps to minimize background?

A4: Thorough washing is crucial for removing unbound and weakly bound conjugates.

  • Increase the Number and Duration of Washes: Increasing the number of wash cycles and the duration of each wash can significantly reduce background.[5]

  • Include a Detergent: Adding a non-ionic detergent like Tween-20 (typically 0.05-0.1%) to your wash buffer can help disrupt non-specific hydrophobic interactions.[5][6]

  • Buffer Composition: The pH and ionic strength of the wash buffer can influence non-specific binding.[7][8] In some cases, a high-salt wash may be beneficial.

Q5: How does the concentration of the this compound conjugate affect non-specific binding?

A5: Using too high a concentration of the conjugate is a common cause of high background. It is essential to titrate the conjugate to find the optimal concentration that provides a good signal with minimal background.[3][9][10][11][12][13]

Sample-Related Issues

Q6: My unstained sample shows high background fluorescence. What is causing this and how can I fix it?

A6: This is likely due to autofluorescence, which is the natural fluorescence of the biological sample.[14]

  • Identify the Source: Autofluorescence can originate from cellular components like mitochondria and lysosomes, or from fixatives like glutaraldehyde.[14]

  • Mitigation Strategies:

    • Use an Autofluorescence Quenching Kit: Several commercial kits are available to reduce autofluorescence.

    • Change Fluorophore: If possible, switch to a fluorophore in a different spectral range (e.g., far-red or near-infrared) where autofluorescence is often lower.[9]

    • Spectral Unmixing: If your imaging system supports it, you can use spectral unmixing to separate the specific ROX signal from the broad autofluorescence spectrum.

Q7: Does the fact that this compound is a mixture of two isomers affect non-specific binding?

A7: this compound is a mixture of two isomers, 5-carboxy-X-rhodamine and 6-carboxy-X-rhodamine.[5][7][14][15][16][17] While the spectral properties of the two isomers are nearly identical, there could be subtle differences in their conjugation chemistry and binding characteristics.[18] However, for most applications, the isomeric mixture is used without issue. If you suspect isomer-specific effects, you may consider using a single isomer of ROX.

Experimental Protocols

Protocol 1: General Staining Protocol for Immunofluorescence with a this compound Conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescence staining. Optimization of antibody concentrations, blocking, and washing steps is recommended.

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start Start: Prepare Cells/Tissue fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 5% BSA in PBS for 1 hr) perm->block primary_ab Primary Antibody Incubation (overnight at 4°C) block->primary_ab wash1 Wash (3x with PBS-T) primary_ab->wash1 secondary_ab This compound Secondary Ab Incubation (1 hr at RT, in the dark) wash1->secondary_ab wash2 Wash (3x with PBS-T) secondary_ab->wash2 mount Mount with Antifade Reagent wash2->mount image Image (Ex/Em ~575/600 nm) mount->image

Caption: A typical workflow for immunofluorescence staining.

Methodology:

  • Cell/Tissue Preparation: Prepare your cells or tissue sections on slides or coverslips.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization: If your target is intracellular, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Blocking: Block non-specific binding sites by incubating the samples in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the samples three times for 5 minutes each with PBS containing 0.05% Tween-20 (PBS-T).

  • Secondary Antibody Incubation: Incubate with the this compound conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Final Washes: Repeat the washing step (step 6).

  • Mounting: Mount the samples with an antifade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope with appropriate filters for ROX (Excitation/Emission maxima ~575/600 nm).[4]

Protocol 2: Optimizing Blocking and Washing Conditions

This protocol describes a method to empirically determine the best blocking and washing conditions for your specific assay.

Methodology:

  • Prepare Identical Samples: Prepare multiple identical samples with your cells or tissue of interest.

  • Blocking Matrix:

    • Divide the samples into groups and test different blocking agents (e.g., 5% BSA, 5% normal goat serum, commercial blocking buffer).

    • For each blocking agent, test different incubation times (e.g., 1 hour at RT, overnight at 4°C).

  • Primary and Secondary Antibody Staining: Proceed with your standard primary and this compound secondary antibody staining protocol for all samples.

  • Washing Matrix:

    • After the secondary antibody incubation, divide the samples from each blocking condition into further subgroups.

    • Test different washing conditions:

      • Vary the number of washes (e.g., 3 x 5 min, 5 x 5 min, 3 x 10 min).

      • Test wash buffers with and without a detergent (e.g., PBS vs. PBS with 0.05% Tween-20).[5][6]

  • Imaging and Analysis:

    • Mount and image all samples using the same acquisition settings.

    • Include a "secondary antibody only" control for each blocking/washing condition.

    • Quantify the signal-to-noise ratio for each condition to determine the optimal protocol.

Quantitative Data Summary

The following tables provide a general guide to the expected impact of different blocking agents and washing conditions on the signal-to-noise ratio. The optimal conditions should always be determined empirically for each specific experiment.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Readily available, relatively inexpensive.Can have batch-to-batch variability.
Normal Serum 5-10%Can be very effective at reducing non-specific binding of secondary antibodies.[8]More expensive than BSA or milk.
Non-fat Dry Milk 1-5%Inexpensive and effective for many applications.Contains phosphoproteins and biotin, which can interfere with some assays.[2]
Fish Gelatin 0.1-0.5%Good alternative for mammalian-based systems to avoid cross-reactivity.May not be as effective as other blockers in all situations.
Commercial Blocking Buffers VariesOptimized formulations, often with better performance and stability.[2]More expensive.

Table 2: Effect of Washing Conditions on Background Reduction

Washing ConditionExpected Impact on Background
Increased number of washes Significant reduction
Increased duration of washes Moderate reduction
Addition of 0.05% Tween-20 Significant reduction, especially for hydrophobic interactions
Increased ionic strength (e.g., higher salt concentration in wash buffer) Can reduce electrostatic non-specific binding

Signaling Pathways and Logical Relationships

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cluster_0 Factors Influencing Non-Specific Binding cluster_1 Outcome cluster_2 Consequence conjugate Conjugate Quality - Free Dye - DOL - Aggregates nsb Non-Specific Binding conjugate->nsb protocol Experimental Protocol - Blocking - Washing - Ab Concentration protocol->nsb sample Sample Properties - Autofluorescence - Endogenous Fc Receptors sample->nsb result Poor Signal-to-Noise Ratio nsb->result

Caption: Key factors contributing to non-specific binding of this compound conjugates.

References

Technical Support Center: 5(6)-ROX Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxy-X-rhodamine (ROX) labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the performance of 5(6)-ROX labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with a this compound NHS ester?

The optimal pH for reacting this compound N-hydroxysuccinimide (NHS) esters with primary amines (e.g., on proteins or amine-modified oligonucleotides) is in the range of 7.2 to 8.5.[1][2] A slightly alkaline pH of 8.3-8.5 is often recommended as the ideal balance between ensuring the primary amines are deprotonated and nucleophilic for an efficient reaction, while minimizing the hydrolysis of the NHS ester.[1][3][4][5]

Q2: How does pH affect the this compound labeling reaction?

The pH of the reaction buffer is a critical parameter that governs two competing chemical reactions:

  • Amine Reactivity: For the labeling reaction to proceed, the primary amino groups (-NH₂) on the target molecule must be in a deprotonated, nucleophilic state. At acidic or neutral pH, a significant portion of these amines will be protonated (-NH₃⁺), rendering them unreactive towards the NHS ester.[6] As the pH increases, more amines become deprotonated and available for reaction.

  • NHS Ester Hydrolysis: this compound NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the dye incapable of labeling.[1][6] The rate of this hydrolysis reaction increases significantly with increasing pH.[2][6][7]

Therefore, the optimal pH range represents a compromise to maximize the availability of reactive amines while minimizing the premature degradation of the labeling reagent.

Q3: What happens if the pH of my labeling reaction is too low?

If the pH is too low (below 7.2), the majority of the primary amines on your target molecule will be protonated.[1][3][4] These protonated amines are not sufficiently nucleophilic to react with the NHS ester, which will lead to very low or no labeling efficiency.[1][3][4]

Q4: What happens if the pH of my labeling reaction is too high?

If the pH is too high (above 8.5-9.0), the rate of hydrolysis of the this compound NHS ester can become very rapid.[1][2] The NHS ester may be inactivated by reaction with water faster than it can react with the target molecule, resulting in significantly reduced labeling yields.[1][3][4]

Q5: What type of buffer should I use for the labeling reaction?

It is crucial to use an amine-free buffer for the labeling reaction, as buffers containing primary amines will compete with the target molecule for reaction with the this compound NHS ester.[1][6]

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[3][6]

  • 0.1 M Sodium Phosphate (pH 7.2-8.0)[3][4]

  • 0.1 M HEPES (pH 7.5-8.0)[1][2]

  • 50-100 mM Sodium Borate (pH 8.0-8.5)[1][2]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)[1][6]

  • Glycine[1][6]

Q6: Can the fluorescence of the this compound dye itself be affected by pH?

Rhodamine dyes like ROX are generally more resistant to photobleaching and stable over a wider pH range compared to fluorescein-based dyes.[8] While extreme pH values can affect the fluorescence of any dye, the fluorescence of ROX is relatively stable within the typical pH range used for labeling and subsequent biological experiments.[9]

Troubleshooting Guide

This guide addresses common issues related to the impact of pH on this compound labeling reactions.

Issue: Low or No Labeling Efficiency

This is one of the most common problems encountered during NHS ester labeling experiments. The following workflow can help identify the cause.

Troubleshooting_Low_Labeling start Start: Low Labeling Efficiency check_ph 1. Check Reaction pH start->check_ph ph_low Is pH < 7.2? check_ph->ph_low ph_high Is pH > 8.5? ph_low->ph_high No solution_ph_low Solution: Increase pH to 7.2-8.5 using a recommended amine-free buffer. ph_low->solution_ph_low Yes solution_ph_high Solution: Lower pH to 7.2-8.5. High pH causes rapid hydrolysis of the NHS ester. ph_high->solution_ph_high Yes check_buffer 2. Check Buffer Composition ph_high->check_buffer No amine_buffer Is an amine-containing buffer (e.g., Tris, Glycine) being used? check_buffer->amine_buffer solution_amine_buffer Solution: Exchange buffer to an amine-free buffer (e.g., PBS, Bicarbonate, Borate) via dialysis or desalting. amine_buffer->solution_amine_buffer Yes check_reagent 3. Check NHS Ester Reagent Integrity amine_buffer->check_reagent No

Figure 1. Troubleshooting workflow for low labeling efficiency.

Data Presentation

The efficiency of the labeling reaction is critically dependent on the pH, which influences both the reactivity of the primary amines on the target molecule and the rate of hydrolysis of the NHS ester. The following table summarizes the stability of a typical NHS ester in aqueous solution. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes
9.04<10 minutes
Note: This data is for a typical NHS ester and can vary depending on the specific molecule and buffer conditions. The trend of decreasing stability with increasing pH is universally applicable.[2][7]

Experimental Protocols

Protocol 1: Standard this compound Labeling of a Protein

This protocol provides a general starting point for labeling proteins with this compound NHS ester. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound NHS ester

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or other purification system

Procedure:

  • Prepare the Protein Solution: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an appropriate amine-free buffer at pH 7.2-8.5. If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare the this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of this compound NHS ester. A 10- to 20-fold molar excess of the dye to the protein is a common starting point. This ratio may need to be optimized.

    • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound NHS ester stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a desalting column or other appropriate purification method.

    • Collect the fractions containing the labeled protein, which will typically be the first colored band to elute from the column.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~575 nm (for this compound).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the this compound dye.

Protocol 2: Investigating the Effect of pH on Labeling Efficiency

This protocol allows for the systematic evaluation of how pH affects the labeling of your specific molecule with this compound.

Materials:

  • Aliquots of your target molecule (e.g., protein, amine-modified oligonucleotide)

  • A series of amine-free buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0)

  • This compound NHS ester

  • Anhydrous, amine-free DMF or DMSO

  • Quenching buffer

  • Purification system

  • Spectrophotometer

Procedure:

  • Prepare a series of labeling reactions in parallel. For each reaction, use a different pH buffer from your prepared series.

  • Follow the standard labeling protocol (Protocol 1) for each reaction, ensuring that the only variable is the pH of the reaction buffer. Keep the concentration of the target molecule, the molar excess of the this compound NHS ester, the reaction time, and the temperature consistent across all reactions.

  • After quenching and purification, determine the degree of labeling (DOL) for each reaction.

  • Plot the DOL as a function of pH to determine the optimal pH for your specific labeling reaction.

Visualizations

The following diagrams illustrate key concepts related to the impact of pH on this compound labeling.

pH_Effect_on_Labeling cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) Protonated Amine\n(Unreactive) Protonated Amine (Unreactive) Deprotonated Amine\n(Reactive) Deprotonated Amine (Reactive) Labeled Product Labeled Product Deprotonated Amine\n(Reactive)->Labeled Product Labeling Reaction NHS Ester\n(Reactive) NHS Ester (Reactive) NHS Ester\n(Reactive)->Labeled Product Hydrolyzed NHS Ester\n(Inactive) Hydrolyzed NHS Ester (Inactive)

Figure 2. The effect of pH on the reactive species in the labeling reaction.

Reaction_Workflow start Start: Prepare Target Molecule in Amine-Free Buffer (pH 7.2-8.5) add_rox Add this compound NHS Ester (dissolved in DMF/DMSO) start->add_rox incubate Incubate at Room Temperature (protected from light) add_rox->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify Labeled Conjugate quench->purify analyze Analyze Degree of Labeling (Spectrophotometry) purify->analyze end End: Labeled Product analyze->end

Figure 3. General experimental workflow for this compound labeling.

References

quenching of 5(6)-ROX fluorescence and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5(6)-Carboxy-X-rhodamine (5(6)-ROX) and strategies to mitigate fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent dye belonging to the rhodamine family, characterized by its bright red fluorescence.[1][2][3] It is a mixture of two isomers, 5-ROX and 6-ROX.[4] Rhodamine dyes, including ROX, are known for being more resistant to photobleaching and stable over a wider pH range compared to fluorescein-based dyes.[5] Common applications of this compound include:

  • Nucleic Acid Labeling: Used as a reference dye in real-time polymerase chain reaction (qPCR) to normalize for well-to-well variations.[4][6][7]

  • DNA Sequencing: Employed in automated DNA sequencing applications.[5][8]

  • Protein and Peptide Labeling: Used for labeling biomolecules for various detection methods.[2][5]

  • Fluorescence Resonance Energy Transfer (FRET): Can act as a FRET donor or acceptor.[5]

  • Microscopy: Utilized in in-situ hybridization (ISH) and fluorescence microscopy.[5]

Q2: What is fluorescence quenching and what are the common mechanisms?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[9] Several mechanisms can lead to the quenching of this compound fluorescence:

  • Static Quenching (Contact Quenching): This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[9] This can happen due to dye aggregation, where high concentrations of ROX molecules stack together, leading to self-quenching.[6][9]

  • Dynamic Quenching (Collisional Quenching): This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.[9] Common collisional quenchers include molecular oxygen and iodide ions.[9]

  • Förster Resonance Energy Transfer (FRET): This is a specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to an acceptor molecule (quencher) in close proximity.[9]

Q3: What are the primary factors that can cause quenching of this compound fluorescence in my experiments?

Several experimental factors can contribute to the quenching of this compound fluorescence:

  • High Degree of Labeling (DOL): Over-labeling proteins or nucleic acids with ROX can lead to self-quenching due to the close proximity of the dye molecules.[10]

  • Aggregation: ROX conjugates can aggregate, especially in aqueous solutions, leading to static quenching.[6] This is a known issue in qPCR master mixes, sometimes referred to as the "ROX drop".[6]

  • Temperature: While ROX fluorescence is relatively stable with temperature compared to some other dyes like FAM, significant temperature fluctuations can still affect its intensity.[11] Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions.[12][13]

  • pH: The fluorescence of many dyes, including rhodamines, can be pH-dependent.[14][15] While ROX is stable over a broader pH range than fluoresceins, significant deviations from the optimal pH can alter the electronic structure of the dye and affect its fluorescence.[5][16]

  • Presence of Quenchers: Certain molecules in your sample or buffer can act as quenchers. These can include other fluorescent dyes in multiplex assays (FRET) or common chemical quenchers.[9][17]

Troubleshooting Guide

Problem 1: Low or decreasing fluorescence signal in qPCR.

  • Possible Cause: "ROX drop" due to aggregation of the ROX passive reference dye in the master mix.[6]

  • Solution:

    • Use a water-soluble ROX formulation: Some commercial master mixes contain modified, more water-soluble versions of ROX to prevent aggregation.[6]

    • Optimize ROX concentration: Ensure you are using the correct concentration of ROX for your specific qPCR instrument, as different instruments have different optical systems.[18]

    • Properly mix and centrifuge: Ensure the master mix is thoroughly mixed and centrifuge the plate before the run to remove any bubbles that could interfere with fluorescence readings.[19]

Problem 2: Low fluorescence of a ROX-labeled antibody or protein.

  • Possible Cause 1: Self-quenching due to a high degree of labeling (DOL). [10]

  • Solution:

    • Determine the optimal DOL: Perform a titration experiment to find the DOL that gives the brightest signal for your specific conjugate. A lower DOL might result in a brighter overall signal.[10]

  • Possible Cause 2: Mismatch with instrument settings.

  • Solution:

    • Verify instrument configuration: Ensure the excitation and emission filters on your instrument are appropriate for this compound (Excitation max ~575 nm, Emission max ~600 nm).[20]

Problem 3: General decrease in fluorescence intensity.

  • Possible Cause 1: Photobleaching.

  • Solution:

    • Minimize light exposure: Store ROX-labeled conjugates and solutions in the dark.[4][21] During experiments, minimize the exposure of the sample to the excitation light source.

    • Use antifade reagents: For microscopy applications, consider using a commercially available antifade mounting medium.

  • Possible Cause 2: Incompatible buffer conditions.

  • Solution:

    • Check buffer pH: Ensure the pH of your buffer is within the optimal range for ROX fluorescence (generally stable between pH 4 and 10).[16]

    • Avoid known quenchers: Check your buffer components for any substances known to quench rhodamine dyes.

Quantitative Data Summary

Table 1: Effect of pH on Fluorescence Intensity of Rhodamine-based Dyes

pH RangeEffect on FluorescenceReference
< 3Strong fluorescence[15]
3 - 5Sharply decreasing fluorescence[15]
> 6Non-fluorescent (for some derivatives)[15]
4 - 10Generally stable for ROX[16]

Note: The specific pH sensitivity can vary depending on the exact rhodamine derivative.

Table 2: Temperature Dependence of ROX Fluorescence

Temperature ChangeEffect on FluorescenceReference
Increasing TemperatureSlight, approximately linear decrease[11]

Note: Compared to other dyes like FAM, ROX shows more consistent and less sequence-dependent fluorescence changes with temperature.[11]

Experimental Protocols

Protocol 1: Optimizing the Degree of Labeling (DOL) of a Protein with this compound SE

  • Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve this compound succinimidyl ester (SE) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Set up Labeling Reactions: Prepare a series of reactions with varying molar ratios of dye to protein (e.g., 2:1, 5:1, 10:1, 20:1). Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye by gel filtration (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).

  • Determine DOL:

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~575 nm (for ROX).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of ROX at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of ROX (~82,000 cm⁻¹M⁻¹).

    • DOL = (moles of dye) / (moles of protein).

  • Measure Fluorescence: Measure the fluorescence intensity of each conjugate at the same protein concentration.

  • Analyze Results: Plot the fluorescence intensity as a function of the DOL to determine the optimal ratio that provides the highest fluorescence without significant self-quenching.

Visualizations

Quenching_Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching Ground State ROX Ground State ROX Non-fluorescent Complex Non-fluorescent Complex Ground State ROX->Non-fluorescent Complex Aggregation Excited ROX Excited ROX Ground State ROX->Excited ROX Excited ROX->Ground State ROX Collision Fluorescence Fluorescence Excited ROX->Fluorescence Quencher Quencher Excited ROX* Excited ROX* Excited ROX*->Quencher Energy Transfer Light (Excitation) Light (Excitation) Light (Excitation)->Ground State ROX

Caption: Mechanisms of this compound fluorescence quenching.

Troubleshooting_Workflow start Low ROX Fluorescence Signal is_qpcr Is it a qPCR experiment? start->is_qpcr is_labeled_conjugate Is it a labeled conjugate? is_qpcr->is_labeled_conjugate No check_aggregation Check for ROX aggregation ('ROX drop') is_qpcr->check_aggregation Yes optimize_dol Optimize Degree of Labeling (DOL) is_labeled_conjugate->optimize_dol Yes check_instrument Verify Instrument Settings is_labeled_conjugate->check_instrument No check_environment Check Environmental Factors check_aggregation->check_environment optimize_dol->check_environment check_instrument->check_environment check_ph Verify Buffer pH check_environment->check_ph pH? check_temp Ensure Stable Temperature check_environment->check_temp Temp? check_quenchers Check for Chemical Quenchers check_environment->check_quenchers Chemicals? solution Fluorescence Signal Optimized check_ph->solution check_temp->solution check_quenchers->solution

Caption: Troubleshooting workflow for low this compound fluorescence.

References

Technical Support Center: Troubleshooting Variable ROX™ Signal in Real-Time PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with variable ROX™ passive reference dye signals in their real-time PCR (qPCR) experiments.

Troubleshooting Guide

Q1: My ROX™ signal is fluctuating between wells. What are the potential causes and how can I fix it?

A fluctuating ROX™ signal across a plate can indicate inconsistencies in reaction setup or well-specific issues. The ROX™ dye is a passive reference, meaning its signal should be uniform across all wells. Variations can compromise the normalization of your reporter dye signal, leading to inaccurate quantification.

Common Causes and Solutions

CauseDescriptionRecommended Action
Pipetting Inaccuracy Variations in the volume of master mix, which contains the ROX™ dye, will lead to proportional variations in the ROX™ signal.[1]- Ensure pipettes are properly calibrated. - Use reverse pipetting techniques for viscous solutions like master mixes. - Perform a dilution series experiment to assess and improve pipetting accuracy (see Experimental Protocol 1).
Bubbles in Wells Bubbles can interfere with the light path of the qPCR instrument, causing sporadic spikes or drops in the fluorescent signal.[1][2]- Centrifuge the plate after adding all reaction components and before placing it in the thermocycler. - Visually inspect the plate for bubbles before starting the run.
Evaporation Loss of reaction volume due to improper sealing can concentrate the ROX™ dye, leading to a gradual increase in its signal throughout the run.[2]- Use high-quality, optically clear seals and ensure they are applied firmly and evenly across the entire plate. - Check the plate for any signs of condensation or volume loss after the run.
Condensation Droplets on the upper surface of the well seal can scatter light and cause signal variability.- Ensure the plate is properly centrifuged before the run. - Some qPCR instruments have heated lids to minimize condensation. Ensure this feature is functioning correctly.
Incorrect ROX™ Concentration Different qPCR instruments have different optimal concentrations of ROX™ dye due to variations in their optical systems. Using a master mix with an inappropriate ROX™ level can lead to a noisy or unstable signal.- Verify the ROX™ requirement of your specific qPCR instrument (see Table 1). - Use a master mix with the appropriate "High ROX," "Low ROX," or "No ROX" formulation.

Troubleshooting Workflow

start Variable ROX Signal Detected check_pipetting Review Pipetting Technique start->check_pipetting check_bubbles Inspect Plate for Bubbles start->check_bubbles check_sealing Verify Plate Sealing start->check_sealing check_rox_level Confirm Correct ROX Concentration start->check_rox_level run_dilution_series Perform Dilution Series (Protocol 1) check_pipetting->run_dilution_series centrifuge_plate Centrifuge Plate check_bubbles->centrifuge_plate reseal_plate Use New Seal and Apply Firmly check_sealing->reseal_plate select_correct_mix Select Appropriate Master Mix (Table 1) check_rox_level->select_correct_mix issue_resolved Issue Resolved run_dilution_series->issue_resolved contact_support Contact Technical Support run_dilution_series->contact_support centrifuge_plate->issue_resolved centrifuge_plate->contact_support reseal_plate->issue_resolved reseal_plate->contact_support select_correct_mix->issue_resolved select_correct_mix->contact_support

Figure 1. A flowchart for troubleshooting variable ROX signal.

Frequently Asked Questions (FAQs)

Q2: What is the function of ROX™ in qPCR?

ROX™ (Carboxy-X-rhodamine) is an inert fluorescent dye used as a passive reference in real-time PCR.[2] Its fluorescence signal is not affected by the PCR amplification and remains stable throughout the reaction.[2] By normalizing the reporter dye signal to the ROX™ signal, variations in fluorescence that are not due to the amplification process, such as those caused by pipetting inaccuracies or optical inconsistencies between wells, can be corrected.[1][2]

Q3: How do I know which ROX™ concentration to use for my instrument?

The optimal ROX™ concentration depends on the specific qPCR instrument being used. Instruments are generally categorized as requiring "High ROX," "Low ROX," or "No ROX." Using the wrong concentration can lead to a noisy signal and inaccurate data normalization.

Table 1: ROX™ Requirements for Common qPCR Instruments

ROX™ LevelInstrument Examples
No ROX Bio-Rad: iCycler™, MyiQ™, CFX seriesQiagen: Rotor-Gene seriesRoche: LightCycler® seriesEppendorf: Mastercycler® ep realplexIllumina: Eco™
Low ROX Applied Biosystems: 7500, 7500 Fast, ViiA™ 7, QuantStudio™ seriesStratagene: MX4000P, MX3000P, MX3005P
High ROX Applied Biosystems: 5700, 7000, 7300, 7700, 7900HT, StepOne™, StepOnePlus™

Q4: Can a variable ROX™ signal affect my Cq values?

Yes. The normalized reporter signal (Rn) is calculated by dividing the reporter dye's fluorescence by the ROX™ dye's fluorescence. If the ROX™ signal is unstable or inconsistent, the resulting Rn values will be inaccurate, which can lead to shifts in the amplification curve and, consequently, incorrect Cq values.

Q5: My ROX™ signal is consistently increasing throughout the run. What does this indicate?

A gradual and consistent increase in the ROX™ signal across all wells is a strong indicator of evaporation.[2] As the reaction volume decreases, the concentration of the ROX™ dye increases, leading to a stronger fluorescent signal. Ensure your plate is properly sealed to prevent this issue.

Logical Relationship of ROX Signal Aberrations

cause1 Pipetting Inaccuracy effect1 Well-to-Well Signal Fluctuation cause1->effect1 cause2 Bubbles effect2 Signal Spikes/Dips cause2->effect2 cause3 Evaporation effect3 Gradual Signal Increase cause3->effect3 cause4 Incorrect ROX Level effect4 Noisy/Unstable Signal cause4->effect4 outcome Inaccurate Cq Values effect1->outcome effect2->outcome effect3->outcome effect4->outcome

Figure 2. Causes and effects of variable ROX signal.

Experimental Protocols

Experimental Protocol 1: Assessing Pipetting Accuracy with a Dilution Series

This protocol helps determine if pipetting errors are contributing to ROX™ signal variability. A well-prepared dilution series should result in consistent Cq spacing between dilutions.

Methodology

  • Prepare a Stock Solution: Use a purified PCR product or a plasmid containing your target sequence at a known high concentration.

  • Perform Serial Dilutions:

    • Create a 10-fold serial dilution series over at least 5 logs (e.g., 10^6, 10^5, 10^4, 10^3, 10^2 copies/µL).

    • For each dilution step, pipette 10 µL of the higher concentration into 90 µL of nuclease-free water or a suitable buffer.

    • Mix thoroughly by pipetting up and down at least 10 times or by brief vortexing and centrifugation between each dilution.

  • Set up qPCR:

    • For each dilution, set up at least three technical replicates.

    • Use a consistent volume of the diluted template in each reaction.

  • Analyze the Data:

    • Plot the Cq values against the log of the starting quantity for each dilution.

    • Calculate the R² value of the standard curve. An R² value >0.99 indicates good pipetting accuracy.[3]

    • The slope of the standard curve should be between -3.1 and -3.6, corresponding to a PCR efficiency of 90-110%.

    • Examine the Cq values of the technical replicates for each dilution. They should be within 0.3 Cq of each other.

Experimental Protocol 2: Instrument Performance Check with a ROX™-Only Plate

This protocol assesses the consistency of the qPCR instrument's optical system, independent of amplification.

Methodology

  • Prepare ROX™ Solution: Dilute your qPCR master mix (containing ROX™) or a standalone ROX™ dye to the final working concentration in nuclease-free water or PCR buffer.

  • Plate Setup:

    • Pipette an equal volume of the ROX™ solution into every well of a PCR plate.

  • Instrument Setup:

    • Load the plate into the qPCR instrument.

    • Set up a program to read the fluorescence of the ROX™ channel at each cycle, without any thermal cycling (i.e., hold at a constant temperature). Alternatively, run a standard cycling protocol but only analyze the raw ROX™ signal.

  • Data Analysis:

    • Examine the raw ROX™ fluorescence readings for each well across all "cycles."

    • The signal should be uniform across the entire plate. Significant well-to-well variation could indicate an issue with the instrument's optics that may require servicing.

References

Technical Support Center: 5(6)-ROX Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5(6)-Carboxy-X-rhodamine (ROX) stock solutions. Find answers to frequently asked questions and troubleshoot common issues to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing 5(6)-ROX stock solutions?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing this compound stock solutions.[1] It is crucial to use a fresh, high-quality anhydrous grade of DMSO to minimize the presence of water, which can lead to hydrolysis and degradation of the dye.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term storage (up to 6 months), it is recommended to store aliquoted this compound stock solutions at -80°C.[2] For short-term storage (up to 1 month), -20°C is acceptable.[2] To prevent degradation, all stock solutions should be protected from light.

Q3: Why is it important to aliquot my this compound stock solution?

A3: Aliquoting your stock solution into small, single-use volumes is a critical step to maintain its stability. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the fluorescent dye. It also minimizes the introduction of moisture and other contaminants into the main stock.

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur, especially after storage at low temperatures. To redissolve the dye, you can gently warm the solution and use sonication. Ensure the vial is tightly sealed during this process to prevent contamination.

Q5: Can I store my this compound stock solution in an aqueous buffer?

A5: It is generally not recommended to store this compound in aqueous buffers for extended periods, as the dye is more susceptible to hydrolysis and degradation in aqueous environments. If your experimental protocol requires a solution in an aqueous buffer, it is best to prepare it fresh on the day of use from a DMSO stock. The stability of rhodamine dyes can be pH-dependent.[3]

Troubleshooting Guide

This guide addresses common problems encountered with this compound stock solutions.

Issue 1: Low or No Fluorescent Signal
  • Possible Cause: Degradation of the dye due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).

  • Solution:

    • Prepare a fresh dilution from a new, unopened vial of this compound powder.

    • Perform a quality control check on your stock solution using UV-Vis spectrophotometry to verify the concentration and spectral profile.

    • When preparing new stock solutions, ensure you are using anhydrous DMSO and store them as recommended (-80°C, protected from light, in small aliquots).

Issue 2: Inconsistent Results Between Experiments
  • Possible Cause: Inconsistent concentration of the this compound working solution due to precipitation or degradation of the stock solution.

  • Solution:

    • Before each experiment, ensure any precipitated dye in the stock solution is fully redissolved by gentle warming and sonication.

    • After thawing an aliquot, centrifuge the vial briefly to collect the solution at the bottom.

    • Perform a quick absorbance measurement to confirm the concentration of your working solution before use.

Issue 3: High Background Fluorescence
  • Possible Cause: Presence of fluorescent contaminants or degradation products.

  • Solution:

    • Prepare a fresh stock solution from a new vial of this compound.

    • Ensure all solvents and buffers used for dilution are of high purity and are not contaminated.

    • Include appropriate controls in your experiment to account for background fluorescence.

Quantitative Data on this compound Stability

The stability of this compound is influenced by several factors. The following table summarizes the expected stability under various conditions.

Storage ConditionSolventEstimated StabilityKey Considerations
-80°CAnhydrous DMSOUp to 6 monthsProtect from light; store in small aliquots.
-20°CAnhydrous DMSOUp to 1 monthProtect from light; suitable for short-term storage.
4°CAnhydrous DMSODays to weeksNot recommended for long-term storage.
Room TemperatureAnhydrous DMSOHours to daysSignificant degradation can occur.[4][5]
-20°C to -80°CAqueous Buffer (e.g., PBS, pH 7.4)Hours to daysProne to hydrolysis; prepare fresh before use.
Room TemperatureAqueous Buffer (e.g., PBS, pH 7.4)HoursRapid degradation is likely.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO
  • Materials:

    • This compound, solid (e.g., 1 mg)

    • Anhydrous DMSO

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Based on the molecular weight of your this compound (typically around 534.6 g/mol for the free acid), calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 187 µL.

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex the solution thoroughly for 2-5 minutes to dissolve the dye.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in microcentrifuge tubes.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: Quality Control of this compound Stock Solution using UV-Vis Spectrophotometry
  • Materials:

    • This compound stock solution

    • Anhydrous DMSO (for dilution)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare a dilution of your this compound stock solution in anhydrous DMSO that will result in an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0). A 1:100 or 1:200 dilution of a 10 mM stock is a good starting point.

    • Use anhydrous DMSO as the blank.

    • Measure the absorbance spectrum of the diluted this compound solution from approximately 400 nm to 700 nm.

    • The absorbance maximum (λmax) for this compound in methanol (B129727) is around 568 nm.[1] A similar peak is expected in DMSO. A significant shift in the λmax may indicate degradation or contamination.

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of your stock solution. The molar extinction coefficient (ε) for this compound will be provided by the manufacturer.

    • Compare the calculated concentration to the expected concentration. A significantly lower concentration suggests degradation.

Visualizations

degradation_pathway cluster_factors Degradation Factors ROX This compound (Stable Chromophore) Excited_ROX Excited State ROX* ROX->Excited_ROX Excitation Light Degraded_ROX Degraded Products (Non-fluorescent) ROX->Degraded_ROX Chemical Degradation Excited_ROX->ROX Fluorescence Excited_ROX->Degraded_ROX Photodegradation Light Light (Photobleaching) Light->Excited_ROX Water Water (Hydrolysis) Water->ROX Oxygen Oxygen (Oxidation) Oxygen->Excited_ROX

Caption: Factors contributing to the degradation of this compound.

troubleshooting_workflow Start Start: Inconsistent or Low Fluorescent Signal Check_Precipitate Is there visible precipitate in the stock solution? Start->Check_Precipitate Redissolve Gently warm and sonicate to redissolve. Check_Precipitate->Redissolve Yes QC_Check Perform QC check: UV-Vis Spectrophotometry Check_Precipitate->QC_Check No Redissolve->QC_Check Concentration_OK Is concentration and spectrum acceptable? QC_Check->Concentration_OK Use_Solution Proceed with experiment. Concentration_OK->Use_Solution Yes Prepare_New Prepare fresh stock solution from new starting material. Concentration_OK->Prepare_New No Review_Storage Review storage and handling procedures. Prepare_New->Review_Storage Review_Storage->Use_Solution

Caption: Troubleshooting workflow for this compound stability issues.

References

Validation & Comparative

A Head-to-Head Battle of Fluorophores: 5(6)-ROX vs. TAMRA for Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide analysis and diagnostics, the choice of a fluorescent label is a critical decision that profoundly impacts experimental outcomes. Among the myriad of available fluorophores, 5(6)-Carboxy-X-Rhodamine (5(6)-ROX) and 5(6)-Carboxytetramethylrhodamine (TAMRA) have emerged as popular choices for labeling peptides, proteins, and oligonucleotides. Both belong to the rhodamine family of dyes and offer bright fluorescence in the orange-red region of the spectrum. However, subtle differences in their photophysical properties and performance characteristics can make one a more suitable candidate than the other for specific applications.

This comprehensive guide provides an objective comparison of this compound and TAMRA for peptide labeling, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making an informed decision for their experimental needs.

At a Glance: Spectral Properties

A fundamental aspect of any fluorophore is its spectral profile. The excitation and emission maxima, extinction coefficient, and quantum yield collectively determine the brightness and suitability of a dye for a given instrument and experimental setup.

PropertyThis compound5(6)-TAMRA
Excitation Maximum (λex) ~575 nm~546 nm
Emission Maximum (λem) ~600 nm~575 nm
Molar Extinction Coefficient (ε) ~82,000 cm⁻¹M⁻¹~95,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.94~0.1 - 0.3
Recommended Laser Lines 561 nm, 594 nm532 nm, 561 nm
Common Filter Sets TRITC, Cy3.5TRITC, Cy3

Peptide Labeling: A Step-by-Step Protocol

The most common method for labeling peptides with this compound and TAMRA involves the use of their N-hydroxysuccinimidyl (NHS) ester derivatives. This chemistry targets primary amines, such as the N-terminal amine or the side chain of lysine (B10760008) residues, to form a stable amide bond.

Experimental Protocol: Amine-Reactive Labeling of Peptides

Materials:

  • Peptide with a primary amine

  • This compound, SE (Succinimidyl Ester) or 5(6)-TAMRA, SE

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (optional)

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound, SE or 5(6)-TAMRA, SE in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Slowly add a 1.2 to 2-fold molar excess of the dissolved dye to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled peptide from unreacted dye and other impurities using RP-HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

PeptideLabelingWorkflow Peptide Peptide Solution (pH 8.3-8.5) Reaction Labeling Reaction (1-2 hours, RT, dark) Peptide->Reaction Dye Amine-Reactive Dye (this compound, SE or TAMRA, SE) in DMSO/DMF Dye->Reaction Quenching Quenching (Optional) Reaction->Quenching Purification Purification (RP-HPLC) Reaction->Purification If no quenching Quenching->Purification Analysis Characterization (Mass Spec, HPLC) Purification->Analysis

A generalized workflow for the fluorescent labeling of peptides.

Performance Showdown: this compound vs. TAMRA

While spectral properties provide a foundational understanding, the true test of a fluorophore lies in its performance in specific applications. Here, we compare this compound and TAMRA across key performance metrics. It is important to note that direct, side-by-side comparative studies for all these parameters are limited in the scientific literature. Therefore, this comparison is based on the available data for each dye and general knowledge of rhodamine derivatives.

Performance MetricThis compoundTAMRAComparison Notes
Photostability Generally considered to have good photostability.Exhibits good photostability, but can be more susceptible to photobleaching than some modern dyes.Both are relatively photostable rhodamine dyes suitable for most imaging applications. For demanding applications requiring prolonged exposure, newer generation dyes might offer superior performance.
pH Sensitivity Fluorescence is expected to be stable over a physiological pH range.Fluorescence is generally stable in the physiological pH range but can decrease in alkaline conditions (pH > 8.0).For experiments involving significant pH fluctuations, particularly to alkaline conditions, this compound might offer a slight advantage in signal stability.
FRET (Förster Resonance Energy Transfer) Can act as an acceptor for green-emitting dyes like FAM or as a donor for longer wavelength acceptors.A widely used FRET acceptor for green-emitting donors such as FAM and fluorescein.Both are effective FRET partners. The choice will depend on the specific donor dye and the required Förster distance for the assay.
Fluorescence Polarization (FP) Suitable for FP assays due to its fluorescence lifetime.Commonly used in FP assays to study molecular interactions.Both dyes are well-suited for FP applications. The choice may be influenced by the specific instrumentation and the molecular weight of the labeled peptide.
Hydrophobicity Generally considered to be hydrophobic.Known to be hydrophobic, which can sometimes lead to solubility issues with labeled peptides.Both dyes can increase the hydrophobicity of a peptide. Careful consideration of peptide sequence and the use of solubility-enhancing modifications may be necessary.

Signaling Pathways and Experimental Workflows in DOT Language

To further illustrate the utility of these fluorophores, we can visualize a common experimental workflow, such as a FRET-based protease assay, where a peptide substrate is labeled with a donor and an acceptor dye.

FRETProteaseAssay cluster_0 Intact Substrate cluster_1 Cleaved Substrate Donor Donor (e.g., FAM) Acceptor Acceptor (ROX or TAMRA) Donor->Acceptor FRET (Quenched Donor) Protease Protease Peptide Peptide Substrate Cleavage Cleavage Protease->Cleavage Donor_Cleaved Donor Fragment Cleavage->Donor_Cleaved Acceptor_Cleaved Acceptor Fragment Cleavage->Acceptor_Cleaved Fluorescence Increased Donor Fluorescence Donor_Cleaved->Fluorescence

Principle of a FRET-based protease assay using a labeled peptide.

Conclusion: Making the Right Choice

Both this compound and TAMRA are excellent fluorescent dyes for peptide labeling, each with its own set of strengths.

Choose 5(6)-TAMRA when:

  • You are using instrumentation optimized for traditional TRITC/Cy3 filter sets.

  • Cost is a significant consideration, as TAMRA and its derivatives are often more economical.

  • You are performing established FRET assays with FAM as the donor.

Choose this compound when:

  • Your application requires excitation at longer wavelengths to minimize background fluorescence.

  • You are working with instrumentation that has filter sets optimized for Texas Red or similar dyes.

  • A higher quantum yield is a critical factor for signal brightness.

Ultimately, the optimal choice between this compound and TAMRA will depend on the specific requirements of the experiment, including the available instrumentation, the nature of the peptide, and the application at hand. By carefully considering the data and protocols presented in this guide, researchers can confidently select the fluorophore that will best illuminate their scientific discoveries.

A Comparative Guide: 5(6)-ROX versus Cy5 for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from genetic analysis to cellular imaging. The choice of fluorophore is critical and dictates the sensitivity, specificity, and robustness of an assay. This guide provides an objective comparison between two widely used fluorescent dyes, 5(6)-ROX (a rhodamine derivative) and Cy5 (a cyanine (B1664457) dye), for oligonucleotide labeling, supported by key performance data and experimental protocols.

Overview of this compound and Cy5

This compound (Carboxy-X-rhodamine) is a mixture of 5- and 6-isomers of a rhodamine dye.[1][2] Rhodamines are known for their excellent chemical stability and relatively high fluorescence quantum yields.[2][] ROX is particularly well-known in the field of quantitative real-time PCR (qPCR) as a passive reference dye used to normalize for non-PCR-related variations in fluorescence.[4][5][6]

Cy5 (Cyanine5) is a far-red fluorescent dye belonging to the cyanine family.[7] Cyanine dyes are characterized by their high molar extinction coefficients, resulting in exceptionally bright conjugates.[8] Cy5's emission in the far-red spectrum is a significant advantage, as it minimizes interference from autofluorescence in biological samples.[7] It is commonly used as a reporter dye in a variety of applications, including qPCR, fluorescence resonance energy transfer (FRET), and microscopy.[8][9]

Spectroscopic and Photophysical Properties

The selection of a fluorophore is fundamentally guided by its spectral characteristics. The optimal dye must be compatible with the excitation sources and detection filters of the available instrumentation.

PropertyThis compoundCy5Key Considerations
Excitation Max (λex) ~578 nm[10]~649 nm[11][12]Match to instrument's lasers (e.g., 561 nm for ROX, 633/647 nm for Cy5).[12]
Emission Max (λem) ~604 nm[10]~670 nm[11][12]Ensure minimal spectral overlap with other dyes in multiplex assays.[13]
Molar Extinction Coefficient (ε) ~82,000 M⁻¹cm⁻¹[10]~250,000 M⁻¹cm⁻¹[12]Higher ε contributes to greater brightness. Cy5 is significantly higher.
Fluorescence Quantum Yield (Φ) Varies; generally moderate to high~0.20 - 0.30 (can vary)Represents the efficiency of converting absorbed light into emitted fluorescence.
Brightness (ε × Φ) Moderate-HighVery HighCy5's exceptionally high extinction coefficient makes it one of the brightest far-red dyes.
Stokes Shift ~26 nm~21 nmRelatively small for both; requires high-quality filters to separate excitation and emission.

Performance in Key Applications

Quantitative Real-Time PCR (qPCR)

A primary differentiator between ROX and Cy5 is their conventional roles in qPCR.

  • This compound: Predominantly used as a passive reference dye .[5] It is added to the qPCR master mix at a constant concentration to normalize the reporter fluorescent signal. This corrects for well-to-well variations caused by pipetting inaccuracies, evaporation, or instrument optics, thereby increasing data precision.[5][6] The ROX signal should remain constant throughout the PCR reaction.[5]

  • Cy5: Typically used as a reporter dye on TaqMan® or other hydrolysis probes. Its far-red emission allows it to be easily multiplexed with common shorter-wavelength dyes like FAM and HEX.[13] However, probes labeled with Cy5 can sometimes exhibit a lower fluorescence plateau compared to other dyes, which may be due to its lower quantum yield in certain contexts.[9]

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores where the emission spectrum of a donor dye overlaps with the excitation spectrum of an acceptor dye.

  • This compound: Can serve as a FRET partner, often acting as an acceptor for dyes like FAM.

  • Cy5: Is an excellent FRET acceptor, particularly for donors like Cy3.[8][14] The large spectral separation between the Cy3 donor and Cy5 acceptor allows for sensitive detection of FRET with minimal donor bleed-through into the acceptor channel.[8] The Förster distance (R₀) for the Cy3-Cy5 pair is >50 Å, enabling the measurement of molecular interactions over significant distances.[8]

Photostability and Environmental Sensitivity
  • Photostability: Both rhodamine and cyanine dyes are susceptible to photobleaching (irreversible loss of fluorescence) upon prolonged exposure to intense light.[15][16] Generally, rhodamine dyes like ROX are considered to have moderate photostability.[15] Cyanine dyes can be more prone to photo-oxidation, although specific formulations and conjugation can enhance their stability.[16][17] For demanding imaging applications, performing a side-by-side comparison under specific experimental conditions is recommended.[15]

  • pH Sensitivity: Cy5 conjugates are known to be largely insensitive to pH in the physiological range of 4 to 10.[7][18] Rhodamine fluorescence can be pH-dependent, but this is often mitigated by structural modifications in dyes like ROX, making them stable across a broad pH range as well.[2]

  • Chemical Stability: Both dye classes are generally stable, but the reactive NHS-ester forms are moisture-sensitive and require storage at -20°C under anhydrous conditions.[19][20] Once conjugated to an oligonucleotide, the dyes are quite stable.

Experimental Protocols

Oligonucleotide Labeling via NHS Ester Chemistry

The most common method for labeling amino-modified oligonucleotides is through the use of an N-hydroxysuccinimide (NHS) ester of the dye. The NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond.

Materials:

  • 5'- or 3'-amino-modified oligonucleotide (lyophilized)

  • This compound NHS Ester or Cy5 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)[21]

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[22][23]

  • Purification system (e.g., HPLC, desalting column, or ethanol (B145695) precipitation supplies)

Protocol:

  • Prepare Oligonucleotide: Dissolve the amino-modified oligonucleotide in the pH 8.3-8.5 buffer to a final concentration of 1-10 mg/mL.[22]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the dye NHS ester in anhydrous DMSO to a concentration of ~10 mg/mL.[24] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[19]

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved dye to the oligonucleotide solution.[24] Vortex briefly.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[22]

  • Purification: Separate the labeled oligonucleotide from the unreacted free dye.

    • Gel Filtration (Desalting): Effective for removing unincorporated dye.

    • Ethanol Precipitation: Can be used to precipitate the oligonucleotide, leaving most of the smaller dye molecules in the supernatant.[22]

    • Reverse-Phase HPLC: The gold standard for achieving high-purity labeled oligonucleotides, as it can separate labeled from unlabeled oligos.

  • Storage: Store the purified, labeled oligonucleotide at -20°C, protected from light.[24]

Visualized Workflows and Concepts

A simplified workflow for labeling an amino-modified oligonucleotide using an NHS-ester dye.

qPCR_Roles cluster_ROX Passive Reference Role cluster_Cy5 Reporter Role qPCR qPCR Reaction Well ROX ROX Dye qPCR->ROX Probe DNA Probe qPCR->Probe ROX_Func Provides Constant Signal for Normalization ROX->ROX_Func Function Cy5 Cy5 Reporter Probe->Cy5 5' End Quencher Quencher Probe->Quencher 3' End Signal Fluorescent Signal Upon Amplification Cy5->Signal Generates

Distinct roles of this compound and Cy5 in a typical quantitative PCR assay.

Conclusion and Recommendations

The choice between this compound and Cy5 is highly dependent on the specific application.

Choose this compound when:

  • You need a passive reference dye for qPCR normalization on compatible instruments.

  • Your application requires a bright, photostable orange-red fluorophore and instrumentation is optimized for this spectral range.

Choose Cy5 when:

  • You need a reporter dye for qPCR, especially in multiplex assays requiring a far-red channel.

  • Your experiment involves FRET, where Cy5 serves as an excellent long-wavelength acceptor.

  • Your application is sensitive to background autofluorescence (e.g., tissue imaging), as Cy5's far-red emission minimizes this issue.

  • Maximum brightness is the primary concern for your imaging or detection assay.

Ultimately, both dyes are powerful tools for oligonucleotide labeling. By understanding their distinct spectral properties, performance characteristics, and primary applications, researchers can make an informed decision to best suit their experimental needs.

References

Navigating the Fluorescence Landscape: A Guide to 5(6)-ROX Alternatives in qPCR

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative real-time PCR (qPCR), normalization of fluorescent signals is paramount for accurate data interpretation. For years, 5(6)-Carboxy-X-rhodamine (ROX) has been the go-to passive reference dye, a silent partner in the reaction tube that provides a stable baseline against which reporter dye fluctuations are measured. However, the expanding needs of multiplex qPCR and the quest for improved dye stability and performance have spurred the development of compelling alternatives. This guide provides a comprehensive comparison of emerging substitutes for 5(6)-ROX, offering researchers, scientists, and drug development professionals the data and methodologies to make informed decisions for their specific applications.

Performance at a Glance: A Comparative Data Summary

The selection of a passive reference dye hinges on its spectral properties, brightness, and stability. An ideal reference dye should not interfere with the excitation or emission of reporter dyes, should be bright enough for reliable detection without requiring high concentrations that could inhibit PCR, and must remain stable throughout the thermal cycling process. The following table summarizes key quantitative data for this compound and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Characteristics
This compound 578[1]604[1]82,000[1]0.94[1]Long-standing benchmark, but known for relative instability.[1]
Mustang Purple ~639~653~250,000~0.29Frees up the ROX channel for multiplexing; spectrally similar to MP650.
VeriFluor™ Far-Red 640[2][3]660[2][3]Not ProvidedNot ProvidedDrop-in replacement for Mustang Purple, insensitive to DTT.[2][3]
ATTO Rho101 587609120,0000.80High photostability and thermal stability.

Note: Data for Mustang Purple is based on its spectral analog, MP650. Quantitative data for VeriFluor™ Far-Red's molar extinction coefficient and quantum yield are not publicly available from the manufacturer.

The "How-To": Experimental Protocols for Comparative Analysis

To rigorously evaluate the performance of alternative passive reference dyes against the established this compound, a series of well-controlled experiments are necessary. Below are detailed methodologies for key comparative assessments.

I. Spectral Compatibility and Signal Stability Assessment

Objective: To confirm the spectral compatibility of the passive reference dye with the qPCR instrument and reporter dyes, and to assess the stability of the reference signal across all PCR cycles.

Methodology:

  • Reaction Setup:

    • Prepare a series of qPCR reactions using a master mix that does not contain a pre-blended passive reference dye.

    • For each alternative dye and this compound, create a set of reactions with a constant concentration of a well-characterized DNA template and a reporter dye probe (e.g., FAM).

    • Include a "no template" control (NTC) for each dye set.

    • Spike each reaction set with the respective passive reference dye at the manufacturer's recommended concentration.

  • qPCR Run:

    • Perform a standard qPCR run on a real-time PCR instrument capable of detecting the specific wavelengths of the reporter and reference dyes.

    • Ensure that the instrument is calibrated for each of the passive reference dyes being tested.

  • Data Analysis:

    • Examine the raw fluorescence data for each channel. The passive reference dye signal should remain constant and stable throughout the entire run, from cycle 1 to the final cycle.

    • Plot the raw fluorescence of each passive reference dye against the cycle number. Look for any trends, drifts, or spikes in the signal.

    • Compare the coefficient of variation (CV) of the reference signal across replicate wells for each dye. A lower CV indicates higher precision.

II. Assessment of Potential PCR Inhibition

Objective: To determine if the passive reference dye, at its operational concentration, inhibits the PCR reaction.

Methodology:

  • Reaction Setup:

    • Prepare qPCR reactions with a serial dilution of a known DNA template (e.g., a 10-fold dilution series over at least 5 logs).

    • For each dilution point, set up reactions with the standard concentration of the passive reference dye and a control reaction with no passive reference dye.

    • Include NTCs for all conditions.

  • qPCR Run:

    • Perform the qPCR run using standard cycling conditions.

  • Data Analysis:

    • Generate a standard curve for each passive reference dye condition and the no-reference-dye control by plotting the Cq values against the log of the template concentration.

    • Compare the slope of the standard curves and the PCR efficiency (calculated as 10^[-1/slope] - 1). A significant decrease in the slope or efficiency in the presence of a reference dye suggests inhibition.

    • Compare the Cq values for each dilution point between the reactions with and without the reference dye. A consistent and significant increase in Cq values in the presence of the dye indicates inhibition.

III. Normalization Performance and Data Quality Evaluation

Objective: To evaluate the effectiveness of the passive reference dye in normalizing for non-PCR related variations and its impact on the precision of Cq values.

Methodology:

  • Reaction Setup:

    • Prepare a large number of replicate qPCR reactions with a constant, mid-range concentration of DNA template.

    • For each passive reference dye being tested, set up at least 16 replicates.

    • To simulate pipetting inaccuracies, intentionally introduce small volume variations in a subset of wells for each dye.

  • qPCR Run:

    • Perform the qPCR run.

  • Data Analysis:

    • Analyze the amplification plots for both the raw reporter fluorescence (Rn) and the normalized reporter fluorescence (ΔRn).

    • Calculate the mean Cq value and the standard deviation of the Cq values for all replicates for each passive reference dye.

    • A lower standard deviation in the normalized data (ΔRn) compared to the raw data (Rn) demonstrates effective normalization.

    • Compare the standard deviation of Cq values across the different passive reference dyes. A smaller standard deviation indicates better precision.

Visualizing the Concepts: Workflows and Pathways

To better illustrate the underlying principles and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

qPCR_Normalization_Workflow cluster_prep Reaction Preparation cluster_run qPCR Instrument cluster_analysis Data Analysis MasterMix qPCR Master Mix (no reference dye) Excitation Fluorescence Excitation MasterMix->Excitation Template DNA Template Template->Excitation Primers Primers/Probe (e.g., FAM) Primers->Excitation ReferenceDye Passive Reference Dye (ROX or Alternative) ReferenceDye->Excitation Detection Fluorescence Detection Excitation->Detection Emission RawData Raw Fluorescence Data (Reporter & Reference) Detection->RawData ThermalCycling Thermal Cycling ThermalCycling->Excitation Normalization Normalization Rn = Reporter / Reference RawData->Normalization AmplificationPlot Amplification Plot (ΔRn vs. Cycle) Normalization->AmplificationPlot Cq Cq Value Determination AmplificationPlot->Cq

A simplified workflow of qPCR with passive reference dye normalization.

Experimental_Comparison_Workflow cluster_dyes Passive Reference Dyes cluster_experiments Comparative Experiments cluster_results Performance Metrics ROX This compound Stability I. Signal Stability Assessment ROX->Stability Inhibition II. PCR Inhibition Assay ROX->Inhibition Normalization III. Normalization Performance ROX->Normalization Alt1 Mustang Purple Alt1->Stability Alt1->Inhibition Alt1->Normalization Alt2 VeriFluor™ Far-Red Alt2->Stability Alt2->Inhibition Alt2->Normalization Alt3 ATTO Rho101 Alt3->Stability Alt3->Inhibition Alt3->Normalization CV Signal CV Stability->CV Efficiency PCR Efficiency Inhibition->Efficiency Cq_SD Cq Standard Deviation Normalization->Cq_SD

Workflow for the comparative evaluation of passive reference dyes.

Concluding Remarks

The choice of a passive reference dye is a critical decision in qPCR assay design, with direct implications for data quality and the potential for multiplexing. While this compound has long been the standard, alternatives such as Mustang Purple, VeriFluor™ Far-Red, and ATTO Rho101 offer distinct advantages. Mustang Purple and VeriFluor™ Far-Red open up the ROX channel for additional reporter dyes in multiplex assays, with VeriFluor™ Far-Red providing the added benefit of DTT resistance. ATTO Rho101 presents a compelling case with its enhanced photostability and thermal stability.

Ultimately, the optimal passive reference dye is dependent on the specific requirements of the experimental setup, including the qPCR instrument, the reporter dyes used, and the sample type. By utilizing the comparative data and experimental protocols provided in this guide, researchers can confidently select and validate the most suitable passive reference dye to ensure the accuracy and reliability of their qPCR results.

References

Navigating the Spectrum: A Guide to 5(6)-ROX Spectral Overlap with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, understanding the spectral properties of fluorophores is paramount for designing robust and reliable experiments. This guide provides a comprehensive comparison of 5(6)-Carboxy-X-rhodamine (ROX) with other widely used fluorophores, focusing on the critical aspect of spectral overlap. Minimizing spectral overlap is essential for accurate multi-color analysis, preventing signal bleed-through and ensuring data integrity.

Spectral Properties of 5(6)-ROX and Other Common Fluorophores

This compound is a red-emitting fluorophore commonly used as a passive reference dye in quantitative real-time PCR (qPCR) and as a fluorescent label in various biological applications. Its spectral characteristics, particularly its emission in the longer wavelength region, make it a candidate for multiplexing with other fluorophores. However, a thorough understanding of its spectral compatibility with other dyes is crucial.

The following table summarizes the excitation and emission maxima of this compound and several other common fluorophores, providing a foundational dataset for assessing potential spectral overlap.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
This compound 575 602-608 [1]
FITC (Fluorescein Isothiocyanate)494 - 495[2][3][4]517 - 525[2][4][5]
TRITC (Tetramethylrhodamine Isothiocyanate)544 - 557[6][7]570 - 576[6][7]
Cy3550 - 555[8][9][10]568 - 570[9][10][11]
Cy5649 - 651[1][12][13]667 - 670[1][12][13]
FAM (Carboxyfluorescein)495520
HEX (Hexachlorofluorescein)533 - 535[14][15][16]549 - 556[15][16]
TET (Tetrachlorofluorescein)521 - 522[17][18]536 - 539[16][18]

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another fluorophore in the same sample. This can lead to two primary issues:

  • Crosstalk (Bleed-through): The emission of one fluorophore is detected in the channel designated for another, leading to false-positive signals.

  • Förster Resonance Energy Transfer (FRET): If the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, non-radiative energy transfer can occur, quenching the donor's fluorescence and sensitizing the acceptor's fluorescence.

The following diagram illustrates the concept of spectral overlap between two hypothetical fluorophores.

Spectral_Overlap cluster_fluorophore1 Fluorophore A cluster_fluorophore2 Fluorophore B Excitation1 Excitation Emission1 Emission Excitation1->Emission1 Stokes Shift Excitation2 Excitation Emission1->Excitation2 Spectral Overlap (Potential FRET) Emission2 Emission Emission1->Emission2 Spectral Overlap (Crosstalk) Excitation2->Emission2 Stokes Shift Experimental_Workflow A Prepare Fluorophore Solutions and Instrument B Measure Blank Spectrum (Buffer Only) A->B C Measure Emission Spectrum of Fluorophore B->C D Measure Excitation Spectrum of Fluorophore C->D E Repeat for All Fluorophores D->E F Data Analysis: - Background Subtraction - Normalization - Overlap Assessment E->F

References

A Comparative Guide to the Photostability of 5(6)-ROX and Other Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based research and diagnostics, the selection of a robust and reliable fluorescent probe is paramount. Rhodamine dyes, a class of highly fluorescent compounds, are workhorses in various applications, including DNA sequencing, fluorescence microscopy, and immunoassays. Among these, 5(6)-Carboxy-X-rhodamine (5(6)-ROX) is a popular choice due to its emission in the red region of the spectrum, which helps to minimize background fluorescence from biological samples. However, a critical performance characteristic that dictates the utility of a fluorophore in demanding applications is its photostability—the ability to resist degradation upon exposure to light.

This guide provides an objective comparison of the photostability of this compound against other commonly used rhodamine dyes: Rhodamine B, Rhodamine 6G, and Tetramethylrhodamine (TAMRA). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific experimental needs.

Quantitative Performance Metrics

The photophysical properties of a fluorescent dye, including its molar extinction coefficient, fluorescence quantum yield, and photobleaching quantum yield, are key indicators of its performance. The molar extinction coefficient reflects the efficiency of light absorption, while the fluorescence quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence. The photobleaching quantum yield is a direct measure of a dye's photostability, with a lower value indicating greater resistance to photodegradation.

The following table summarizes the key quantitative data for this compound and other rhodamine dyes.

DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φpb)
This compound 82,000[1]0.94[1]Data not available
Rhodamine B ~106,000 (in ethanol)[2]0.31 (in water)[3], 0.70 (in ethanol)[4]~10⁻⁶ - 10⁻⁷ (in water)[5]
Rhodamine 6G 116,000 (in ethanol)[6]0.95 (in ethanol)[6][7]Data not available
TAMRA 95,0000.1~3.3 x 10⁻⁷

Note: The photophysical properties of fluorescent dyes can be influenced by their local chemical environment, including the solvent, pH, and the presence of oxidizing or reducing agents. The data presented here are for comparative purposes and may vary under different experimental conditions.

Experimental Protocol: Measuring Photostability

A standardized method for quantifying the photostability of a fluorescent dye is the determination of its photobleaching quantum yield (Φpb). This value represents the probability that a dye molecule will be irreversibly destroyed upon absorbing a photon. A lower photobleaching quantum yield signifies higher photostability.

Objective:

To determine and compare the photobleaching rates of different rhodamine dyes under controlled illumination.

Materials:
  • Spectrofluorometer or a fluorescence microscope equipped with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector.

  • Cuvettes or microscope slides.

  • Solutions of the rhodamine dyes to be tested at a known concentration in a consistent solvent (e.g., ethanol (B145695) or a buffered aqueous solution).

  • Actinometer or a calibrated photodiode to measure the light intensity.

Methodology:
  • Sample Preparation: Prepare optically dilute solutions of each dye in the chosen solvent. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.

  • Photobleaching: Expose the sample to continuous illumination with a constant and known light intensity at the dye's absorption maximum.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time.

    • The initial slope of this plot is the photobleaching rate constant (k).

    • The photobleaching quantum yield (Φpb) can then be calculated using the following equation:

      Φpb = k / (σ * I)

      where:

      • k is the photobleaching rate constant.

      • σ is the absorption cross-section of the dye at the excitation wavelength.

      • I is the photon flux density of the excitation light.

Experimental Workflow

The following diagram illustrates the general workflow for measuring the photostability of fluorescent dyes.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis DyeSolution Prepare Dye Solutions DiluteSolution Prepare Optically Dilute Samples DyeSolution->DiluteSolution InitialFluorescence Measure Initial Fluorescence (F₀) DiluteSolution->InitialFluorescence Photobleaching Continuous Illumination InitialFluorescence->Photobleaching TimeCourse Record Fluorescence Decay (F(t)) Photobleaching->TimeCourse PlotData Plot ln(F(t)/F₀) vs. Time TimeCourse->PlotData CalculateRate Determine Rate Constant (k) PlotData->CalculateRate CalculateYield Calculate Photobleaching Quantum Yield (Φpb) CalculateRate->CalculateYield

Caption: Experimental workflow for determining the photobleaching quantum yield of fluorescent dyes.

Discussion of Results and Alternatives

Based on the available quantitative data, Rhodamine B and TAMRA exhibit low photobleaching quantum yields, indicating good photostability. The high fluorescence quantum yield of this compound suggests it is a very bright dye, which can be advantageous in applications where signal intensity is critical. However, its potential for lower photostability should be a consideration for experiments involving prolonged or intense light exposure.

For applications demanding the highest level of photostability, researchers might consider alternative classes of fluorescent dyes, such as Alexa Fluor or cyanine (B1664457) dyes, which have been specifically engineered for enhanced photostability. However, the choice of dye will always depend on a balance of factors including spectral properties, brightness, cost, and the specific requirements of the experimental setup.

Conclusion

The selection of an appropriate fluorescent dye is a critical step in the design of successful fluorescence-based experiments. While this compound offers the advantage of red-shifted emission and a high fluorescence quantum yield, its photostability may be a limiting factor in certain applications. Rhodamine B, Rhodamine 6G, and TAMRA offer viable alternatives with well-documented photophysical properties and generally good to excellent photostability. By carefully considering the quantitative data and the experimental demands, researchers can select the optimal rhodamine dye to ensure the acquisition of high-quality, reliable data.

References

Validating 5(6)-ROX Labeling: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate labeling of proteins and peptides is paramount for downstream applications. 5(6)-Carboxy-X-rhodamine (ROX) is a widely utilized fluorescent dye for this purpose. This guide provides a comprehensive comparison of 5(6)-ROX with other common fluorescent dyes and details the validation of its conjugation to biomolecules using mass spectrometry.

The succinimidyl ester (SE) form of this compound is an amine-reactive fluorescent probe, making it suitable for labeling primary amines on proteins and peptides, such as the N-terminus and the side chain of lysine (B10760008) residues.[1][2] This covalent labeling is a cornerstone technique in proteomics for introducing reporter groups for quantification and identification.[3] This guide will delve into the specifics of validating this labeling process, ensuring the integrity and desired stoichiometry of the final labeled product.

Comparative Analysis of Fluorescent Dyes for Labeling

The selection of a fluorescent dye for protein labeling depends on several factors, including the specific application, the instrumentation available, and the properties of the protein of interest. Below is a comparison of this compound with other commonly used fluorescent dyes.

FeatureThis compoundFluorescein (FITC)Cyanine Dyes (e.g., Cy3, Cy5)
Excitation Max (nm) ~575[4]~494Cy3: ~550, Cy5: ~650
Emission Max (nm) ~600[4]~518Cy3: ~570, Cy5: ~670
Reactive Group Succinimidyl Ester (amine-reactive)[1]Isothiocyanate (amine-reactive)N-hydroxysuccinimide ester (amine-reactive)
Molecular Weight ~632 g/mol (for this compound, SE)~389 g/mol Varies by specific dye
Photostability Generally goodProne to photobleachingGenerally high
pH Sensitivity Less sensitive in the physiological rangeFluorescence is pH-dependentGenerally low
Solubility Soluble in organic solvents like DMSO and DMF[4]Soluble in organic solventsVaries, with some water-soluble versions available

Experimental Protocols

Protocol 1: this compound Labeling of Proteins/Peptides

This protocol outlines the general procedure for labeling a protein or peptide with this compound succinimidyl ester.

Materials:

  • Protein/peptide of interest

  • This compound, SE (succinimidyl ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5]

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein or peptide in the labeling buffer at a concentration of 1-10 mg/mL.[5]

  • Prepare this compound, SE Solution: Immediately before use, dissolve the this compound, SE in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[6]

  • Labeling Reaction: Add the dissolved this compound, SE to the protein solution. A molar excess of the dye is typically used, with the optimal ratio determined empirically for each protein. A starting point is a 5- to 10-fold molar excess of the dye.[5]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[6]

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[7]

Protocol 2: Validation of this compound Labeling by Mass Spectrometry

This protocol describes how to confirm the successful labeling of a protein or peptide with this compound and to determine the degree of labeling using mass spectrometry.

I. MALDI-TOF Mass Spectrometry (for intact labeled protein/peptide analysis)

Sample Preparation:

  • Desalting: It is crucial to remove salts and unreacted dye from the labeled protein sample, as they can interfere with MALDI-TOF analysis. Use a desalting column or dialysis.[8][9]

  • Matrix Selection: Choose an appropriate matrix for the mass range of your protein. Sinapinic acid (SA) is commonly used for proteins >10 kDa, while α-cyano-4-hydroxycinnamic acid (CHCA) is suitable for smaller proteins and peptides.[1]

  • Sample Spotting: Mix the labeled protein solution with the matrix solution. A common method is the dried-droplet method, where a small volume of the mixture is spotted onto the MALDI target plate and allowed to air dry.[10]

Data Acquisition and Analysis:

  • Acquire the mass spectrum of the unlabeled and labeled protein/peptide.

  • Compare the spectra to determine the mass shift. The covalent attachment of a this compound molecule will result in a mass increase. The theoretical mass of the 5(6)-carboxy-X-rhodamine moiety added is approximately 515.6 Da (after loss of the succinimidyl group).

  • The number of ROX molecules per protein/peptide molecule (degree of labeling) can be determined by the observed mass increase. For example, a mass increase of ~1031 Da would indicate double labeling.

II. LC-MS/MS (for analysis of labeled peptides after proteolytic digestion)

Sample Preparation:

  • In-solution or In-gel Digestion: The labeled protein is digested with a protease, typically trypsin.

  • Desalting: The resulting peptide mixture is desalted using a C18 ZipTip or similar solid-phase extraction method.

  • LC Separation: The peptides are separated by reverse-phase liquid chromatography.

Data Acquisition and Analysis:

  • The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.

  • In the MS1 scan, the mass-to-charge ratio (m/z) of the labeled peptides will be higher than their unlabeled counterparts.

  • In the MS/MS scan, the fragmentation pattern of the labeled peptide can be analyzed. The fragmentation of the peptide backbone will produce b- and y-ions. The presence of the this compound modification on a specific amino acid (e.g., lysine) will be evident by a mass shift in the fragment ions containing that residue. Rhodamine dyes can also exhibit characteristic fragmentation patterns, which may involve cleavage within the dye structure itself.[11]

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_validation Mass Spectrometry Validation Protein Protein/Peptide Reaction Labeling Reaction (pH 8.3-8.5) Protein->Reaction ROX_SE This compound, SE ROX_SE->Reaction Purification Purification (Desalting) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein MALDI_TOF MALDI-TOF MS Labeled_Protein->MALDI_TOF Digestion Proteolytic Digestion Labeled_Protein->Digestion Data_Analysis Data Analysis (Mass Shift, Fragmentation) MALDI_TOF->Data_Analysis LC_MSMS LC-MS/MS LC_MSMS->Data_Analysis Digestion->LC_MSMS

Caption: Experimental workflow for this compound labeling and mass spectrometry validation.

logical_relationship cluster_process Process cluster_inputs Inputs cluster_outputs Validation Outputs Labeling This compound Labeling MS_Analysis Mass Spectrometry Labeling->MS_Analysis Mass_Shift Mass Shift Confirmation MS_Analysis->Mass_Shift Stoichiometry Degree of Labeling MS_Analysis->Stoichiometry Site_Localization Labeling Site (LC-MS/MS) MS_Analysis->Site_Localization Fragmentation Fragmentation Pattern MS_Analysis->Fragmentation Protein Unlabeled Protein Protein->Labeling ROX This compound Reagent ROX->Labeling

Caption: Logical flow from labeling to validation outputs using mass spectrometry.

References

A Comparative Performance Analysis of 5-ROX and 6-ROX Single Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the selection of the appropriate fluorophore is a critical decision that directly impacts experimental outcomes. Carboxy-X-rhodamine (ROX) is a widely used fluorescent dye, available as two single positional isomers, 5-ROX and 6-ROX, or as a mixture of both. This guide provides an objective comparison of the performance of 5-ROX and 6-ROX, supported by available experimental data, to aid in the selection of the optimal isomer for specific research applications.

While the two isomers are often used interchangeably due to their nearly identical spectral properties, subtle differences in their performance can be significant in sensitive applications. The primary distinction between 5-ROX and 6-ROX lies in the substitution position of the carboxyl group on the bottom phenyl ring, a seemingly minor structural change that can influence reproducibility in complex biological contexts.[1]

Spectroscopic Performance: A Tale of Two Nearly Identical Dyes

The core fluorophore responsible for the light absorption and emission properties of ROX is identical in both the 5- and 6-isomers. Consequently, their spectral characteristics are virtually indistinguishable.[1][2] The minor difference in the position of the remote carboxyl group has a negligible impact on the electronic structure of the fluorophore.[1]

Table 1: Comparison of Spectroscopic Properties of 5-ROX and 6-ROX

Property5-ROX6-ROX5(6)-ROX (Mixed Isomers)Reference
Excitation Maximum (λex) ~575 nm~575 nm~575 nm[3]
Emission Maximum (λem) ~602 nm~602 nm~601-602 nm[3]
Molar Extinction Coefficient (ε) Not explicitly stated for single isomer~95,000 cm⁻¹M⁻¹~93,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φf) Not explicitly stated for single isomerNot explicitly stated for single isomer~0.301[3]

Note: Data for single isomers is often not reported separately by manufacturers due to their spectral similarity.

Performance in Key Applications

The choice between 5-ROX and 6-ROX often comes down to the specific application and the required level of precision and reproducibility.

Quantitative Real-Time PCR (qPCR)

Both 5-ROX and 6-ROX are extensively used as passive reference dyes in qPCR to normalize for non-PCR-related variations in fluorescence signals.[4][5][6][7][8][9][10] This normalization corrects for well-to-well inconsistencies such as pipetting errors, variations in optical path length, and instrument fluctuations, thereby increasing the precision of quantitative results.[4][8][9][10]

While both isomers function effectively as passive references, the single 5-ROX isomer is sometimes preferred for assays demanding the highest level of reproducibility. This preference stems from the fact that a single, purified isomer eliminates any potential variability that might arise from an inconsistent ratio of 5- and 6-isomers in a mixed batch.

Oligonucleotide Labeling

5-ROX and 6-ROX, typically as N-hydroxysuccinimide (NHS) esters, are used to label amine-modified oligonucleotides for various applications, including DNA sequencing and hybridization probes. The labeling reaction involves the formation of a stable amide bond between the NHS ester of the dye and the primary amine on the oligonucleotide.

As with qPCR, the performance of the two isomers in oligonucleotide labeling is largely comparable. However, for applications that are highly sensitive to minor structural variations in the labeled probe, the use of the purified 5-ROX isomer can ensure greater homogeneity of the final product, leading to more consistent performance.

Experimental Protocols

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with ROX (e.g., Rhodamine 6G).

  • Sample Preparation: Prepare a series of dilutions of both the ROX isomer and the standard in the same solvent (e.g., ethanol). The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring identical instrument settings for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the ROX isomer and the standard.

    • The quantum yield is calculated using the following equation: Φf_sample = Φf_standard * (m_sample / m_standard) * (n_sample / n_standard)² where 'm' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.

G Workflow for Determining Fluorescence Quantum Yield cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standard Select Standard Sample Prepare ROX and Standard Dilutions Standard->Sample Absorbance Measure Absorbance Sample->Absorbance Fluorescence Measure Fluorescence Sample->Fluorescence Plot Plot Intensity vs. Absorbance Absorbance->Plot Integrate Integrate Emission Spectra Fluorescence->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Workflow for Quantum Yield Determination
Oligonucleotide Labeling with ROX-NHS Ester

This protocol describes the labeling of an amine-modified oligonucleotide with a ROX-NHS ester.

Protocol:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mM.

  • Dye Preparation: Immediately before use, dissolve the ROX-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the reactive dye solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye and byproducts using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

G Oligonucleotide Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Oligo Dissolve Amino-Oligo Mix Mix Oligo and Dye Oligo->Mix Dye Dissolve ROX-NHS Ester Dye->Mix Incubate Incubate Mix->Incubate Purify Purify Labeled Oligo Incubate->Purify G Workflow for qPCR with ROX Passive Reference cluster_setup Reaction Setup cluster_run qPCR Run cluster_analysis Data Analysis MasterMix Prepare qPCR Master Mix AddROX Add ROX Dye MasterMix->AddROX AddTemplate Add DNA Template AddROX->AddTemplate Run Perform qPCR AddTemplate->Run Normalize Normalize with ROX Run->Normalize Analyze Analyze Results Normalize->Analyze

References

Cross-Validation of 5(6)-ROX Normalized qPCR with Digital PCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of nucleic acid quantification, this guide provides a comprehensive comparison of quantitative PCR (qPCR) with 5(6)-ROX normalization and its orthogonal validation using Droplet Digital PCR (ddPCR). This document outlines the fundamental differences in their principles, presents supporting experimental data, and provides detailed methodologies for both techniques.

The use of 5(6)-Carboxy-X-rhodamine (this compound) as a passive reference dye in qPCR is a widely adopted method to normalize for non-PCR related fluorescence variations, such as pipetting inaccuracies and instrument-related optical inconsistencies.[1][2][3] However, reliance on a single technology for critical quantitative measurements necessitates orthogonal validation to ensure data integrity. Digital PCR (dPCR), and specifically Droplet Digital PCR (ddPCR), has emerged as a powerful orthogonal method. Unlike qPCR, which provides relative quantification based on fluorescence intensity, dPCR offers absolute quantification by partitioning a sample into thousands of individual reactions, providing a direct count of target molecules.[4][5][6] This fundamental difference in measurement principle makes dPCR an ideal choice for cross-validating qPCR results.

Performance Comparison: qPCR with this compound vs. ddPCR

This section presents a direct comparison of the two methods in the context of a critical application: the detection of epidermal growth factor receptor (EGFR) gene mutations, which are important biomarkers in non-small cell lung cancer. The data below is summarized from a study that compared the sensitivity of amplification-refractory mutation system (ARMS)-qPCR with ddPCR for detecting the EGFR T790M mutation.[4][7][8]

ParameterqPCR with this compound (ARMS-qPCR)Droplet Digital PCR (ddPCR)Key Takeaway
Quantification Principle Relative quantification based on Cq values, normalized to a passive reference dye (this compound).Absolute quantification based on partitioning the sample into thousands of droplets and counting positive events.ddPCR provides a direct measure of target concentration without the need for a standard curve.
Sensitivity (Limit of Detection) Stably detected plasmid samples with 5% and 1% mutation rates in a background of 6,000 wild-type copies.[4][7][8]Reliably detected plasmid samples with 5% (398 copies), 1% (57 copies), 0.5% (24 copies), and 0.1% (average 6 copies) mutation rates.[4][7][8]ddPCR demonstrates significantly higher sensitivity, enabling the detection of low-abundance mutations missed by qPCR.[4][7][8]
Precision Good for targets with moderate to high abundance.Higher precision, especially for low-abundance targets and small fold changes, due to the large number of technical replicates (droplets).[9]The partitioning in ddPCR leads to tighter error bars and greater statistical confidence.
Clinical Sample Analysis Results were consistent with ddPCR for 9 out of 10 clinical samples.[4][7][8]Identified a clear EGFR T790M mutation in one sample that was classified as wild-type by ARMS-qPCR.[4][7][8]The superior sensitivity of ddPCR can be critical for clinical applications where early and accurate detection of low-frequency mutations is crucial.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for nucleic acid quantification using qPCR with this compound normalization and ddPCR.

qPCR_Workflow cluster_prep Sample & Reaction Preparation cluster_amplification Amplification & Data Acquisition cluster_analysis Data Analysis Sample Nucleic Acid Sample ReactionSetup Reaction Setup Sample->ReactionSetup MasterMix qPCR Master Mix (Polymerase, dNTPs, Buffer) MasterMix->ReactionSetup Primers Primers & Probe Primers->ReactionSetup ROX This compound Reference Dye ROX->ReactionSetup qPCR_Run Real-Time PCR Instrument ReactionSetup->qPCR_Run Load Plate Analysis Cq Determination & ROX Normalization qPCR_Run->Analysis Fluorescence Data Result Relative Quantification Analysis->Result ddPCR_Workflow cluster_prep Sample & Reaction Preparation cluster_partition Droplet Generation cluster_amplification Amplification cluster_read Droplet Reading cluster_analysis Data Analysis Sample Nucleic Acid Sample ReactionSetup Reaction Setup Sample->ReactionSetup MasterMix ddPCR Master Mix (Polymerase, dNTPs, Buffer) MasterMix->ReactionSetup Primers Primers & Probe Primers->ReactionSetup DropletGen Droplet Generator ReactionSetup->DropletGen ThermalCycler Thermal Cycler DropletGen->ThermalCycler Emulsified PCR Reactions DropletReader Droplet Reader ThermalCycler->DropletReader Analysis Poisson Statistics DropletReader->Analysis Positive/Negative Droplet Count Result Absolute Quantification Analysis->Result

References

A Researcher's Guide to Evaluating 5(6)-Carboxy-X-rhodamine (5(6)-ROX) from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5(6)-Carboxy-X-rhodamine (5(6)-ROX) in their workflows, the selection of a high-quality fluorescent dye is paramount for generating reliable and reproducible data. As a widely used fluorophore for labeling proteins, and oligonucleotides, and as a passive reference dye in quantitative PCR (qPCR), the performance of this compound can vary between suppliers. This guide provides a framework for evaluating the performance of this compound from different commercial sources, complete with recommended experimental protocols for direct comparison.

Key Performance Indicators for this compound

The quality and performance of this compound can be assessed across several key parameters. The following sections detail the importance of each metric and provide standardized protocols for their evaluation. It is recommended to perform these evaluations in parallel under identical experimental conditions for the most accurate comparison.

Table 1: Key Performance Indicators for this compound Evaluation

Performance IndicatorDescriptionRecommended Assay
Purity The percentage of the desired this compound isomer mixture, free from isomers and other contaminants. Higher purity leads to more consistent labeling and spectral properties.High-Performance Liquid Chromatography (HPLC)
Reactivity & Labeling Efficiency The efficiency with which the dye conjugates to the target molecule (e.g., protein, oligonucleotide). This is often quantified as the Degree of Labeling (DOL).Spectrophotometric Degree of Labeling (DOL) Assay
Fluorescence Quantum Yield A measure of the efficiency of photon emission after absorption. A higher quantum yield results in a brighter fluorescent signal.Relative Quantum Yield Measurement
Photostability The resistance of the fluorophore to photochemical degradation (photobleaching) upon exposure to excitation light. Higher photostability is crucial for imaging applications.Photobleaching Time-Course Analysis

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound from different suppliers and identify the presence of isomers or impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound from each supplier in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the absorbance maximum of this compound (approximately 575 nm).

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Expected Results: A higher percentage for the main peak indicates greater purity. The presence of multiple peaks can suggest isomeric impurities or degradation products.[1][2][3][4][5][6][7]

Reactivity and Labeling Efficiency: Degree of Labeling (DOL)

Objective: To determine the efficiency of this compound from different suppliers in labeling a model protein, such as bovine serum albumin (BSA).

Methodology:

  • Protein Preparation:

    • Prepare a 2 mg/mL solution of BSA in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Dye Preparation:

    • Prepare a 10 mg/mL solution of this compound, succinimidyl ester (SE) from each supplier in anhydrous DMSO.

  • Labeling Reaction:

    • Add the this compound SE solution to the BSA solution at a molar ratio of 10:1 (dye:protein).

    • Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4.

  • DOL Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of this compound (~575 nm, Amax).

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for rhodamine dyes) and ε_protein is the molar extinction coefficient of the protein (e.g., 43,824 M⁻¹cm⁻¹ for BSA).

    • Calculate the DOL:

      • DOL = Amax / (ε_dye × Protein Conc. (M))

      • Where ε_dye is the molar extinction coefficient of this compound (approximately 90,000 M⁻¹cm⁻¹).[8][9][10][11][12][13][14][15][16][17]

Expected Results: A higher DOL indicates greater reactivity of the this compound SE.

Fluorescence Quantum Yield Measurement

Objective: To compare the relative fluorescence quantum yield of this compound from different suppliers using a known standard.

Methodology:

  • Standard Preparation:

    • Prepare a series of dilutions of a reference standard with a known quantum yield (e.g., Rhodamine B in ethanol, quantum yield ~0.70) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[18]

  • Sample Preparation:

    • Prepare a series of dilutions of this compound from each supplier in the same solvent as the standard, with absorbances in the same range as the standard at the same excitation wavelength.

  • Measurement:

    • Measure the absorbance of each solution at the excitation wavelength (e.g., 568 nm).

    • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and record the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the samples.

    • The quantum yield (Φ) is calculated using the following equation:

      • Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

      • Where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[19][20][21][22]

Expected Results: A higher relative quantum yield indicates a brighter fluorescent dye.

Photostability Analysis

Objective: To assess the rate of photobleaching of this compound from different suppliers under continuous illumination.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound from each supplier at a concentration of 1 µM in PBS.

    • Place the solutions in a quartz cuvette or on a microscope slide.

  • Photobleaching:

    • Continuously illuminate the sample using a stable light source (e.g., the excitation light source of a fluorometer or a fluorescence microscope).

    • Record the fluorescence intensity at regular intervals over a period of time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of photobleaching can be compared by determining the half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.[23][24][25][26]

Expected Results: A longer half-life indicates greater photostability.

Application-Specific Workflows and Diagrams

The performance of this compound is ultimately judged by its utility in specific applications. Below are diagrams illustrating common experimental workflows where this compound is employed.

Protein Labeling with Amine-Reactive this compound

This workflow outlines the key steps in conjugating an amine-reactive form of this compound (e.g., an NHS ester) to a protein.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A Dissolve Protein in Amine-Free Buffer (pH 8.0-9.0) C Add this compound Solution to Protein Solution A->C B Dissolve Amine-Reactive This compound in DMSO/DMF B->C D Incubate for 1-2 hours at Room Temperature (Protected from Light) C->D E Remove Unreacted Dye (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Spectroscopy, DOL Calculation) E->F

Caption: Workflow for labeling a protein with an amine-reactive this compound dye.

qPCR with this compound as a Passive Reference Dye

This compound is frequently used as a passive reference dye in qPCR to normalize for non-PCR related variations in fluorescence.[27][28][29][30]

G cluster_0 Reaction Setup cluster_1 Thermal Cycling & Data Acquisition cluster_2 Data Analysis A Prepare qPCR Master Mix (including Taq Polymerase, dNTPs, Primers, Probe, and this compound) B Add Template DNA/cDNA A->B C Perform qPCR in a Real-Time PCR Instrument B->C D Measure Fluorescence of Reporter Dye and this compound at each cycle C->D E Normalize Reporter Dye Fluorescence with this compound Fluorescence D->E F Generate Amplification Plot and Determine Cq Values E->F

Caption: Experimental workflow for qPCR using this compound as a passive reference dye.

Förster Resonance Energy Transfer (FRET) Assay

This compound can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions.[26][31][32]

G cluster_0 No Interaction cluster_1 Interaction A Donor Fluorophore (e.g., Fluorescein) C Excitation of Donor B Acceptor Fluorophore (this compound) D Donor Emission Detected C->D E Donor and Acceptor in Close Proximity (<10 nm) F Excitation of Donor E->F G Energy Transfer to Acceptor F->G H Acceptor Emission Detected G->H

Caption: Principle of a FRET assay using this compound as an acceptor fluorophore.

Conclusion

The selection of a this compound supplier should be guided by empirical data. While supplier specifications provide a starting point, the experimental protocols outlined in this guide will enable researchers to conduct a thorough, head-to-head comparison of key performance indicators. By investing the time to evaluate purity, reactivity, quantum yield, and photostability, researchers can ensure the selection of a high-quality reagent that will contribute to the accuracy and reproducibility of their experimental results.

References

Safety Operating Guide

Navigating the Safe Disposal of 5(6)-ROX: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists utilizing 5(6)-Carboxy-X-rhodamine (5(6)-ROX), a common fluorescent dye in molecular biology, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its classification as a hazardous chemical, proper handling and disposal are not merely best practices but regulatory mandates. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the surrounding environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Table 1: Essential Safety and Handling Information for this compound

ParameterRecommendationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. If generating dust or aerosols, a respirator may be necessary.[1][2][3]
Ventilation All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
In case of a Spill For small spills, sweep up the material and place it in a suitable, sealed container for disposal. For large spills, shovel the material into a suitable container. Avoid allowing the product to enter drains.[1]
First Aid Measures In case of eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water.[1][2]

Step-by-Step Disposal Procedure for this compound

The consensus from safety data sheets is that this compound and its waste should be treated as hazardous chemical waste.[4][5] It is crucial to consult and adhere to all federal, state, and local environmental control regulations.[1]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (e.g., gloves), must be considered hazardous waste.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be kept tightly closed when not in use and stored in a designated, well-ventilated, and secure area.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the specific chemical name: "5(6)-Carboxy-X-rhodamine (ROX) waste."

    • Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal Request:

    • Do not dispose of this compound waste down the drain or in regular trash.[1][4][5]

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[4][5]

Experimental Protocols for Deactivation (Research Context)

While standard laboratory procedure dictates disposal as hazardous waste, research has explored methods for the degradation of related rhodamine dyes. These methods, however, are not intended as routine disposal protocols and should only be conducted by trained personnel in a controlled research setting.

One area of research involves advanced oxidation processes. For instance, studies on Rhodamine B, a similar compound, have shown effective degradation using persulfate activation with catalysts like cobalt-enriched carbon nanotubes or manganese dioxide.[6][7] Another approach involves the use of a cold plasma jet to generate hydroxyl radicals, which then oxidize and degrade the dye.[8] These methods are complex and require specialized equipment and expertise.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Disposal Pathway A This compound Waste Generated (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Waste B->C D Collect in a Labeled, Leak-Proof Hazardous Waste Container C->D E Keep Container Tightly Closed D->E F Store in a Designated, Well-Ventilated Area E->F G Do NOT Dispose Down Drain or in Regular Trash F->G H Contact Institutional EHS or Licensed Waste Disposal Service G->H I Arrange for Waste Pickup H->I J Proper Disposal by Professional Service I->J

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5(6)-ROX

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for 5(6)-Carboxy-X-rhodamine

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety, operational, and disposal procedures for handling 5(6)-ROX (5(6)-Carboxy-X-rhodamine), a fluorescent dye commonly used in molecular biology. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationPurpose
Eye & Face Protection Safety GogglesChemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.[1]Protects eyes from dust particles and accidental splashes of solutions containing this compound.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[1]Prevents direct skin contact with this compound. It is crucial to consult the glove manufacturer's chemical resistance data, especially when working with solvents like DMSO.
Lab CoatA full-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Dust MaskA NIOSH-approved N95 or higher particulate respirator.[2]Required when handling the powdered form of this compound to prevent inhalation of dust particles.

Safe Handling and Operational Workflow

Proper handling of this compound is crucial to minimize exposure and prevent contamination. The following workflow provides a step-by-step guide for safe handling, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_use Application cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Weigh Solid this compound B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Use in Experimental Protocol D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of as Hazardous Waste G->H

Safe handling workflow for this compound.

Detailed Experimental Protocols

Working with Solid this compound:

  • Ventilation: Always handle solid this compound in a certified chemical fume hood to minimize inhalation risk.

  • Avoid Dust Formation: Take care to avoid actions that could generate dust, such as vigorous scraping or pouring from a height.

  • Weighing: Use a dedicated, clean weighing spatula and container. Tare the balance with the container before adding the compound.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and dark place as it is light-sensitive.[3]

Preparing Stock Solutions:

This compound is often dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Solvent Handling: Handle DMSO with caution as it can facilitate the absorption of chemicals through the skin.

  • Dissolving: Slowly add the solvent to the pre-weighed this compound powder to avoid splashing. If necessary, sonicate or gently warm the solution to aid dissolution.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C, protected from light, to prevent degradation.[4] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any contaminated solid waste (e.g., weighing papers, pipette tips, gloves) in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not pour solutions down the drain.

  • Contaminated Labware: Decontaminate reusable labware with an appropriate solvent. Dispose of single-use plastics as solid hazardous waste.

Labeling and Storage of Waste:

All waste containers must be clearly labeled with the full chemical name "5(6)-Carboxy-X-rhodamine" and the associated hazard symbols (e.g., "Irritant"). Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Spill Management:

In the event of a spill, evacuate the immediate area. For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure you are wearing the appropriate PPE during cleanup. Do not allow the spilled material to enter drains or waterways.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.